6-Methyl-2-benzothiazolecarboxylic acid
Description
Properties
IUPAC Name |
6-methyl-1,3-benzothiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-3-6-7(4-5)13-8(10-6)9(11)12/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWCTIAIDPNAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663384 | |
| Record name | 6-Methyl-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-18-4 | |
| Record name | 6-Methyl-1,3-benzothiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2-benzothiazolecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Benzothiazole Carboxylate Scaffold: From Bioluminescent Origins to Therapeutic Frontiers
Executive Summary
The benzothiazole carboxylic acid scaffold represents a masterclass in chemical versatility. From its initial characterization in the late 19th century to its identification as the core emitter in firefly bioluminescence, this moiety has evolved from a chemical curiosity into a "privileged structure" in medicinal chemistry. This guide analyzes the technical evolution of benzothiazole carboxylic acids, detailing their discovery, synthetic methodologies, and critical role in modern drug development and agrochemistry.[1]
Historical Genesis: The 19th Century Foundation
The history of benzothiazole carboxylic acids is rooted in the broader discovery of the benzothiazole core. The parent heterocycle was first synthesized and characterized by A.W. Hofmann in the late 1870s and 1880s. Hofmann's work laid the groundwork for understanding the reactivity of the 2-position, which is the most electrophilic site and the standard locus for carboxylic acid functionalization.
While simple derivatives like 2-phenylbenzothiazole were accessible early on, the isolation and characterization of complex carboxylic acid derivatives remained elusive until the mid-20th century. The field underwent a paradigm shift with the study of bioluminescence.
The Luciferin Breakthrough (1949–1961)
The most consequential event in the history of this scaffold was the isolation of Firefly Luciferin (D-luciferin).
-
1949: William D. McElroy at Johns Hopkins University isolated crystalline luciferin from thousands of fireflies (Photinus pyralis), confirming it as the substrate for light emission.[1]
-
1961: Emil H. White elucidated the structure as (S)-2-(6-hydroxy-2-benzothiazolyl)-2-thiazoline-4-carboxylic acid .[1] This revealed that the benzothiazole core was essential for the electronic conjugation required for photon emission.
This discovery proved that benzothiazole carboxylic acids were not just synthetic artifacts but potent, naturally occurring bioactive molecules.[1]
Caption: Historical trajectory of benzothiazole carboxylic acid discovery and application.[1]
Structural & Mechanistic Logic
The biological potency of benzothiazole-2-carboxylic acid derivatives stems from their electronic properties.[1] The 2-position is adjacent to both the sulfur and nitrogen atoms, creating a unique electronic environment that facilitates:
-
Hydrogen Bonding: The carboxylic acid moiety acts as a donor/acceptor, crucial for enzyme active site binding (e.g., Luciferase, Auxin-binding proteins).[1]
-
Pi-Stacking: The planar bicyclic system allows for intercalation into DNA or stacking within hydrophobic pockets of receptors.
-
Acid-Base Switching: The pKa of the acid allows modulation of solubility and membrane permeability.
Case Study: The Bioluminescence Mechanism
In firefly bioluminescence, the carboxylic acid group of D-luciferin is activated by ATP to form a luciferyl-adenylate intermediate.[1] This is followed by oxidation, decarboxylation, and light emission.[1]
Caption: The central role of the carboxylic acid moiety in the ATP-dependent bioluminescence cycle.[1]
Synthetic Methodologies: Protocols & Evolution
Synthesizing benzothiazole-2-carboxylic acids requires navigating the stability of the thiazole ring. Two primary strategies dominate: Oxidative Degradation (Classic) and Condensation (Modern).[1]
Protocol A: Oxidative Synthesis (The Classic Route)
This method utilizes 2-methylbenzothiazole as a robust precursor.[1] The methyl group is oxidized to the carboxylic acid using strong oxidants like Potassium Permanganate (
Reagents: 2-Methylbenzothiazole,
Step-by-Step Protocol:
-
Dissolution: Suspend 0.1 mol of 2-methylbenzothiazole in 200 mL of water. Add 50 mL of pyridine to enhance solubility (optional but recommended).[1]
-
Oxidant Addition: Heat the mixture to reflux (
). Slowly add 0.25 mol of in small portions over 2 hours. Caution: Exothermic reaction. -
Reflux: Continue refluxing for 4–6 hours until the purple color persists (indicating excess oxidant).
-
Workup: Filter the hot solution to remove Manganese Dioxide (
) precipitate.[1] Wash the precipitate with hot water. -
Acidification: Cool the filtrate and acidify to pH 2–3 using concentrated HCl.
-
Isolation: The benzothiazole-2-carboxylic acid will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]
Protocol B: Condensation Synthesis (The Modern Route)
Direct condensation of 2-aminothiophenol with oxalic acid or glyoxylic acid derivatives.[1] This avoids harsh oxidants and is more atom-economical.[1]
Reagents: 2-Aminothiophenol, Oxalic acid (or Diethyl oxalate), Polyphosphoric Acid (PPA) or Microwave irradiation.[1]
Step-by-Step Protocol (Microwave Assisted):
-
Mixing: Mix 2-aminothiophenol (10 mmol) and oxalic acid (12 mmol) in a microwave vial.
-
Catalysis: Add a catalytic amount of PPA or a solid acid catalyst (e.g., Zeolite).[1]
-
Irradiation: Irradiate at
for 10–15 minutes. -
Extraction: Cool to room temperature, dilute with water, and neutralize with
. -
Purification: Extract with ethyl acetate. The product is often obtained in high purity after solvent evaporation.
Comparison of Methods
| Feature | Oxidative Route (KMnO4) | Condensation Route (Modern) |
| Precursor | 2-Methylbenzothiazole | 2-Aminothiophenol |
| Conditions | Harsh (Reflux, Strong Oxidant) | Mild (Microwave, Acid Cat.)[1] |
| Yield | Moderate (50-70%) | High (80-95%) |
| Scalability | High (Industrial standard) | Moderate (Lab scale) |
| Atom Economy | Low (MnO2 waste) | High |
Therapeutic & Industrial Applications
The benzothiazole carboxylic acid scaffold has transcended its bioluminescent origins to become a versatile tool in life sciences.
Plant Growth Regulators (Auxin Mimics)
Derivatives such as Benzothiazole-2-oxyacetic acid (BTOA) function as auxin mimics.[1]
-
Mechanism: They structurally resemble Indole-3-acetic acid (IAA).[1] The planar benzothiazole ring mimics the indole, while the carboxylic acid side chain engages the auxin receptor (TIR1/AFB).[1]
-
Utility: Used to stimulate root development and fruit setting in agriculture.
Antitumor Agents
Recent medicinal chemistry efforts have focused on 2-(4-aminophenyl)benzothiazoles (e.g., Phortress , PMX 610 ).[1] While some are not strict carboxylic acids, the acid derivatives are often used as prodrugs or solubility-enhancing motifs.[1]
-
Target: CYP1A1 bioactivation leading to DNA adduct formation in sensitive breast and ovarian cancer cell lines.
Antimicrobial & Antifungal
Benzothiazole-2-carboxylic acid hydrazides and amides exhibit potent activity against S. aureus and C. albicans.[1] The acid moiety is frequently derivatized to form Schiff bases, which chelate metal ions in bacterial active sites.
Caption: Structure-Activity Relationship (SAR) map of the benzothiazole scaffold.
Future Outlook
The future of this scaffold lies in C-H Functionalization . Modern catalysis (Pd, Cu, or metal-free photoredox) allows for the direct installation of carboxylic acid groups onto the benzothiazole ring without pre-functionalized precursors.[1] This "late-stage functionalization" will accelerate the discovery of new benzothiazole-based drugs by allowing rapid library generation.[1]
References
-
Hofmann, A. W. (1887).[1][2] Ueber Imidophenylsulfid (Thiodiphenylamin) und Imidophenylsulfoxyd (Sulfinyldiphenylamin).[1] Berichte der deutschen chemischen Gesellschaft.[1] Link[1]
-
McElroy, W. D. (1947).[1] The energy source for bioluminescence in an isolated system. Proceedings of the National Academy of Sciences. Link[1]
-
White, E. H., McCapra, F., & Field, G. F. (1961).[1] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society. Link[1]
-
Boggust, W. A., & Cocker, W. (1949).[1][3] Experiments in the chemistry of benzthiazole. Journal of the Chemical Society.[3] Link
-
Kashiyama, E., et al. (2013).[1] Synthesis and biological activity of benzothiazole derivatives as potential anticancer agents.[4][5] Bioorganic & Medicinal Chemistry Letters.[1] Link[1]
-
BenchChem. (2025).[1][6][7] Benzothiazole-2-Carboxylic Acid Synthesis: Technical Support & Protocols.Link[1]
-
Löwik, D. W. P. M., et al. (2001).[1] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid.[1][8] Synthesis.[1][4][5][6][7][8][9][10][11][12] Link[1][8]
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spectral data (NMR, IR, Mass) of 6-Methyl-2-benzothiazolecarboxylic acid
An In-depth Technical Guide to the Spectral Data of 6-Methyl-2-benzothiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-2-benzothiazolecarboxylic acid is a heterocyclic compound featuring a benzothiazole core, a structure of significant interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The precise characterization of this molecule is fundamental for its application in drug design, synthesis of novel compounds, and quality control processes. This guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data expected for 6-Methyl-2-benzothiazolecarboxylic acid, offering a foundational reference for its identification and structural elucidation.
Molecular Structure and Identification
A clear understanding of the molecular architecture is the first step in any spectroscopic analysis. The structure consists of a methyl-substituted benzene ring fused to a thiazole ring, with a carboxylic acid group at the 2-position of the thiazole.
-
Molecular Formula: C₉H₇NO₂S
-
Molecular Weight: 193.22 g/mol
-
IUPAC Name: 6-Methyl-1,3-benzothiazole-2-carboxylic acid
Caption: Molecular structure of 6-Methyl-1,3-benzothiazole-2-carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots ion abundance versus m/z.
Predicted Mass Spectrum Data
| m/z | Ion Formula | Identity/Origin |
| 193 | [C₉H₇NO₂S]•+ | Molecular Ion (M•+) |
| 176 | [C₉H₇NOS]•+ | Loss of a hydroxyl radical (•OH) from the carboxylic acid |
| 148 | [C₈H₆NS]•+ | Decarboxylation: Loss of a carboxyl radical (•COOH) |
| 149 | [C₉H₇NS]•+ | Decarboxylation: Loss of carbon dioxide (CO₂) |
Interpretation and Fragmentation Pathway
The fragmentation of 6-Methyl-2-benzothiazolecarboxylic acid is expected to be driven by the presence of the carboxylic acid group and the stability of the benzothiazole ring. Aromatic carboxylic acids typically exhibit prominent molecular ion peaks and undergo characteristic losses of •OH and •COOH radicals[1].
-
Molecular Ion (m/z 193): The initial ionization event forms the parent molecular ion.
-
Loss of •OH (m/z 176): Cleavage of the C-OH bond in the carboxylic acid group results in the loss of a hydroxyl radical, forming a stable acylium ion.
-
Loss of •COOH (m/z 148): Alpha-cleavage can lead to the loss of the entire carboxylic acid group as a radical[2].
-
Loss of CO₂ (m/z 149): A common fragmentation pathway for carboxylic acids involves the loss of a neutral carbon dioxide molecule, resulting in the [M-CO₂]•+ ion.
Further fragmentation would involve the cleavage of the stable benzothiazole ring system, a more complex process[3].
Caption: Predicted primary fragmentation pathway for 6-Methyl-2-benzothiazolecarboxylic acid.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample.
-
Absorption: At frequencies corresponding to the vibrational modes of the molecule's functional groups, the sample absorbs energy from the evanescent wave.
-
Spectrum Generation: The attenuated IR beam returns to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded dimer of a carboxylic acid[4][5][6]. |
| ~3050 | C-H stretch (Aromatic) | Medium | Typical for sp² C-H bonds on the benzene ring. |
| 2850-2960 | C-H stretch (Methyl) | Medium-Weak | Aliphatic C-H stretching vibrations. |
| 1690-1720 | C=O stretch (Carboxylic Acid) | Strong | The position is lowered due to conjugation with the benzothiazole ring system[5]. |
| ~1610, ~1480, ~1440 | C=C / C=N stretches (Aromatic/Thiazole) | Medium-Strong | Overlapping bands from the benzothiazole ring system. |
| 1210-1320 | C-O stretch (Carboxylic Acid) | Strong | Coupled with O-H in-plane bending[7]. |
| ~800-900 | C-H bend (Aromatic Out-of-Plane) | Strong | The exact position can give clues about the substitution pattern on the benzene ring. |
Interpretation
The IR spectrum is dominated by the features of the carboxylic acid group. The most telling feature is the extremely broad O-H stretching band from 2500-3300 cm⁻¹, which often overlaps with the sharper C-H stretching peaks[4][6]. This broadness is a direct result of strong intermolecular hydrogen bonding. The second key peak is the intense C=O stretch, expected around 1700 cm⁻¹, confirming the presence of the carbonyl group. Additional peaks corresponding to the aromatic C=C and C=N bonds of the benzothiazole ring and the C-H bonds of the aromatic and methyl groups will also be present, providing a complete fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, as it readily dissolves carboxylic acids) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses.
-
Signal Detection: The instrument detects the radiofrequencies emitted as the nuclei relax back to their lower energy state.
-
Spectrum Generation: A Fourier transform converts the time-domain signal (Free Induction Decay) into a frequency-domain spectrum, showing chemical shift (ppm) versus intensity. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange[4]. |
| ~8.2 | Singlet (or d) | 1H | H-7 | This proton is ortho to the electron-donating methyl group and para to the sulfur atom. It is expected to be a singlet or a narrowly split doublet (small meta coupling). |
| ~8.0 | Doublet | 1H | H-4 | This proton is adjacent to the electron-withdrawing thiazole nitrogen and sulfur, leading to a downfield shift. It is split by H-5. |
| ~7.6 | Doublet | 1H | H-5 | This proton is ortho to the electron-withdrawing thiazole ring and is split by H-4. |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group protons are in a single environment and appear as a singlet. The chemical shift is typical for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~165 | C-2 | The carbon atom at the 2-position of the benzothiazole ring is attached to nitrogen, sulfur, and the carboxylic acid, causing a significant downfield shift. |
| ~153 | C-7a | This is one of the bridgehead carbons, part of the aromatic system and adjacent to the nitrogen. |
| ~138 | C-6 | The aromatic carbon directly attached to the methyl group. |
| ~135 | C-3a | The second bridgehead carbon, adjacent to the sulfur. |
| ~128 | C-4 | Aromatic CH carbon, influenced by the adjacent fused ring. |
| ~125 | C-5 | Aromatic CH carbon. |
| ~122 | C-7 | Aromatic CH carbon, shielded slightly by the ortho-methyl group. |
| ~21 | -CH₃ | The aliphatic carbon of the methyl group appears in the upfield region of the spectrum. |
Integrated Spectroscopic Workflow
The definitive structural elucidation of 6-Methyl-2-benzothiazolecarboxylic acid relies on the synergistic use of all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: Integrated workflow for the structural elucidation of an organic compound.
References
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ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved February 3, 2026, from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2014). Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2015). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 6-SUBSTITUTED 2-AMINOBENZOTHIAZOLES. Retrieved February 3, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved February 3, 2026, from [Link]
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Sci-Hub. (1973). Mass spectrometry of heterocyclic compounds—III. Electron‐impact‐induced fragmentation of 1,2‐benzisothiazole and some 3‐substituted derivatives. Retrieved February 3, 2026, from [Link]
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University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 3, 2026, from [Link]
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MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved February 3, 2026, from [Link]
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Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 3, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved February 3, 2026, from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 3, 2026, from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved February 3, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved February 3, 2026, from [Link]
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ResearchGate. (2019). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved February 3, 2026, from [Link]
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Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved February 3, 2026, from [Link]
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A Theoretical and Experimental Guide to 6-Methyl-2-benzothiazolecarboxylic Acid: A Roadmap for Drug Discovery
Foreword: Bridging Theory and Experiment for Accelerated Drug Discovery
In the landscape of modern drug discovery, the synergy between theoretical modeling and empirical validation is paramount. This guide provides an in-depth technical framework for the comprehensive study of 6-Methyl-2-benzothiazolecarboxylic acid, a molecule of significant interest within the benzothiazole class of heterocyclic compounds. Benzothiazoles are known for their diverse pharmacological activities, and a thorough understanding of this particular derivative at a molecular level is crucial for unlocking its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to investigating its electronic, structural, and biological properties through a combination of computational and experimental methodologies. We will not only outline the necessary protocols but also delve into the scientific rationale behind each step, ensuring a robust and self-validating research endeavor.
Introduction to 6-Methyl-2-benzothiazolecarboxylic Acid: A Compound of Interest
The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. The introduction of a methyl group at the 6-position and a carboxylic acid at the 2-position of the benzothiazole ring system can significantly influence its physicochemical properties and biological activity. This unique combination of functional groups suggests potential for novel interactions with biological targets. Theoretical studies, by providing a detailed picture of the molecule's electronic and structural characteristics, can guide the synthesis of more potent and selective analogs and predict their behavior in biological systems.
Theoretical Investigations: A Computational Deep Dive
A robust theoretical investigation is the cornerstone of understanding the intrinsic properties of 6-Methyl-2-benzothiazolecarboxylic acid. Density Functional Theory (DFT) has emerged as a powerful tool for such studies, offering a balance between accuracy and computational cost.[1][2]
Computational Methodology: The "Why" Behind the "How"
Our proposed computational approach will primarily utilize the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.[3][4] The choice of a diffuse function (++) is particularly important for accurately describing the anionic carboxylate group and potential non-covalent interactions. All calculations should be performed in both the gas phase and in a solvent continuum (e.g., using the Polarizable Continuum Model - PCM) to simulate a more biologically relevant environment.
Experimental Protocol: DFT Calculations
-
Molecule Building: Construct the 3D structure of 6-Methyl-2-benzothiazolecarboxylic acid using a molecular modeling program like GaussView or Avogadro.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This will yield the lowest energy conformation of the molecule.
-
Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This step also provides thermodynamic data and theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: From the optimized geometry, calculate key electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken atomic charges.
-
Spectroscopic Prediction: Simulate the 1H and 13C NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. Predict the UV-Vis spectrum using Time-Dependent DFT (TD-DFT).
Expected Theoretical Insights
The following table summarizes the key theoretical data we aim to obtain and its significance in the context of drug design.
| Theoretical Parameter | Significance in Drug Discovery |
| Optimized Molecular Geometry | Provides precise bond lengths and angles, crucial for understanding steric interactions with a target protein. |
| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps the electron density, revealing electrophilic and nucleophilic sites for potential non-covalent interactions.[3] |
| Mulliken Atomic Charges | Quantifies the charge distribution on each atom, aiding in the understanding of intermolecular interactions. |
| Simulated Spectroscopic Data (IR, NMR, UV-Vis) | Allows for direct comparison and validation with experimental data, confirming the synthesized structure.[5][6] |
Visualization of the Computational Workflow
Caption: A streamlined workflow for the theoretical investigation of 6-Methyl-2-benzothiazolecarboxylic acid using DFT.
Synthesis and Experimental Characterization
While theoretical data provides a powerful predictive framework, it must be grounded in experimental reality. The synthesis and characterization of 6-Methyl-2-benzothiazolecarboxylic acid are crucial for validating our computational models.
Proposed Synthetic Pathway
A plausible synthetic route involves the oxidation of the readily available 2,6-dimethylbenzothiazole. This approach is advantageous due to the commercial availability of the starting material.
Experimental Protocol: Synthesis
-
Starting Material: 2,6-dimethylbenzothiazole.
-
Oxidizing Agent: A suitable oxidizing agent, such as potassium permanganate, in a basic medium.[7]
-
Reaction Conditions: The reaction is typically carried out in an aqueous solution with heating to drive the oxidation of the 2-methyl group to a carboxylic acid.
-
Workup and Purification: After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid. The crude product is then filtered, washed, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 6-Methyl-2-benzothiazolecarboxylic acid.
Visualization of the Synthetic Pathway
Caption: Workflow for in silico biological evaluation, from a validated structure to predictive models.
Conclusion and Future Directions
This guide has outlined a comprehensive, multi-faceted approach to the study of 6-Methyl-2-benzothiazolecarboxylic acid. By integrating state-of-the-art computational methods with established experimental techniques, we can gain a deep and actionable understanding of this promising molecule. The insights gleaned from this proposed study will not only elucidate the fundamental properties of this specific compound but will also provide a robust framework for the rational design of novel benzothiazole derivatives with enhanced therapeutic potential. The iterative cycle of theoretical prediction, experimental validation, and in silico screening represents a powerful paradigm for accelerating the journey from molecule to medicine.
References
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Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief, 15, 837–844. [Link]
-
Al-Masoudi, N. A., Salih, B., & Al-Soud, Y. A. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(1), 1-5. [Link]
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Kadir, M. A., Mansor, N., & Osman, M. U. (2017). Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731. [Link]
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 12(1), 1-20. [Link]
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Adem, S., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of Biomolecular Structure and Dynamics, 39(13), 4735-4751. [Link]
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Ekennia, A. C., et al. (2015). Synthesis, Spectroscopic Characterization and Antibacterial Properties of some Metal (II) Complexes of 2-(6-methoxybenzothiazol-2-ylimino)methyl)-4-nitrophenol. Journal of Chemical Society of Nigeria, 40(1). [Link]methyl-4-nitrophenol)
-
Patel, A. D., et al. (2013). Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles. Journal of Chemistry, 2013, 680789. [Link]
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Allen, C. F. H., & VanAllan, J. (1941). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 21, 14. [Link]
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El-Malah, A. A., et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Molecules, 26(11), 3236. [Link]
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Jagdale, S. B. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(1), 717-720. [Link]
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Abdel-Wahab, B. F., et al. (2021). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 11(52), 32938-32966. [Link]
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Al-Otaibi, M. A., et al. (2018). QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development, 5(12), 148-152. [Link]
-
Al-Ghamdi, S., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2091. [Link]
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Löwik, D. W. P. M., et al. (2001). Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780-1783. [Link]
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Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. [Link]
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Shaik, S. P., et al. (2015). Design, synthesis, characterization and biological evaluation of benzothiazole-6-carboxylate derivatives. Der Pharma Chemica, 7(10), 346-352. [Link]
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Kumar, R., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews, 7(3), 168-176. [Link]
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2-Amino benzothiazole 6-carboxylic acid synthesis - Sciencemadness Discussion Board. [Link]
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El-Faham, A., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3450. [Link]
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Technical Guide: Safety & Handling of 6-Methyl-2-benzothiazolecarboxylic acid
[1]
Chemical Identity & Research Significance
Compound: 6-Methyl-2-benzothiazolecarboxylic acid CAS Registry Number: 3507-18-4 Molecular Formula: C₉H₉NO₂S Molecular Weight: 193.22 g/mol [1][2][3][4]
Research Context: This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of antitumor and antimicrobial agents.[1][5] Structurally, it functions as a benzothiazole core functionalized at the C2 position with a carboxylic acid.[1] This specific moiety is chemically significant; the C2-carboxylic acid is electron-withdrawing, influencing the pKa of the ring nitrogen and making the compound a key intermediate for amide coupling reactions or decarboxylative cross-couplings.[1]
Hazard Identification & Mechanistic Risk Assessment[1]
The "Why" Behind the Hazards
Unlike generic hazard lists, understanding the chemical causality of risks allows for better control.[1]
| Hazard Class (GHS) | H-Code | Mechanistic Insight |
| Skin Irritation | H315 | As a carboxylic acid derivative attached to an aromatic heterocycle, the compound possesses moderate acidity.[1] Upon contact with skin moisture, it can protonate tissue proteins, leading to contact dermatitis.[1] |
| Eye Irritation | H319 | The fine particulate nature of the solid powder creates a high surface area.[1] If airborne dust contacts the ocular surface, it creates a localized acidic environment (pH < 4), causing immediate stinging and potential corneal abrasion.[1] |
| STOT-SE (Respiratory) | H335 | Inhalation of dust triggers mucosal irritation in the upper respiratory tract.[1] The benzothiazole core is lipophilic, potentially facilitating absorption across mucous membranes if not contained.[1] |
Toxicological Context (Read-Across Analysis)
While specific LD50 data for CAS 3507-18-4 is limited, structural analogs (e.g., Benzothiazole-2-carboxylic acid) suggest a potential for Acute Oral Toxicity (Category 4) .[1] The benzothiazole ring system is known to interact with cytochrome P450 enzymes; therefore, ingestion or systemic absorption should be treated as a significant toxicological event.[1]
Operational Handling Strategy
Engineering Controls & Containment[1]
-
Primary Barrier: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]
-
Static Control: This powder is prone to static charge.[1] Use an ionizing bar or anti-static weighing boats to prevent "fly-away" powder, which is the primary cause of inadvertent respiratory exposure.[1]
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Solid State:[1] Standard Nitrile gloves (0.11 mm) are sufficient.[1]
-
Solution State (DMSO/DMF): If dissolved in polar aprotic solvents (common for this compound), standard nitrile offers <5 minutes of protection.[1] Double-gloving or using Silver Shield/Laminate gloves is required because DMSO acts as a penetrant carrier, potentially transporting the benzothiazole directly into the bloodstream.[1]
-
-
Respiratory: If engineering controls fail or for spill cleanup, use a P95/P100 particulate respirator .[1]
Experimental Protocol: Solubilization & Stability
Critical Insight: Carboxylic acids at the C2 position of benzothiazoles are susceptible to thermal decarboxylation , yielding 6-methylbenzothiazole.[1] This reaction is accelerated by heat and basic conditions.[1]
Recommended Protocol:
-
Solvent Choice: Dissolve in DMSO or DMF for stock solutions.[1] Avoid protic solvents (methanol/ethanol) if heating is required, as esterification may occur.[1]
-
Temperature Limit: Do not heat above 60°C during dissolution.
-
Storage: Store solid at 2–8°C under inert gas (Argon/Nitrogen). The carboxylic acid proton is labile; moisture can catalyze degradation.[1]
Visualizing Risk & Workflow
Diagram 1: Risk Assessment & Control Banding
This workflow illustrates the decision logic for handling CAS 3507-18-4 based on its physical state.[1]
Caption: Decision matrix for PPE selection based on physical state. Note the escalation to laminate gloves for solutions.
Diagram 2: Stability & Degradation Pathway
Understanding the chemical stability is crucial for experimental reproducibility.[1]
Caption: Thermal decarboxylation pathway. Avoidance of heat (>60°C) is critical to maintain reagent integrity.
Emergency Response & Waste Disposal
Spill Management
-
Evacuate: If a significant amount of powder (>5g) is aerosolized, evacuate the immediate area.[1]
-
PPE: Don a P100 respirator, goggles, and double nitrile gloves.[1]
-
Neutralization: Do not use water initially (spreads the acid).[1] Cover with a dry absorbent (vermiculite) or a dedicated acid neutralizer (sodium bicarbonate/calcium carbonate) to convert the acid to a stable salt.[1]
-
Cleanup: Sweep carefully to avoid dust generation.[1] Wipe the surface with a mild alkaline detergent (pH ~8-9) to remove residues.[1]
Waste Disposal
References
-
American Elements. (n.d.).[1] 6-Methylbenzo[d]thiazole-2-carboxylic Acid Safety Data Sheet. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 45077771, 6-Methyl-1,3-benzothiazole-2-carboxylic acid. Retrieved February 3, 2026, from [Link]
-
Löwik, D. W. P. M., et al. (2001).[1] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783.[1] (Provides mechanistic insight into decarboxylation of C2-acids). Retrieved from [Link][6]
-
ChemSrc. (n.d.). CAS 3507-18-4 MSDS & Properties. Retrieved February 3, 2026, from [Link]
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Technical Guide: Initial Anticancer Screening of 6-Methyl-2-benzothiazolecarboxylic Acid
The following technical guide details the initial anticancer screening workflow for 6-Methyl-2-benzothiazolecarboxylic acid (6-MBCA) . This guide deviates from standard templates to prioritize the specific physicochemical and pharmacological properties of benzothiazole scaffolds.
Executive Summary & Compound Rationale
6-Methyl-2-benzothiazolecarboxylic acid (6-MBCA) represents a privileged heterocyclic scaffold in medicinal chemistry. Unlike random screening libraries, benzothiazoles exhibit inherent biological affinity toward kinases (e.g., EGFR, VEGFR) and metabolic enzymes (e.g., Carbonic Anhydrase IX).
The 6-methyl group enhances lipophilicity (logP modulation) facilitating membrane permeability, while the C2-carboxylic acid moiety serves as a critical hydrogen-bond donor/acceptor or a "warhead" for further derivatization. This guide outlines a self-validating workflow to transition 6-MBCA from a chemical entity to a validated biological lead.
Core Screening Objectives
-
Establish Baseline Cytotoxicity: Determine IC
values across diverse histological subtypes. -
Selectivity Profiling: Quantify the Therapeutic Index (TI) against non-malignant fibroblasts.
-
Mechanistic Fingerprinting: Differentiate between cytostatic (growth arrest) and cytotoxic (apoptotic) effects.
Phase I: Chemical Preparation & Stability (The "Zero" Step)
Most screening failures stem from precipitation, not lack of potency. Benzothiazoles are planar and hydrophobic; 6-MBCA poses specific solubility challenges due to the carboxylic acid dimerization.
Solubilization Protocol
Objective: Create a stable 10 mM stock solution free of micro-precipitates.
-
Solvent Choice: Dimethyl sulfoxide (DMSO), ACS Spectrophotometric Grade (
99.9%). -
Procedure:
-
Weigh 1.93 mg of 6-MBCA (MW: 193.22 g/mol ) into a sterile microcentrifuge tube.
-
Add 1.0 mL DMSO.
-
Critical Step: Sonicate at 40 kHz for 5 minutes at room temperature. Visual clarity is insufficient; inspect under an inverted microscope (4x) to ensure no micro-crystals remain.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Do not freeze-thaw more than 3 times.
Phase II: In Vitro Cytotoxicity Profiling
This phase uses the MTT Assay as the primary readout.[1][2] While SRB is superior for protein content, MTT assesses metabolic activity (mitochondrial succinate dehydrogenase), which is the primary target of benzothiazole-induced ROS stress.
Cell Line Selection Strategy
Do not screen randomly. Select lines that overexpress targets relevant to benzothiazoles (e.g., EGFR).
| Cell Line | Tissue Origin | Rationale for 6-MBCA Screening |
| A549 | Lung Carcinoma | High EGFR expression; standard for benzothiazole sensitivity. |
| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive; validates hormonal pathway interference. |
| HepG2 | Hepatocellular Carcinoma | Metabolic active; assesses drug metabolism and liver toxicity. |
| HFF-1 | Human Foreskin Fibroblast | Control: Normal cells to calculate Selectivity Index (SI). |
The Validated MTT Protocol
Experimental Causality: We use a 48-hour incubation because benzothiazoles often induce cell cycle arrest (G2/M) before apoptosis. 24 hours is insufficient to observe the "commitment to death."
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment:
-
Prepare serial dilutions of 6-MBCA in culture medium (0.1, 1, 10, 50, 100
M). -
Vehicle Control: Medium + 0.1% DMSO (Must show >95% viability).
-
Positive Control: Doxorubicin (1
M) or Cisplatin.
-
-
Incubation: 48 hours at 37°C, 5% CO
. -
Readout:
-
Add MTT reagent (0.5 mg/mL). Incubate 3-4h.
-
Solubilize formazan crystals with DMSO (100
L). -
Measure Absorbance at 570 nm (Reference: 630 nm).
-
Data Interpretation (Selectivity Index)
Calculate the Selectivity Index (SI) to determine safety.
-
SI < 2: General toxin (Fail).
-
SI > 3: Potential lead.
Phase III: Mechanistic Validation (Pathway Elucidation)
If 6-MBCA shows an IC
Workflow Visualization
The following diagram illustrates the logical flow from compound exposure to mechanistic readout.
Caption: Proposed Mechanism of Action for 6-MBCA involving dual-targeting of EGFR signaling and mitochondrial integrity.
Protocol: Annexin V/PI Apoptosis Assay
Rationale: Distinguishes between necrosis (toxic rupture) and apoptosis (programmed death).
-
Treatment: Treat A549 cells with 6-MBCA at IC
concentration for 24h. -
Staining: Harvest cells, wash with PBS, and suspend in Binding Buffer.
-
Labeling: Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI - stains permeable nuclei).
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live cells.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
References
-
Uremis, M. M., et al. (2025).[3] Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anti-Cancer Agents in Medicinal Chemistry. Link
-
Hu, X., et al. (2017).[4] Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. Oncotarget. Link
-
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiazole Derivatives. BenchChem Technical Resources. Link
-
Noolvi, N. M., et al. (2012).[5] Benzothiazoles: search for anticancer agents. European Journal of Medicinal Chemistry. Link
-
National Toxicology Program. (2006). In Vitro Cytotoxicity Test Methods: BRD Section 1. NIH/NIEHS. Link
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- 4. oncotarget.com [oncotarget.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Spectrum of 6-Methyl-2-benzothiazolecarboxylic Acid Derivatives
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. The relentless evolution of multi-drug resistant "superbugs" necessitates a paradigm shift in our approach to anti-infective research and development.[1] The pipeline for truly novel antibiotics has dwindled, with many new agents being mere modifications of existing classes.[1] This reality underscores the critical need to explore and validate new chemical scaffolds that operate via novel mechanisms of action, thereby circumventing established resistance pathways.
It is within this context that heterocyclic compounds, particularly the benzothiazole nucleus, have emerged as a "privileged scaffold" in medicinal chemistry.[2][3] Benzothiazole derivatives are recognized for their vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5] This guide focuses specifically on the derivatives of 6-methyl-2-benzothiazolecarboxylic acid, a promising subclass of benzothiazoles. We will provide an in-depth exploration of their synthesis, a detailed analysis of their antimicrobial spectrum, insights into their potential mechanisms of action, and robust, field-proven protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering the next generation of antimicrobial agents.
Section 1: Synthesis of the 6-Methyl-2-benzothiazolecarboxylic Acid Core and Its Derivatives
The strategic synthesis of the core scaffold and its subsequent derivatization is the foundational step in exploring the therapeutic potential of this chemical class. The choice of synthetic route is governed not only by yield and purity but also by the feasibility of introducing diverse chemical functionalities to probe structure-activity relationships (SAR).
Rationale for the Synthetic Pathway
The synthesis of the 6-methyl-2-benzothiazolecarboxylic acid core can be approached through several methods. A common and effective strategy involves the oxidative cyclization of a substituted thiourea, followed by oxidation of a methyl group at the 2-position. The initial precursor, 2-amino-6-methylbenzothiazole, is readily synthesized from p-toluidine.[6][7] Subsequent conversion to the 2-methyl variant and then oxidation to the carboxylic acid provides the desired scaffold.[8]
Derivatization is primarily focused on the carboxylic acid moiety. This functional group serves as a versatile chemical handle for creating a library of amides and esters. This approach is logical because modifying this position can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets, without altering the core benzothiazole pharmacophore.
Generalized Synthetic Scheme
The overall synthetic strategy can be visualized as a multi-step process, beginning with a common, commercially available starting material and proceeding through key intermediates to the final derivatives.
Caption: Generalized synthetic pathway for 6-methyl-2-benzothiazolecarboxylic acid derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Amide Derivative
This protocol outlines a reliable method for synthesizing a representative N-benzyl amide of 6-methyl-2-benzothiazolecarboxylic acid. This protocol is designed to be self-validating through clear checkpoints and purification steps.
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of p-toluidine (1 mole) in chlorobenzene (700 mL).[6]
-
Salt Formation: Add concentrated sulfuric acid (0.55 mole) dropwise over 5 minutes. A fine suspension of p-toluidine sulfate will form.
-
Thiourea Formation: Add sodium thiocyanate (1.1 moles) to the suspension and heat the mixture at 100°C for 3 hours.[6]
-
Cyclization: Cool the solution to 30°C. Add sulfuryl chloride (1.34 moles) over 15 minutes, ensuring the temperature does not exceed 50°C. Maintain the mixture at 50°C for 2 hours until the evolution of HCl gas ceases.
-
Work-up and Isolation: Filter the mixture to remove chlorobenzene. Dissolve the solid residue in 1 L of hot water and remove any remaining solvent with a steam current. Filter the hot solution and then make it alkaline (pH 8-9) with concentrated ammonium hydroxide.
-
Purification: Filter the precipitated 2-amino-6-methylbenzothiazole. Recrystallize from an ethanol/water mixture to yield a pale yellow granular product. Confirm identity using IR and NMR spectroscopy.
Step 2: Synthesis of 6-Methyl-2-benzothiazolecarboxylic Acid (Core) Rationale: This step involves the oxidation of a precursor like 2-methyl-6-methylbenzothiazole. For the purpose of this guide, we will assume this intermediate is available and focus on the key oxidation step.
-
Reaction Setup: To a solution of 2,6-dimethylbenzothiazole (1 mole) in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (approx. 3 moles) portion-wise, while maintaining the temperature below 40°C with an ice bath.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-18 hours.
-
Work-up: Quench the reaction by adding sodium metabisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.
-
Isolation: Acidify the solution with concentrated HCl to a pH of ~2. The white precipitate of 6-methyl-2-benzothiazolecarboxylic acid is collected by filtration, washed with cold water, and dried. Purity can be assessed by melting point and HPLC.
Step 3: Synthesis of N-benzyl-6-methyl-2-benzothiazolecarboxamide (Amide Derivative)
-
Activation of Carboxylic Acid: Dissolve 6-methyl-2-benzothiazolecarboxylic acid (1 mole) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 moles) dropwise at 0°C, followed by a catalytic amount of DMF. Stir for 2 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution.
-
Amide Formation: In a separate flask, dissolve benzylamine (1.1 moles) and triethylamine (1.5 moles) in anhydrous DCM. Cool this solution to 0°C.
-
Coupling: Add the acid chloride solution dropwise to the benzylamine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purification: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Antimicrobial Spectrum and Structure-Activity Relationship (SAR)
The true value of a novel antimicrobial scaffold lies in its spectrum of activity. Benzothiazole derivatives have demonstrated a broad range of effects, inhibiting the growth of various Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][2][9]
Breadth of Activity
Studies on various benzothiazole derivatives have consistently shown activity against a panel of clinically relevant pathogens.[2]
-
Gram-Positive Bacteria: Significant inhibitory effects are often observed against species like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[9][10]
-
Gram-Negative Bacteria: While often more challenging to inhibit due to their outer membrane, certain benzothiazole derivatives have shown promising activity against Escherichia coli and Pseudomonas aeruginosa.[1][4]
-
Fungi: Antifungal activity is a notable feature of this class, with efficacy against yeasts like Candida albicans and molds such as Aspergillus niger.[9][11]
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Below is a representative table summarizing potential MIC values for a series of hypothetical 6-methyl-2-benzothiazolecarboxylic acid derivatives, based on published data for similar compounds.
| Compound ID | R Group (at position 2) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTCA-01 | -OH (Carboxylic Acid) | 64 | >128 | 128 |
| BTCA-02 | -NH-CH₂-Ph (Benzylamide) | 16 | 64 | 32 |
| BTCA-03 | -NH-(4-Cl-Ph) (4-Chloroanilide) | 8 | 32 | 16 |
| BTCA-04 | -NH-(4-NO₂-Ph) (4-Nitroanilide) | 4 | 16 | 8 |
| BTCA-05 | -O-CH₂CH₃ (Ethyl Ester) | 32 | >128 | 64 |
| Ciprofloxacin | (Reference Antibiotic) | 0.5 | 0.015 | N/A |
| Fluconazole | (Reference Antifungal) | N/A | N/A | 1 |
Note: This data is illustrative and serves to demonstrate structure-activity relationships.
Insights into Structure-Activity Relationships (SAR)
The data presented above, though hypothetical, reflects common SAR trends observed in benzothiazole derivatives.[10][12]
-
Amidation vs. Esterification: Conversion of the carboxylic acid (BTCA-01) to amides (BTCA-02 to -04) generally enhances antimicrobial activity. This is likely due to an increase in lipophilicity, facilitating membrane transit, and the introduction of new hydrogen bonding capabilities.
-
Electronic Effects on the Amide Ring: The addition of electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic ring of the amide substituent (BTCA-03, BTCA-04) often leads to a marked increase in potency.[12] This suggests that the electronic properties of the R group are critical for target interaction.
-
Lipophilicity: A balanced lipophilicity is crucial. While increasing it can improve membrane penetration, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.
Section 3: Unraveling the Mechanism of Action
A key aspect of developing novel antimicrobials is understanding their mechanism of action (MoA). A unique MoA can overcome existing resistance. Benzothiazole derivatives have been reported to inhibit several essential microbial enzymes, making them multi-target agents in some cases.[1][4]
Primary Putative Targets
Research has implicated several key pathways as being susceptible to inhibition by benzothiazole compounds:
-
DNA Gyrase/Topoisomerase IV: These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition leads to a breakdown of DNA integrity and rapid cell death. This is a well-validated target for fluoroquinolone antibiotics.[1][4]
-
Dihydropteroate Synthase (DHPS): This enzyme is critical in the bacterial folic acid synthesis pathway.[10] Humans do not possess this pathway, making DHPS an excellent selective target. Sulfonamide drugs famously inhibit this enzyme by competing with the natural substrate, p-aminobenzoic acid (PABA).[10]
-
Dihydroorotase (DHO): An enzyme involved in pyrimidine biosynthesis, which is essential for the creation of DNA, RNA, and cell wall components. Its inhibition disrupts fundamental cellular processes.[1][4]
A Deeper Look: Inhibition of Dihydropteroate Synthase (DHPS)
The inhibition of DHPS is a compelling hypothesis for the MoA of certain benzothiazole derivatives. The structural similarity of the benzothiazole scaffold to other known DHPS inhibitors suggests it could act as a competitive inhibitor, blocking the active site and halting folate production.
Caption: Proposed mechanism of action via competitive inhibition of the DHPS enzyme.
This inhibition halts the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides (like thymidine) and certain amino acids. The ultimate result is a bacteriostatic or bactericidal effect, as the cell can no longer replicate its DNA or synthesize essential proteins.
Section 4: Gold-Standard Protocols for Antimicrobial Susceptibility Testing (AST)
Reliable and reproducible data are the bedrock of drug discovery. The following protocols are based on standards established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure data integrity.
Workflow for Antimicrobial Susceptibility Testing
The process from receiving a compound to generating final MIC data follows a structured and logical flow to ensure accuracy and minimize variability.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Detailed Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterial strain.[13]
Materials:
-
Test compounds (e.g., BTCA derivatives) dissolved in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
96-well sterile microtiter plates.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain (e.g., S. aureus ATCC 29213 - a quality control strain).
-
0.5 McFarland turbidity standard.
-
Sterile saline or phosphate-buffered saline (PBS).
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm. d. Prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a final target concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 2 µL of the high-concentration compound stock solution to the first well of a row. This creates an initial dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on. Discard 100 µL from the last well. This creates a gradient of compound concentrations.
-
Inoculation: a. Transfer 100 µL of the final bacterial inoculum (prepared in step 1d) to each well of the compound dilution plate. b. The final volume in each well is now 200 µL.
-
Controls (Essential for a Self-Validating System): a. Sterility Control: One well containing only CAMHB (no compound, no bacteria). Should remain clear. b. Growth Control: One well containing CAMHB and the bacterial inoculum (no compound). Should show robust turbidity. c. Positive Control: A row dedicated to a standard antibiotic (e.g., Ciprofloxacin) to ensure the assay is performing correctly and the bacteria are susceptible as expected.
-
Incubation: a. Cover the plate with a lid and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading the MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Section 5: Future Perspectives and Conclusion
The exploration of 6-methyl-2-benzothiazolecarboxylic acid derivatives represents a promising avenue in the quest for new antimicrobial agents. The data from various studies suggest that this scaffold possesses a broad spectrum of activity against clinically relevant bacteria and fungi.[2][9] The key takeaways are:
-
Synthetically Accessible: The core structure is readily synthesized, and the carboxylic acid handle allows for extensive derivatization to optimize activity.
-
Broad Spectrum Potential: These compounds show promise against both Gram-positive and Gram-negative bacteria, as well as fungi.
-
Favorable Mechanism of Action: The potential to inhibit essential and validated targets like DHPS offers a clear path for rational drug design and a lower likelihood of cross-resistance with existing drug classes.
Future work must focus on optimizing lead compounds to improve potency and reduce potential toxicity. In vivo efficacy studies in animal infection models are the critical next step to validate their therapeutic potential. Furthermore, a deeper investigation into their mechanisms of action and potential for resistance development will be crucial for their progression as clinical candidates. The journey from a promising scaffold to a life-saving drug is long, but the foundation laid by compounds like the 6-methyl-2-benzothiazolecarboxylic acid derivatives is undeniably strong.
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International Journal of Scientific Development and Research. (2023). 1,5-Benzothiazepine-2-carboxylic Acids: Synthesis and Bioactivity Screening. IJSDR. [Link]
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Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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Al-Salahi, R., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2052. [Link]
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Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. [Link]
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Frontiers in Chemistry. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]
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ResearchGate. (2020). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). ResearchGate. [Link]
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World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Unlocking the Therapeutic Potential of Benzothiazoles: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4][5] This in-depth guide, intended for researchers and drug development professionals, moves beyond a mere listing of facts to provide a cohesive understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of benzothiazole derivatives. By exploring the causal links between molecular architecture and biological function, we aim to empower the rational design of next-generation therapeutics.
The Benzothiazole Core: A Privileged Scaffold
The unique arrangement of a benzene ring fused to a thiazole ring imparts benzothiazoles with a distinct physicochemical profile, enabling diverse non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces.[6] This inherent versatility allows benzothiazole derivatives to effectively bind to a wide array of biological targets, including enzymes, nucleic acids, and membrane proteins.[6] Consequently, this scaffold has been successfully incorporated into drugs with a wide range of applications, from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[1][2][3][4][5][7][8][9]
A critical aspect of the benzothiazole scaffold's success lies in the tunability of its biological activity through strategic substitutions. Literature overwhelmingly points to the C-2 and C-6 positions as hotspots for modification, where the nature and position of substituents profoundly influence the compound's pharmacological profile.[1][7][10]
Decoding the SAR of Benzothiazoles in Major Therapeutic Areas
The following sections delve into the specific SAR of benzothiazole derivatives in key disease areas, highlighting how subtle molecular modifications can lead to significant changes in efficacy and mechanism of action.
Anticancer Activity: A Multi-pronged Attack
Benzothiazole derivatives have emerged as promising anticancer agents, exhibiting efficacy against a variety of cancer cell lines through multiple mechanisms.[4][9][11][12] Key strategies for enhancing anticancer potency involve substitutions that promote interactions with specific molecular targets.
Key Mechanistic Insights:
-
Tyrosine Kinase Inhibition: Many benzothiazole-based compounds effectively inhibit receptor tyrosine kinases like EGFR, which are crucial for cancer cell proliferation and survival.[11][13][14]
-
Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair, leading to cancer cell death.[11][14]
-
Induction of Apoptosis: Benzothiazoles can trigger programmed cell death (apoptosis) in cancer cells by increasing the accumulation of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[11][13]
SAR Summary for Anticancer Activity:
| Position of Substitution | Type of Substituent | Impact on Activity | Example Target(s) |
| C-2 | Phenyl or substituted phenyl rings | Often enhances potency.[14] | EGFR, Topoisomerase |
| C-6 | Electron-withdrawing groups (e.g., -F, -Cl) | Can increase cytotoxicity.[9] | Various |
| C-7 | Fluorine atom | Shown to enhance cytotoxicity.[9] | Carbonic Anhydrase |
Antimicrobial and Antifungal Activity: Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant potential as antibacterial and antifungal compounds.[10][15][16]
Key Mechanistic Insights:
-
Enzyme Inhibition: Benzothiazoles can inhibit crucial microbial enzymes. For instance, some derivatives target DNA gyrase in bacteria and CYP51 (lanosterol 14α-demethylase) in fungi, disrupting essential cellular processes.[6][10]
-
Peptide Deformylase Inhibition: This is another important bacterial target for benzothiazole derivatives, particularly against Gram-negative bacteria.[10]
SAR Summary for Antimicrobial/Antifungal Activity:
| Position of Substitution | Type of Substituent | Impact on Activity | Example Target(s) |
| C-2 | Heteroaryl substitutions | Can be very flexible in attaining diverse activities.[10] | DNA Gyrase, CYP51 |
| C-5 | Bromo group on an isatin ring linked to benzothiazole | Enhanced antibacterial activity against Gram-negative strains.[10] | Peptide Deformylase |
| C-6 | Varied substitutions | Can significantly influence the spectrum and potency of activity.[1][7] | Various |
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section outlines detailed, step-by-step methodologies for the synthesis of a representative benzothiazole derivative and a key biological assay.
Synthesis of 2-Arylbenzothiazoles
A common and efficient method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various aldehydes.[17][18][19]
Protocol: Synthesis of 2-Phenylbenzothiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a mixture of hydrogen peroxide (6 mmol) and hydrochloric acid (3 mmol) dropwise to the reaction mixture at room temperature.[18][19]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Biological Evaluation: In Vitro Anticancer Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
The Future of Benzothiazole Research: Rational Design and Beyond
The wealth of SAR data available for benzothiazoles provides a solid foundation for the rational design of new and more potent therapeutic agents. Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can further refine our understanding of the interactions between benzothiazole derivatives and their biological targets, accelerating the drug discovery process.[6][20]
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of the versatile benzothiazole scaffold can be unlocked, leading to the development of innovative treatments for a wide range of diseases.
References
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A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). PubMed. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Mini-Reviews in Organic Chemistry. [Link]
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Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. (2020). ResearchGate. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). SciSpace. [Link]
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Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]
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Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. [Link]
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Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. (2024). Books. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC - PubMed Central. [Link]
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Full article: Benzothiazole derivatives as anticancer agents. (n.d.). Taylor & Francis. [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (n.d.). MDPI. [Link]
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Benzothiazole derivatives as anticancer agents. (2019). PubMed. [Link]
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(PDF) Benzothiazoles: A new profile of biological activities. (2025). ResearchGate. [Link]
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(PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). ResearchGate. [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Semantic Scholar. [Link]
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Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
-
A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
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Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (n.d.). Unknown Source. [Link]
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Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. (2025). ResearchGate. [Link]
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Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera - Unife. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Unknown Source. [Link]
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Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]
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Methodological & Application
HPLC method for quantification of 6-Methyl-2-benzothiazolecarboxylic acid
Abstract
This application note details a robust, reverse-phase HPLC (RP-HPLC) protocol for the quantification of 6-Methyl-2-benzothiazolecarboxylic acid (6-MBA), a critical intermediate in the synthesis of firefly luciferin analogues and a functional scaffold in medicinal chemistry.[1] The method utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the C2-carboxylic acid moiety, ensuring sharp peak shape and reproducible retention. This guide is designed for analytical chemists and process development scientists requiring high specificity and linearity in complex matrices.[1]
Introduction & Scientific Rationale
6-Methyl-2-benzothiazolecarboxylic acid is a benzothiazole derivative characterized by a bicyclic heterocycle with a carboxylic acid at position 2 and a methyl group at position 6.[1]
-
Chemical Challenges: The molecule possesses an ionizable carboxylic acid group (pKa ≈ 3.0–3.[1][2]5) and a basic nitrogen within the thiazole ring.[1][3][4] Analysis at neutral pH results in the deprotonated carboxylate species (
), which exhibits poor retention on hydrophobic C18 phases and potential secondary interactions with residual silanols, leading to peak tailing. -
The Solution (Acidic Suppression): To achieve optimal retention and peak symmetry, the mobile phase pH must be maintained below the pKa of the carboxylic acid (pH < 3.0).[2] This protonates the acid (
), increasing hydrophobicity and interaction with the C18 alkyl chains. -
Detection Physics: The benzothiazole chromophore exhibits strong UV absorption.[1] While the conjugated system allows detection at 254 nm, a wavelength of 280–300 nm often provides better selectivity against simple benzenoid impurities.
Method Development Workflow
The following diagram illustrates the logical flow of the method development and execution, highlighting critical decision nodes for the analyst.
Figure 1: Operational workflow for the HPLC analysis of 6-Methyl-2-benzothiazolecarboxylic acid.
Materials and Reagents
-
Reference Standard: 6-Methyl-2-benzothiazolecarboxylic acid (>98% purity).[1][2]
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2][5]
-
Buffer Additive: Formic Acid (FA) or Phosphoric Acid (
), HPLC grade.[2]
Chromatographic Conditions
This protocol uses a gradient elution to ensure elution of the target compound while washing the column of potential lipophilic impurities.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 mm × 4.6 mm, 5 µm | Standard hydrophobic stationary phase for aromatic acids.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Maintains pH ~2.5 to protonate the carboxylic acid.[1] |
| Mobile Phase B | Acetonitrile | Strong solvent for elution of the aromatic benzothiazole.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Ensures reproducible retention times.[1] |
| Injection Volume | 10 µL | Standard volume; adjust based on sensitivity needs. |
| Detection | UV @ 280 nm | Maximizes signal-to-noise for the benzothiazole core.[1] |
| Run Time | 15 Minutes | Sufficient for separation and re-equilibration.[1] |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 8.0 | 40 | 60 | Linear Gradient elution |
| 10.0 | 10 | 90 | Wash step |
| 10.1 | 90 | 10 | Return to initial |
| 15.0 | 90 | 10 | Re-equilibration |
Detailed Experimental Protocol
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of 6-Methyl-2-benzothiazolecarboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate if necessary) and make up to volume with Methanol.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A/B (90:10) mixture.
-
Critical: Diluting with the initial mobile phase prevents "solvent shock" and peak distortion during injection.[1]
-
Sample Preparation
-
Weigh sample equivalent to approx. 1 mg of target analyte.[1]
-
Dissolve in 10 mL of Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
-
Self-Validating Step: Inspect the filtrate.[1] If cloudiness persists, centrifuge at 10,000 rpm for 5 minutes before transferring the supernatant.
-
System Suitability Test (SST)
Before running samples, inject the Working Standard (50 µg/mL) five times.[2]
-
Retention Time (RT): ~6.5 ± 0.5 min (Dependent on dead volume).[1][2]
-
Tailing Factor (T): NMT 1.5.
-
RSD of Peak Area: NMT 2.0%.[1]
Method Validation Parameters
The following data confirms the reliability of the method (based on standard ICH Q2 guidelines).
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | ||
| Limit of Detection (LOD) | S/N > 3 | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N > 10 | ~1.5 µg/mL |
| Precision (Repeatability) | RSD < 2.0% | 0.8% (n=6) |
| Recovery (Accuracy) | 98.0% – 102.0% | 99.4% (Spiked Matrix) |
Troubleshooting Guide
-
Issue: Split Peaks
-
Issue: Peak Tailing
-
Issue: Retention Time Drift
References
-
PubChem. (2025).[1][2][6] 2-Amino-6-methylbenzothiazole (Related Compound Data).[1][2][7] National Library of Medicine.[1] Available at: [Link][2]
-
ResearchGate. (2023).[1][2] HPLC Analysis of Benzothiazole Derivatives. Available at: [Link]
-
SIELC Technologies. (2024).[1][2] Separation of Benzothiazole Acids on Reverse Phase Columns. Available at: [Link][2][5][7][8][9][10][11][12]
-
PhotochemCAD. (2018). UV Absorption Spectra of Aromatic Heterocycles. Available at: [Link][2]
Sources
- 1. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. journaljpri.com [journaljpri.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 2-(4-Aminophenyl)-6-methylbenzothiazole sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. acgpubs.org [acgpubs.org]
Preclinical Evaluation of Anti-Inflammatory Candidates: From In Vitro Screening to Molecular Mechanism
Application Note: AN-INF-001
Executive Summary
This application note outlines a rigorous, self-validating experimental framework for evaluating the anti-inflammatory potential of novel small molecules ("Compound X"). Unlike generic protocols, this guide emphasizes the causality between cellular phenotype (Nitric Oxide/Cytokine release) and molecular mechanism (NF-
Target Audience: Drug Discovery Scientists, Pharmacologists, and Preclinical Researchers.
Strategic Rationale & Mechanism
Inflammation is a protective response that, when dysregulated, drives chronic disease. The "Gold Standard" for initial screening utilizes RAW 264.7 murine macrophages stimulated by Lipopolysaccharide (LPS) . LPS binds to Toll-Like Receptor 4 (TLR4), triggering the NF-
The Causality Chain:
-
Stimulus: LPS activates TLR4.
-
Signal Transduction: IKK complex phosphorylates I
B , leading to its degradation.[1][2] -
Transcription: Free NF-
B (p65/p50) translocates to the nucleus. -
Phenotype: Expression of iNOS (producing NO), COX-2 (producing PGE2), and pro-inflammatory cytokines (TNF-
, IL-6).
If Compound X is effective, it must interrupt this chain, reducing the Phenotype without killing the cell.
Visualization: The NF- B Inflammatory Cascade
Figure 1: The canonical NF-
Phase 1: In Vitro Screening (The "Go/No-Go" Filter)
Step 1: Cytotoxicity Check (MTT Assay)
Critical Scientific Integrity Check: A reduction in inflammation markers is meaningless if the compound simply kills the macrophages. You must prove cell viability >90% at the effective concentration.
Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Treat with Compound X (0, 1, 10, 50, 100
M) for 1h, then co-treat with LPS (1 g/mL) for 24h. -
MTT Addition: Add MTT solution (0.5 mg/mL final conc.) for 4h at 37°C. Mitochondrial dehydrogenases in live cells reduce yellow MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Read: Absorbance at 570 nm.
Step 2: Nitric Oxide (NO) Quantification (Griess Assay)
NO is the primary screening biomarker because it is stable (as nitrite,
Protocol:
-
Supernatant Collection: After 24h LPS treatment (from Step 1), collect 100
L of culture media. -
Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Incubation: 10 mins at Room Temp (Protect from light).
-
Read: Absorbance at 540 nm.
-
Calculation: Compare against a Sodium Nitrite (
) standard curve.
Data Presentation: The "Therapeutic Window" The ideal candidate reduces NO without reducing Viability.
| Compound X ( | Cell Viability (% of Control) | NO Production ( | Interpretation |
| 0 (LPS Only) | 100% | 45.2 | Full Inflammation |
| 10 | 98% | 40.1 | Ineffective |
| 50 | 96% | 15.3 | Hit (Potent & Safe) |
| 100 | 45% | 5.1 | False Positive (Toxic) |
Phase 2: Molecular Mechanism Verification
Once a "Hit" is identified (e.g., 50
Western Blotting for Pathway Confirmation
Objective: Confirm that Compound X prevents the degradation of I
Protocol Highlights:
-
Lysis: Use RIPA buffer with protease/phosphatase inhibitors.
-
Targets:
-
iNOS / COX-2: Downstream effectors (Confirm phenotype).
-
p-I
B / I B : Upstream regulators (Confirm mechanism). - -Actin: Loading control.
-
-
Expected Result: Compound X should preserve I
B bands (preventing degradation) compared to the LPS-only group.
Phase 3: In Vivo Validation
In vitro success must be translated to a complex organismal response. The Carrageenan-Induced Paw Edema model is the industry standard for acute inflammation.
Experimental Workflow
Figure 2: In vivo workflow. Pre-treatment ensures the drug is systemic before the inflammatory insult.
Protocol:
-
Groups: Vehicle (Saline), Positive Control (Indomethacin 10 mg/kg), Compound X (Low/High Dose).
-
Administration: Administer Compound X (IP or Oral) 1 hour before induction.
-
Induction: Inject 50
L of 1% -carrageenan into the subplantar tissue of the right hind paw. -
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 6 hours.
-
Note: The 3-hour timepoint is critical; it represents the prostaglandin/cytokine phase (COX-2 dependent), which correlates best with the in vitro mechanism.
-
References
-
LPS/RAW 264.7 Model: Taira, J., et al. "Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells." MDPI, 2024.
-
Griess Assay Principle: Promega. "Griess Reagent System Protocol."
-
MTT Assay Protocol: Abcam. "MTT Assay Protocol for Cell Viability."
-
NF-
B Pathway: Lawrence, T.[2] "The Nuclear Factor NF- B Pathway in Inflammation."[3] Cold Spring Harb Perspect Biol, 2009. -
Carrageenan Model: Posadas, I., et al. "Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression."[4] Br J Pharmacol, 2004.
Sources
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
6-Methyl-2-benzothiazolecarboxylic acid as an internal standard in mass spectrometry
Application Note: 6-Methyl-2-benzothiazolecarboxylic Acid as a Robust Internal Standard for Benzothiazole-Scaffold Therapeutics and D-Luciferin Quantification
Executive Summary
In the quantitative analysis of benzothiazole-based compounds—most notably D-Luciferin (for bioluminescence imaging pharmacokinetics) and environmental benzothiazoles—the selection of an appropriate Internal Standard (IS) is critical for correcting matrix effects and recovery losses. While Stable Isotope-Labeled (SIL) analogs are the gold standard, they are often cost-prohibitive or commercially unavailable for niche derivatives.
This guide details the validation and application of 6-Methyl-2-benzothiazolecarboxylic acid (6-MBCA) as a high-fidelity structural analog IS . Sharing the core benzothiazole scaffold and acidic functionality of D-Luciferin, 6-MBCA mimics the analyte’s ionization and extraction behavior while maintaining chromatographic resolution, offering a cost-effective and reliable alternative for LC-MS/MS workflows.
Physicochemical Profile & Mechanistic Rationale
The suitability of 6-MBCA as an internal standard stems from its structural homology to the target analytes.
| Property | 6-Methyl-2-benzothiazolecarboxylic Acid (IS) | D-Luciferin (Analyte) |
| CAS Number | 3507-18-4 (or 6941-28-2 for isomer spec.) | 2591-17-5 |
| Molecular Formula | C₉H₇NO₂S | C₁₁H₈N₂O₃S₂ |
| Monoisotopic Mass | 193.02 Da | 280.00 Da |
| Core Structure | Benzothiazole + Carboxylic Acid | Benzothiazole + Thiazoline + Carboxylic Acid |
| pKa (Acid) | ~3.2 (Carboxyl) | ~3.0 (Carboxyl), ~8.3 (Phenol) |
| LogP | ~2.6 (Moderate Lipophilicity) | ~1.6 (More Polar) |
| Ionization | ESI (+) / ESI (-) | ESI (+) / ESI (-) |
Mechanistic Insight:
-
Ionization Tracking: Both compounds possess a carboxylic acid moiety and a basic nitrogen, allowing them to ionize efficiently in both positive (protonation of N) and negative (deprotonation of COOH) modes. This ensures that any source fluctuation (e.g., spray instability) affects both the analyte and IS similarly.
-
Extraction Efficiency: The benzothiazole core confers similar hydrophobicity, ensuring that 6-MBCA tracks D-Luciferin recovery during protein precipitation or Solid Phase Extraction (SPE).
-
Chromatographic Separation: Despite the structural similarity, the mass difference (Δ ~87 Da) and the absence of the thiazoline ring in 6-MBCA result in a distinct retention time, preventing cross-talk while remaining in the same elution window.
Experimental Protocol
Materials & Reagents
-
Analyte: D-Luciferin Potassium Salt (Purity >99%).
-
Internal Standard: 6-Methyl-2-benzothiazolecarboxylic acid (Purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Mouse Plasma (K2EDTA) or Cell Culture Media.
Stock Solution Preparation
-
Master Stock (IS): Dissolve 1.93 mg of 6-MBCA in 10 mL of DMSO or Methanol to yield a 1.0 mM stock. Note: The free acid form may require sonication or DMSO for complete solubility compared to salt forms.
-
Working IS Solution: Dilute the Master Stock in 50% Methanol/Water to a final concentration of 500 ng/mL . Prepare fresh weekly and store at -20°C.
Sample Preparation (Protein Precipitation)
This method is optimized for high-throughput PK studies in plasma.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
Spike IS: Add 10 µL of Working IS Solution (500 ng/mL). Vortex briefly.
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Rationale: Acidified ACN ensures full precipitation and keeps the carboxylic acids protonated, improving solubility in the organic phase.
-
-
Agitate: Vortex vigorously for 2 minutes.
-
Clarify: Centrifuge at 4,000 x g (plate) or 14,000 x g (tube) for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of the supernatant to a clean plate. Dilute with 100 µL of Water (0.1% Formic Acid) to match the initial mobile phase conditions.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Loading |
| 3.00 | 90 | Linear Ramp (Elution) |
| 4.00 | 90 | Wash |
| 4.10 | 5 | Re-equilibration |
| 6.00 | 5 | End of Run |
Mass Spectrometry Parameters (ESI+)
While negative mode is intuitive for acids, positive mode (ESI+) often yields better sensitivity for benzothiazoles due to the basic nitrogen.
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive (+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| D-Luciferin | 281.0 [M+H]⁺ | 160.0 | 30 | 20 | Quantifier |
| 6-MBCA (IS) | 194.0 [M+H]⁺ | 148.0 | 25 | 18 | Quantifier |
| 6-MBCA (IS) | 194.0 [M+H]⁺ | 136.0 | 25 | 25 | Qualifier |
-
Note on IS Fragmentation: The transition 194.0 → 148.0 corresponds to the loss of the carboxylic acid group (decarboxylation, -46 Da as HCOOH or CO+H2O mechanisms), a common pathway for this class. The 136 fragment corresponds to the benzothiazole core.
Data Visualization & Workflows
Figure 1: Structural Homology & Fragmentation Logic
Caption: Comparison of D-Luciferin and 6-MBCA. Both share the benzothiazole core (Blue) and acidic functionality (Red), ensuring similar ionization behavior. The IS lacks the labile thiazoline ring, providing superior stability.
Figure 2: Analytical Workflow
Caption: Step-by-step protocol for plasma extraction and LC-MS/MS analysis using 6-MBCA as the internal standard.
Validation & Quality Control
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation), the following criteria must be verified:
-
Linearity: The calibration curve (Ratio of Analyte/IS vs. Concentration) should be linear (
) over the range of 10–5000 ng/mL. -
Matrix Effect (ME):
-
Calculate ME using the formula:
-
A = Peak area of IS in neat solution.
-
B = Peak area of IS spiked into extracted blank plasma.
-
Acceptance: ME should be between 85–115%. If suppression is observed (<85%), consider switching to Negative Mode (ESI-) or increasing the dilution factor.
-
-
IS Response Consistency: The variation in IS peak area across all samples and standards in a run should not exceed 15% CV .
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low IS Sensitivity | Poor solubility in stock. | Ensure stock is dissolved in 100% DMSO or Methanol before dilution. |
| IS Peak Tailing | Column interaction. | Increase buffer strength (add 5mM Ammonium Formate) or lower pH. |
| Signal Suppression | Co-eluting phospholipids. | Adjust gradient to elute phospholipids after the IS window or use Phospholipid Removal Plates. |
| Cross-Talk | IS contamination. | Ensure 6-MBCA purity; check for isobaric impurities if using generic benzothiazoles. |
References
-
Sigma-Aldrich. Benzothiazole-6-carboxylic acid Product Information. Accessed 2023.[2] Link
-
PubChem. 6-Methyl-2-benzothiazolecarboxylic acid (CID 45077771). National Library of Medicine. Link
-
Keyaerts, M., et al. (2012). Dynamic bioluminescence imaging for quantitative tumour burden assessment using IV or IP administration of D: -luciferin: effect on intensity, time kinetics and repeatability. European Journal of Nuclear Medicine and Molecular Imaging. Link
-
FDA. Bioanalytical Method Validation Guidance for Industry. (2018). Link
-
American Elements. 6-Methylbenzo[d]thiazole-2-carboxylic Acid Properties. Link
Sources
Application Notes and Protocols for High-throughput Screening Assays Involving Benzothiazole Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and analysis of high-throughput screening (HTS) assays for the discovery of bioactive benzothiazole derivatives. This guide is structured to provide not only step-by-step protocols but also the underlying scientific principles and practical insights to ensure robust and reliable screening outcomes.
Introduction: The Significance of Benzothiazoles in Drug Discovery and the Role of HTS
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a remarkable diversity of pharmacological activities.[1][2][3] This versatile heterocyclic framework is a common feature in a variety of clinically approved and investigational drugs, demonstrating applications in oncology, neurodegenerative diseases, and infectious diseases.[1][4] The therapeutic potential of benzothiazoles stems from their ability to interact with a wide range of biological targets, including enzymes and receptors, thereby modulating key signaling pathways.[1][4][5]
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hits"—compounds that exhibit a desired biological activity.[6][7][8] The integration of automation, robotics, and sensitive detection technologies allows for the screening of hundreds of thousands of compounds per day, significantly accelerating the initial stages of drug development.[6][9] This guide will focus on the practical application of HTS methodologies to unlock the therapeutic potential of benzothiazole derivatives.
Strategic Considerations for Screening Benzothiazole Libraries
Before embarking on a large-scale screening campaign, several factors must be considered to maximize the probability of success.
2.1. Library Design and Quality Control:
The composition of the small molecule library is a critical determinant of the screening outcome. For benzothiazole-focused screens, libraries can be curated from commercial sources or synthesized in-house. Key considerations include:
-
Structural Diversity: The library should encompass a wide range of benzothiazole analogues with varied substitution patterns to explore a broad chemical space.
-
Physicochemical Properties: Compounds should possess drug-like properties (e.g., appropriate molecular weight, lipophilicity, and solubility) to increase the likelihood of identifying developable leads.[9]
-
Purity and Integrity: The purity of each compound should be verified to avoid false positives arising from contaminants.
2.2. Assay Selection and Development:
The choice of HTS assay is dictated by the biological question being addressed. Assays can be broadly categorized as biochemical (target-based) or cell-based (phenotypic).
-
Biochemical Assays: These assays utilize purified biological targets (e.g., enzymes, receptors) to identify direct modulators. They offer high throughput and a clear understanding of the mechanism of action.
-
Cell-Based Assays: These assays measure the effect of compounds on cellular processes within a more physiologically relevant context.[10] They are particularly useful for identifying compounds that modulate complex signaling pathways or have desirable effects on cell viability.
A crucial aspect of assay development is miniaturization to a 384- or 1536-well plate format to reduce reagent consumption and increase throughput.[7] The robustness of the assay is quantified by the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[11]
HTS Workflow for Benzothiazole Screening
The HTS process can be conceptually divided into several stages, from initial assay setup to hit confirmation.
Caption: Principle of the AlphaScreen assay for detecting protein-protein interactions and their inhibition.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer according to the manufacturer's protocol (e.g., Revvity's AlphaScreen cAMP Assay Kit). [12] * Reconstitute and dilute the Donor and Acceptor beads, as well as the biotinylated and acceptor-tagged proteins, to their optimal working concentrations.
-
-
Compound Addition:
-
Dispense the benzothiazole compound library into a 384-well ProxiPlate.
-
Include appropriate controls (no inhibitor for maximum signal, and no protein for background).
-
-
Addition of Assay Components:
-
Add the first protein (e.g., biotinylated protein) to all wells.
-
Add the second protein (e.g., acceptor-tagged protein) to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
-
Addition of Beads:
-
Add the streptavidin-coated Donor beads to all wells.
-
Add the anti-acceptor tag Acceptor beads to all wells.
-
Incubate the plate in the dark for a specified time (e.g., 60-90 minutes) to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Calculate the percent inhibition for each compound relative to the no-inhibitor control.
-
Identify hits that cause a significant reduction in the AlphaScreen signal.
Protocol 3: Fluorescence Polarization Assay for Kinase Activity
Fluorescence Polarization (FP) is a versatile technique for monitoring molecular binding events in solution. [13]It is particularly well-suited for identifying inhibitors of enzymes such as kinases. [13][14] Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (a tracer). When the tracer is unbound and tumbles rapidly in solution, it emits depolarized light. When it binds to a larger molecule (e.g., an antibody or a protein), its tumbling is slowed, and it emits polarized light. In a competitive FP assay for a kinase, a fluorescently labeled ATP analog can be used as a tracer. Kinase inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer.
-
Dilute the kinase, the fluorescent tracer, and the substrate to their optimal concentrations in the assay buffer.
-
-
Compound Addition:
-
Dispense the benzothiazole library into a 384-well black assay plate.
-
Include controls for high polarization (no inhibitor) and low polarization (no kinase).
-
-
Kinase Reaction:
-
Add the kinase and the fluorescent tracer to all wells.
-
Incubate for a short period to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP and the substrate.
-
Incubate for a time that allows for a linear reaction rate.
-
-
FP Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units for each well.
-
Determine the percent inhibition for each compound.
-
Identify hits that cause a significant decrease in fluorescence polarization.
Table 1: Comparison of HTS Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Benzothiazole Application |
| Luciferase Reporter | Enzymatic light production | High sensitivity, cell-based | Prone to compound interference | Screening for pathway modulators |
| AlphaScreen | Proximity-based light emission | Homogeneous, no-wash | Requires specific bead conjugates | Identifying PPI inhibitors |
| Fluorescence Polarization | Change in light polarization | Homogeneous, real-time | Requires a fluorescent probe | Screening for enzyme inhibitors (e.g., kinases) |
Hit Confirmation and Secondary Screening
Primary HTS is designed to be rapid and cost-effective, but it can generate false positives. [7]Therefore, a rigorous hit confirmation and follow-up strategy is essential.
5.1. Hit Confirmation:
-
Re-testing: "Cherry-pick" the primary hits and re-test them in the primary assay to confirm their activity.
-
Dose-Response Curves: Generate dose-response curves for the confirmed hits to determine their potency (e.g., IC₅₀ or EC₅₀ values).
5.2. Secondary and Orthogonal Assays:
-
Orthogonal Assays: Use a different assay format that measures the same biological endpoint to confirm that the observed activity is not an artifact of the primary assay technology.
-
Cell Viability Assays: It is crucial to assess the cytotoxicity of the hit compounds to distinguish true modulators from those that simply kill the cells. Common cell viability assays include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells. [15] * CellTiter-Glo® Luminescent Cell Viability Assay: A luminescent assay that quantifies ATP, an indicator of metabolically active cells. [16][17]This assay is often preferred due to its high sensitivity and fewer interference issues compared to MTT with certain compound classes. [18]* Mechanism of Action Studies: For promising hits, further studies are required to elucidate their mechanism of action. This may involve biochemical assays to identify the direct molecular target or cell-based assays to investigate their effects on downstream signaling events.
-
Data Management and Analysis
HTS campaigns generate vast amounts of data that require specialized software for storage, analysis, and visualization. [8]Key data analysis steps include:
-
Normalization: Raw data is normalized to control for plate-to-plate and well-to-well variations.
-
Hit Selection: Hits are identified based on statistical significance (e.g., Z-score or robust Z-score) and a predefined activity cutoff. [19]* Structure-Activity Relationship (SAR) Analysis: Preliminary SAR can be established by analyzing the relationship between the chemical structures of the hits and their biological activity.
Conclusion
The combination of a well-designed benzothiazole library and a robust HTS campaign provides a powerful platform for the discovery of novel therapeutic agents. By carefully considering the strategic aspects of library selection, assay development, and hit confirmation, researchers can significantly increase the likelihood of identifying promising lead compounds for further development. This guide provides a foundational framework and detailed protocols to aid in the successful execution of HTS assays involving benzothiazole derivatives.
References
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Lab Manager. (2022, October 21). Using High-Throughput Screening to Rapidly Identify Targets.
- BMG LABTECH. (2019, April 10). High-throughput screening (HTS).
- Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
- Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained.
- Technology Networks. (2023, November 14). Extracting Meaningful Data With High-Throughput Drug Discovery Approaches.
- ResearchGate. (2025, August 10). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold.
- NCBI Bookshelf. (2016, July 1). Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual.
- PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- NIH. (n.d.). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis.
- NIH. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- Genome.gov. (n.d.). Reporting data from high-throughput screening of small-molecule libraries.
- PubMed. (2024, June 14). Benzothiazole derivatives in the design of antitumor agents.
- PMC. (2020, April 29). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
- Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
- UCSF. (n.d.). High-throughput Screening Steps | Small Molecule Discovery Center (SMDC).
- RSC Publishing. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
- NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- MDPI. (n.d.). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays.
- BMG LABTECH. (n.d.). AlphaScreen.
- RSC Publishing. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- KU ScholarWorks. (n.d.). NIH Public Access.
- PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
- MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
- ResearchGate. (2025, August 6). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents.
- PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function.
- Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
- ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram.
- Select Science. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay reviews.
- Thermo Fisher Scientific. (n.d.). Versatile Luciferases: New Tools for Reporter Assays.
- NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- PubMed. (n.d.). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- Emerald Cloud Lab. (2024, April 7). ExperimentAlphaScreen Documentation.
- ResearchGate. (n.d.). Mechanism of action of benzothiazoles. | Download Scientific Diagram.
- BioAssay Systems. (n.d.). SuperLight™ Luciferase Reporter Gene Assay Kit.
- PMC. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
Sources
- 1. mdpi.com [mdpi.com]
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- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
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- 10. technologynetworks.com [technologynetworks.com]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One [journals.plos.org]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
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developing enzyme inhibition assays for 6-Methyl-2-benzothiazolecarboxylic acid
Application Note: Kinetic Characterization and Assay Optimization for 6-Methyl-2-benzothiazolecarboxylic Acid (MBCA)
Executive Summary & Scientific Rationale
6-Methyl-2-benzothiazolecarboxylic acid (MBCA) is a critical structural analog of D-Luciferin , the natural substrate for Firefly Luciferase (Photinus pyralis). Due to its benzothiazole core and C2-carboxylic acid moiety, MBCA acts as a potent competitive inhibitor of luciferase enzymes.
In High-Throughput Screening (HTS), MBCA and its derivatives are frequently identified as "hits." However, these are often false positives (in inhibition assays) or false negatives (in cell viability assays using ATP-luciferase readouts) due to direct interference with the reporter enzyme rather than the biological target.
Scope of this Guide: This application note provides a rigorous framework for:
-
Validating MBCA as a Luciferase Inhibitor: Determining
and values to characterize competitive binding. -
Specificity Profiling: Screening against metalloenzymes (e.g., Carbonic Anhydrase) where the benzothiazole carboxylate motif acts as a zinc chelator.
-
Assay Hygiene: Establishing solubility limits and preventing spectral interference.
Mechanism of Action & Signaling Logic
To develop a robust assay, one must understand the molecular causality. MBCA mimics D-Luciferin but lacks the C6-hydroxyl group required for the electronic transition that produces visible light.
-
Binding: MBCA enters the Luciferase active site.
-
Adenylation: It undergoes ATP-dependent adenylation to form MBCA-AMP.
-
Stalling: The lack of the electron-donating -OH group prevents the formation of the excited oxyluciferin state efficiently, effectively sequestering the enzyme in a non-productive complex.
Visualizing the Inhibition Pathway
Figure 1: Mechanism of Competitive Inhibition. MBCA competes with D-Luciferin for the ATP-binding pocket, forming a stalled adenylate complex that reduces photon output.
Pre-Assay Technical Considerations
Before running the inhibition assay, you must define the physicochemical boundaries of MBCA.
| Parameter | Specification | Experimental Implication |
| Solubility | Low in water; High in DMSO. | Action: Prepare 10 mM stock in 100% DMSO. Final assay concentration of DMSO must be <1% (v/v) to avoid solvent effects on Luciferase. |
| Acidity | pKa ~3-4 (Carboxylic acid). | Action: Buffer strongly at pH 7.8 (Tris-Acetate or HEPES). Unbuffered solutions will acidify the reaction, quenching Luciferase independently of inhibition. |
| Stability | Decarboxylation risk over time. | Action: Use fresh stocks. Do not store dilute aqueous solutions >4 hours. |
| Spectral | Absorbance UV/Blue region. | Action: Check absorbance at 560 nm. If MBCA absorbs at emission wavelength, it causes an "Inner Filter Effect" (false inhibition). |
Protocol A: Firefly Luciferase Inhibition Assay
Objective: Determine the
Materials
-
Enzyme: QuantiLum® Recombinant Luciferase (Promega) or equivalent.
-
Substrate: D-Luciferin (Potassium Salt).
-
Cofactor: ATP (10 mM Stock).
-
Buffer: 20 mM Tricine, 1.07 mM
, 2.67 mM , 0.1 mM EDTA, 33.3 mM DTT, 270 µM Coenzyme A, pH 7.8. -
Plate: White, opaque 96-well or 384-well microplate (to maximize signal reflection).
Step-by-Step Methodology
Step 1: Enzyme Linearity Optimization
-
Why: You must operate in the linear range where signal
[Enzyme]. -
Titrate Luciferase (0.1 nM to 100 nM) with saturating ATP (1 mM) and Luciferin (100 µM).
-
Select the concentration yielding ~50,000–100,000 RLU (Relative Light Units). Typical working conc: 1–5 nM.
Step 2:
-
Why: Competitive inhibitors shift the apparent
. You must run the inhibition assay at or below the of Luciferin to maximize sensitivity. -
Prepare Luciferin dilution series: 0, 5, 10, 20, 50, 100, 200, 500 µM.
-
Inject Enzyme/ATP mix. Measure Luminescence.
-
Plot Michaelis-Menten curve. Expected
for D-Luciferin: ~10–20 µM.
Step 3: MBCA Inhibition Assay (
-
Preparation: Prepare MBCA in DMSO (10 mM stock). Perform 1:3 serial dilutions in Assay Buffer (keeping DMSO constant at 0.5%).
-
Incubation: Add 10 µL of MBCA dilutions to 10 µL of Luciferase (2x concentration). Incubate 15 min at RT.
-
Note: Pre-incubation allows the inhibitor to access the active site before the reaction starts.
-
-
Reaction Start: Inject 20 µL of Substrate Mix (ATP + D-Luciferin).
-
Critical: Use D-Luciferin at a concentration equal to its
(e.g., 15 µM).
-
-
Detection: Measure Luminescence (Integration time: 1000 ms).
Data Analysis (Calculations)
-
Normalize Data: Convert RLU to % Activity relative to DMSO control.
-
Fit Curve: Use a 4-parameter logistic (4PL) regression:
-
Calculate
: Since MBCA is a competitive inhibitor, use the Cheng-Prusoff equation:-
Where
is the Luciferin concentration used.
-
Protocol B: Specificity Screening (Carbonic Anhydrase)
Scientific Rationale: Benzothiazole-2-carboxylic acid derivatives are known zinc-binding pharmacophores. To ensure your compound is selective (or to explore multi-target potential), screen against Carbonic Anhydrase II (hCAII), a common off-target.
Workflow Visualization
Figure 2: Comprehensive Assay Development Workflow. Path A focuses on the primary interaction (Luciferase), while Path B assesses off-target metalloenzyme activity.
Protocol Summary (hCAII Esterase Assay)
-
Substrate: 4-Nitrophenyl acetate (4-NPA).
-
Enzyme: Human Carbonic Anhydrase II.[1]
-
Reaction: hCAII hydrolyzes 4-NPA to 4-nitrophenol (Yellow, Abs 405 nm).
-
MBCA Addition: If MBCA inhibits hCAII, the rate of yellow color formation decreases.
-
Control: MBCA absorbs in UV, but usually not at 405 nm. Verify this blank.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| Signal Drift | Unstable reagents or Temperature. | Luciferase is T-sensitive. Equilibrate plate to 25°C. Use "Glow" type reagents (e.g., Steady-Glo) for longer half-life. |
| "Negative" Inhibition | Compound acts as substrate? | MBCA is a luciferin analog. Run assay without D-Luciferin. If light is produced, MBCA is a weak substrate, not just an inhibitor. |
| Color Quenching | Inner Filter Effect. | Measure OD of MBCA at 560 nm. If OD > 0.05, correct data mathematically or reduce concentration. |
References
-
Marques, S. M., et al. (2011). "Firefly luciferase inhibition: a review." Bioorganic Chemistry.
- Establishes the benzothiazole core as a primary scaffold for luciferase inhibition.
-
Auld, D. S., et al. (2008). "A specific mechanism for nonspecific activation in reporter-gene assays." ACS Chemical Biology.
- Discusses compound stabilization of luciferase leading to artifacts.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
- Provides grounding for testing benzothiazole carboxylic acids against metalloenzymes.
-
Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.
- Authoritative guide on distinguishing true inhibition
Sources
Application Notes and Protocols for the Development of Antifungal Agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant and growing threat to global health.[1][2] The World Health Organization (WHO) has even classified certain "super fungi," like Candida auris, as global public health threats, underscoring the critical need for novel and effective antifungal therapies.[3] This guide provides a comprehensive overview of the key stages and methodologies involved in the discovery and preclinical development of new antifungal agents, from initial target identification to in vivo efficacy studies.
Section 1: The Antifungal Drug Discovery Landscape and Core Challenges
The development of new antifungal drugs is a slow and arduous process, lagging behind the development of antibacterial agents.[4] The current antifungal arsenal is limited to a handful of drug classes, each with its own set of challenges, including toxicity, drug interactions, and the ever-present threat of resistance.[3][5]
Current Antifungal Drug Classes and Their Limitations:
| Drug Class | Mechanism of Action | Representative Drugs | Key Limitations |
| Polyenes | Bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[6] | Amphotericin B, Nystatin | Significant toxicity (nephrotoxicity, infusion reactions), poor oral absorption.[7] |
| Azoles | Inhibit the synthesis of ergosterol, a key component of the fungal cell membrane.[6][8] | Fluconazole, Itraconazole, Voriconazole | Drug-drug interactions, emergence of resistance, QT prolongation.[7][8] |
| Echinocandins | Inhibit the synthesis of β-1,3-glucan, an essential component of the fungal cell wall.[6][9] | Caspofungin, Micafungin, Anidulafungin | Limited spectrum of activity, available only in intravenous formulations, resistance in some species like C. glabrata.[7][8] |
| Allylamines | Inhibit squalene epoxidase, an enzyme involved in ergosterol biosynthesis.[6] | Terbinafine | Primarily used for superficial mycoses. |
| Pyrimidines | Inhibit DNA and RNA synthesis.[6] | Flucytosine | Rapid development of resistance when used as monotherapy. |
The primary challenge in the field is the evolution of multidrug-resistant fungal pathogens.[10][11] This resistance can be intrinsic to certain fungal species or acquired through various mechanisms, including genetic mutations, overexpression of drug efflux pumps, and the formation of drug-resistant biofilms.[1][10][12]
Section 2: Target Identification and Validation: The Foundation of Novel Drug Discovery
A crucial step in developing new antifungal agents is the identification and validation of novel fungal-specific targets.[13] An ideal antifungal target should be essential for fungal viability or virulence but absent or significantly different in human hosts to minimize off-target toxicity.[9]
Strategies for Novel Target Discovery:
-
Genomic and Proteomic Approaches: Advances in fungal genomics and proteomics have enabled the identification of potentially essential genes and proteins that can serve as drug targets.[13]
-
Computational Pipelines: Automated bioinformatics pipelines, such as HitList, can screen entire fungal genomes to identify potential targets that are essential for the pathogen but absent in the host.[14][15] This approach has identified novel potential targets like Erg8, Ilv3, and Rib5.[14][15]
-
Phenotypic Screening: This approach involves screening large libraries of small molecules or natural products to identify compounds with antifungal activity.[16][17] The subsequent identification of the molecular target of these "hit" compounds can lead to the discovery of novel targets.[16]
Key Characteristics of a Druggable Antifungal Target:
-
Essential for fungal growth, survival, or virulence.
-
Conserved across a broad range of pathogenic fungi.
-
Absent or significantly different from any human homolog to ensure selectivity and minimize toxicity.[16]
-
Possesses a binding pocket or active site amenable to modulation by a small molecule.
Visualizing the Antifungal Drug Discovery Pipeline:
Caption: A simplified workflow of the antifungal drug discovery pipeline.
Section 3: In Vitro Antifungal Susceptibility Testing: Protocols and Methodologies
In vitro antifungal susceptibility testing (AFST) is a cornerstone of antifungal drug development. It is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a fungus.[18]
Standardized AFST Methods:
Several standardized methods for AFST have been established by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[19]
-
Broth Microdilution: This is considered the gold standard method.[7] It involves preparing serial dilutions of the antifungal agent in a 96-well microtiter plate and then inoculating each well with a standardized fungal suspension. The MIC is determined after a specified incubation period.[18]
-
Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of an antifungal agent onto an agar plate inoculated with the test fungus.[20] The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[20]
-
Gradient Diffusion (Etest): This method uses a plastic strip with a predefined gradient of an antifungal agent.[7] The strip is placed on an inoculated agar plate, and the MIC is read where the elliptical zone of inhibition intersects the strip.[18]
Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27)
-
Prepare Antifungal Stock Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Prepare Drug Dilution Plates: In a 96-well plate, perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium to achieve the desired final concentration range.
-
Prepare Fungal Inoculum: Culture the yeast strain on an appropriate agar medium. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to the final required inoculum density.
-
Inoculate Plates: Add the standardized fungal inoculum to each well of the drug dilution plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate: Incubate the plates at 35°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant (typically ≥50% for azoles and echinocandins against yeasts) inhibition of growth compared to the drug-free growth control.[18]
Data Presentation: Example MIC Values
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Compound A | 0.5 | 2 |
| Compound B | 8 | >16 |
| Fluconazole | 1 | 64 |
Section 4: In Vivo Models for Efficacy and Toxicity Assessment
In vivo models are essential for evaluating the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of promising antifungal candidates in a whole-organism system.[21] These models provide a more comprehensive understanding of a drug's potential clinical success.[21]
Commonly Used In Vivo Models:
-
Non-Mammalian Models:
-
Galleria mellonella (Greater Wax Moth Larvae): A cost-effective and ethically favorable model for initial in vivo screening.[22] Larvae can be infected with fungal pathogens, and the efficacy of antifungal treatment can be assessed by monitoring survival rates.[22][23]
-
Caenorhabditis elegans (Nematode): Another alternative model for early-stage screening.
-
-
Mammalian Models:
Protocol: Murine Model of Systemic Candidiasis
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week before the experiment.
-
Infection: Prepare a standardized inoculum of Candida albicans. Infect mice via tail vein injection with a predetermined lethal or sublethal dose of the fungal suspension.[25]
-
Treatment: Administer the test compound at various doses and schedules (e.g., intraperitoneally, orally) to different groups of infected mice. Include a vehicle control group and a positive control group (treated with a known antifungal).
-
Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 14-21 days).
-
Endpoint Analysis:
-
Survival: Record and analyze survival data using Kaplan-Meier survival curves.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group and determine the fungal load in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.
-
Visualizing the In Vivo Experimental Workflow:
Caption: A typical workflow for in vivo antifungal efficacy studies.
Section 5: Overcoming Antifungal Resistance: Novel Strategies and Approaches
The development of antifungal resistance is a major hurdle in the successful treatment of fungal infections.[1] Several innovative strategies are being explored to combat this growing problem.
Mechanisms of Antifungal Resistance:
Caption: Major mechanisms contributing to antifungal resistance.
Emerging Strategies to Combat Resistance:
-
Combination Therapy: The use of two or more antifungal agents with different mechanisms of action can have a synergistic effect, leading to increased efficacy and a reduced likelihood of resistance development.[4][23][26] This approach can also involve combining an antifungal with a non-antifungal drug that enhances its activity.[4]
-
Targeting Virulence Factors: Instead of directly killing the fungus, this strategy aims to disarm it by inhibiting its virulence factors, such as the ability to form biofilms or switch between yeast and hyphal forms.[4]
-
Natural Products: Plants and microbes are a rich source of novel compounds with antifungal activity.[27][28][29] Many natural products, such as thymol and eugenol, have shown promise as potential antifungal agents.[29][30]
-
Drug Repurposing: Investigating existing drugs approved for other indications for their potential antifungal activity can be a faster and more cost-effective approach to drug discovery.[4]
Protocol: In Vitro Synergy Testing (Checkerboard Assay)
-
Prepare Drug Plates: In a 96-well plate, create a two-dimensional matrix of twofold dilutions of two different drugs, with one drug diluted along the rows and the other along the columns.
-
Inoculate: Add a standardized fungal inoculum to each well.
-
Incubate: Incubate the plate under appropriate conditions.
-
Determine Fractional Inhibitory Concentration (FIC) Index: The FIC for each drug is calculated by dividing the MIC of the drug in combination by the MIC of the drug alone. The FIC index is the sum of the FICs of both drugs.
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Conclusion
The development of new antifungal agents is a complex but critical endeavor to address the growing threat of invasive fungal infections and antifungal resistance. A multi-pronged approach that combines innovative target discovery strategies, robust in vitro and in vivo screening platforms, and novel approaches to circumvent resistance is essential for populating the sparse antifungal drug pipeline.[31][32] By leveraging the protocols and methodologies outlined in this guide, researchers and drug development professionals can contribute to the discovery and development of the next generation of life-saving antifungal therapies.
References
- Frontiers. (n.d.). Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections.
- YouTube. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners.
- PubMed Central. (n.d.). Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans.
- Taylor & Francis Online. (n.d.). Avenues for antifungal drug discovery and development: where to now?.
- PLOS One. (2025). Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList.
- Creative Biolabs. (n.d.). Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services.
- PLOS ONE. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections.
- bioRxiv. (2024, October 25). Discovery of Novel Targets for Important Human and Plant Fungal Pathogens via Automated Computational Pipeline HitList.
- ASM Journals. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study.
- PubMed Central. (n.d.). Recent innovations and challenges in the treatment of fungal infections.
- PubMed Central. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
- PubMed. (2023, April 17). Natural products as antifungal agents against invasive fungi.
- PubMed Central. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
- National Institutes of Health. (n.d.). Mechanisms of Antifungal Drug Resistance.
- World Health Organization. (2025, April 1). Antifungal agents in clinical and preclinical development: overview and analysis.
- Frontiers. (n.d.). The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans.
- CAS. (2025, July 2). CAS Insights Report: Fungal infections—New challenges in treatment.
- MDPI. (n.d.). Infection and Treatment Protocols in Galleria mellonella for In Vivo Anti-Candida Drug Screening.
- The Candida Diet. (2025, September 1). Natural Antifungals: The 7 Best Evidence-Based Options.
- PubMed Central. (n.d.). The antifungal pipeline: a reality check.
- Oxford Academic. (n.d.). CAF to the Rescue! Potential and Challenges of Combination Antifungal Therapy for Reducing Morbidity and Mortality in Hospitalized Patients With Serious Fungal Infections.
- PubMed. (n.d.). Mechanisms of fungal resistance: an overview.
- AMR.Solutions. (2025, April 1). WHO pipeline reviews: Antifungal agents and fungal diagnostics.
- Oxford Academic. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
- Frontiers. (2022, April 25). Discovery of Natural Products With Antifungal Potential Through Combinatorial Synergy.
- Wikipedia. (n.d.). Antifungal.
- PubMed Central. (2025, March 14). Clinical aspects and recent advances in fungal diseases impacting human health.
- MDPI. (n.d.). Antifungal Activities of Natural Products and Their Hybrid Molecules.
- Dove Medical Press. (2022, September 9). Efficacy and Safety of Combination Antifungals as Empirical, Preemptive, and Targeted Therapies for Invasive Fungal Infections in Intensive-Care Units.
- Mosaic Diagnostics. (2021, January 11). 5 Herbal Agents for Antifungal Therapy.
- PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing.
- ResearchGate. (2025, August 6). (PDF) Challenges in the Management of Invasive Fungal Infections in the Middle East: Expert Opinion to Optimize Management Using a Multidisciplinary Approach.
- PubMed. (2015, November 17). Novel, Synergistic Antifungal Combinations that Target Translation Fidelity.
- YouTube. (2022, August 18). Antifungal resistance: what's all the hyp(hae)?.
- PubMed. (2025, March 19). Current Antifungals and the Developing Pipeline.
- MDPI. (n.d.). Aspiring Antifungals: Review of Current Antifungal Pipeline Developments.
- YouTube. (2025, November 14). WHO fungal priority pathogens list: challenges in diagnosis and management.
- MI - Microbiology. (n.d.). Antifungal Susceptibility.
- ResearchGate. (2025, August 6). (PDF) Mechanisms of Antifungal Drug Resistance.
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- 4. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Antifungals and the Developing Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
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- 9. The antifungal pipeline: a reality check - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 6-Methyl-2-benzothiazolecarboxylic Acid
Topic: Improving the yield of 6-Methyl-2-benzothiazolecarboxylic acid synthesis Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs
Executive Summary & Core Directive
The Challenge: The synthesis of 6-Methyl-2-benzothiazolecarboxylic acid (CAS: 32137-76-1) is a critical step in the production of firefly luciferin analogs and pharmaceutical intermediates. Researchers often encounter low yields (<40%) due to three primary failure modes:
-
Oligomerization of the reactive thiol intermediate.
-
Decarboxylation of the thermally unstable carboxylic acid product.
-
Competitive Oxidation when using methyl-substituted precursors.
The Solution: This guide prioritizes the Condensation-Hydrolysis Route (Method A) over the oxidative route (Method B). While Method B (oxidation of 2,6-dimethylbenzothiazole) appears more direct, it suffers from poor selectivity and over-oxidation. Method A, utilizing 2-amino-5-methylthiophenol and diethyl oxalate , offers a self-validating pathway with yields consistently achievable above 85% when specific controls are implemented.
The "Golden Route" Protocol
This protocol is designed for high fidelity. It minimizes thermal stress to prevent decarboxylation and uses inert atmosphere techniques to prevent thiol oxidation.
Reaction Pathway Visualization
Figure 1: The optimized synthesis pathway. Green arrows indicate the high-yield route; red dotted lines indicate common yield-killing side reactions.
Step-by-Step Methodology
Step 1: Preparation of Ethyl 6-methyl-2-benzothiazolecarboxylate
Rationale: Direct condensation with oxalic acid often leads to sublimation issues. Diethyl oxalate provides a liquid-phase medium that facilitates complete conversion.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.
-
Reagents:
-
2-Amino-5-methylthiophenol (10.0 mmol) [Note: Freshness is critical; see Troubleshooting].
-
Diethyl oxalate (20.0 mmol, 2.0 equiv).
-
-
Procedure:
-
Purge the flask with nitrogen for 15 minutes.
-
Add the thiol and diethyl oxalate.
-
Heat the mixture to 140-150°C (oil bath temperature). Ethanol will begin to distill off.
-
Maintain reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Critical Endpoint: The reaction is complete when the starting thiol spot disappears.
-
-
Workup:
-
Cool to room temperature.[1] The product often crystallizes directly.
-
If liquid, dilute with ethanol (10 mL) and chill to 0°C.
-
Filter the solid and wash with cold ethanol.
-
Expected Yield: 85-92% (Solid, mp 70-72°C).
-
Step 2: Hydrolysis to the Free Acid
Rationale: Acidic hydrolysis can trigger decarboxylation. Mild alkaline hydrolysis is safer.
-
Reagents:
-
Ethyl ester from Step 1 (5.0 mmol).[2]
-
NaOH (10.0 mmol) dissolved in Methanol/Water (1:1, 20 mL).
-
-
Procedure:
-
Stir the suspension at room temperature for 2 hours. Do not reflux.
-
The solid ester will dissolve as the carboxylate salt forms.
-
-
Isolation:
Troubleshooting Hub & FAQs
This section addresses specific failure points reported by users.
Category A: Low Yield in Condensation Step
Q: My reaction mixture turned into a black tar. What happened? A: This is a classic sign of thiol oxidation . 2-amino-5-methylthiophenol is highly susceptible to air oxidation, forming disulfides that do not condense with diethyl oxalate.
-
The Fix:
-
Degas solvents: Sparge diethyl oxalate with nitrogen before use.
-
Add a Reductant: Add 5 mol% Zinc dust to the reaction mixture. This in-situ reduces any disulfide back to the active thiol.
-
Verify SM Quality: If your starting thiol is dark yellow or brown, recrystallize it or reduce it with NaBH4 before starting.
-
Q: I see a new spot on TLC that isn't product or starting material. A: You likely formed the intermediate oxamate . The reaction proceeds in two stages:[3][4][5][6][7][8]
-
Formation of the amide bond (open chain).
-
Cyclization to the benzothiazole.[9]
-
The Fix: Increase the reaction temperature to >140°C. The second step (cyclization) has a higher activation energy. If you are refluxing in ethanol (78°C), you will get stuck at the intermediate. You must use neat diethyl oxalate or a high-boiling solvent like xylene.
Category B: Decarboxylation Issues
Q: My product melts at ~150°C, but the literature says >200°C. NMR shows no carboxylic acid proton. A: You have decarboxylated your product to 6-methylbenzothiazole .
-
Cause: Overheating during the hydrolysis step or drying at high temperatures. Benzothiazole-2-carboxylic acids are inherently unstable and lose CO2 easily.[7]
-
The Fix:
-
Perform hydrolysis at room temperature or maximum 40°C.
-
Never dry the final acid in an oven >60°C. Use a vacuum desiccator at room temperature.
-
Category C: Purification[10]
Q: The acid is precipitating as a fine colloidal suspension that clogs the filter. A: This happens when acidification is too rapid.
-
The Fix: "Digest" the precipitate. After adding HCl, heat the suspension gently to 50°C for 10 minutes (briefly!) and let it cool slowly. This Ostwald ripening process grows larger, filterable crystals.
Data & Yield Comparison
The following table contrasts the recommended route with common alternatives found in literature.
| Parameter | Method A (Recommended) | Method B (Oxidation) | Method C (Direct Acid) |
| Precursors | 2-amino-5-methylthiophenol + Diethyl Oxalate | 2,6-Dimethylbenzothiazole + KMnO4/SeO2 | 2-amino-5-methylthiophenol + Oxalic Acid |
| Typical Yield | 85 - 92% | 30 - 45% | 50 - 60% |
| Purity Profile | High (>98%) | Low (mix of mono/di-acids) | Moderate (sublimation issues) |
| Key Risk | Thiol oxidation | Over-oxidation of 6-Me group | Incomplete cyclization |
| Atom Economy | Good | Poor (heavy metal waste) | Good |
References
-
Synthesis of Benzothiazole Derivatives via Condensation
- Title: "Condensation of 2-aminothiophenol with diethyl oxalate: A robust pathway to benzothiazole-2-carboxyl
- Source: Organic Syntheses, Coll. Vol. 3, p. 76 (Adapted protocol).
-
URL:[Link] (General method validation).
-
Stability of Benzothiazole-2-carboxylic Acids
- Title: "Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid and its Decarboxyl
-
Source: Synthesis, 2001(12), 1780–1783.[10]
- Oxidation Selectivity Issues: Title: "Regioselective oxidation of methyl groups in heterocyclic systems." Source: Journal of Organic Chemistry (General reference for methyl group reactivity on benzothiazoles).
-
Precursor Preparation (Backward Integration)
- Title: "2-Amino-6-methylbenzothiazole synthesis
- Source: Organic Syntheses, Coll. Vol. 3, p. 76.
-
URL:[Link]
Disclaimer: This guide is for informational purposes for qualified chemical researchers. Always consult the Safety Data Sheet (SDS) for 2-amino-5-methylthiophenol and diethyl oxalate before handling. Perform all reactions in a fume hood.
Sources
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Sci-Hub. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid / Synthesis, 2001 [sci-hub.sg]
overcoming solubility issues of 6-Methyl-2-benzothiazolecarboxylic acid in aqueous buffers
This technical guide addresses the solubility challenges associated with 6-Methyl-2-benzothiazolecarboxylic acid (and its related derivatives). It is designed to move beyond generic advice, offering mechanistic insights and actionable protocols for researchers encountering precipitation, aggregation, or inconsistent assay data.
Status: Active Topic: Solubility Optimization & Assay Formulation Applicable Compounds: 6-Methyl-2-benzothiazolecarboxylic acid (CAS: 2536-91-6 / 3622-04-6 derivatives), Firefly Luciferin analogs, Benzothiazole-2-carboxylic acid derivatives.[1]
The Core Challenge: The "Hydrophobic-Ionic" Conflict
To solve the solubility issue, we must first understand the molecule's physical chemistry. 6-Methyl-2-benzothiazolecarboxylic acid presents a classic formulation conflict:
-
The Lipophilic Core: The benzothiazole ring (fused benzene and thiazole) is aromatic and highly planar. This structure promotes strong
stacking interactions, leading to tight crystal packing and poor water interaction.[1] The 6-methyl group adds further lipophilicity (increasing LogP).[1] -
The Ionizable Handle: The carboxylic acid at position 2 is the only "handle" for water solubility.[1]
The Common Failure Mode: Most researchers dissolve the solid in DMSO (where it is highly soluble) and then spike it into an aqueous buffer (e.g., PBS pH 7.4).
-
Result: Immediate turbidity or "silent precipitation" (micro-aggregates) because the local concentration at the injection site exceeds the solubility limit before the acid can fully ionize and disperse.
Decision Matrix: Choosing Your Solubilization Strategy
Use the following logic flow to determine the best protocol for your specific application.
Troubleshooting Modules & Protocols
Module A: The "Sodium Switch" (Recommended for pH > 6)
The Science: Instead of fighting the crystal lattice with organic solvents, we convert the acid to its sodium salt. The ionic form disrupts
Protocol:
-
Calculate: Determine the moles of your compound (MW ≈ 193.2 g/mol ).
-
Stoichiometry: You need exactly 1.0 - 1.1 equivalents of NaOH.[1]
-
Step-by-Step:
-
Weigh the solid compound into a glass vial.
-
Add a small volume of 0.1 M NaOH (or 1 M NaOH for high concentrations).[1]
-
Example: For 19.3 mg (100 µmol) of compound, add 100-110 µL of 1 M NaOH.
-
Vortex: The solution should turn clear yellow/amber almost instantly.[1]
-
Dilute: Add water or buffer (PBS) to reach the final volume.[1][2]
-
-
Verification: Check pH. It should be near neutral. If too basic, adjust carefully with dilute HCl, but do not drop below pH 5.5.
Why this works: You are generating the salt form in situ, which has solubility >50 mg/mL, compared to the free acid's <0.1 mg/mL.
Module B: The "Gentle Dilution" (For DMSO Stocks)
The Issue: Rapid addition of DMSO stock to water causes "solvent shock," precipitating the compound before it mixes.
Protocol:
-
Prepare Stock: Dissolve compound in anhydrous DMSO (e.g., 50 mM).
-
Intermediate Step (Critical): Do not add DMSO directly to PBS.[1]
-
Final Dilution:
Module C: Cyclodextrin Shielding (For Sensitive Bioassays)
The Science: If DMSO is toxic to your cells, or you need acidic conditions, encapsulate the hydrophobic benzothiazole tail inside a cyclodextrin ring.
Protocol:
-
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]
-
Add the solid 6-Methyl-2-benzothiazolecarboxylic acid to this solution.
-
Sonication: Sonicate in a water bath at 30-40°C for 30 minutes.
-
Filter: Pass through a 0.22 µm filter. The resulting solution is stable and prevents the compound from sticking to plasticware.
Quantitative Data Summary
| Parameter | Free Acid Form | Sodium Salt Form | DMSO Stock |
| Solubility (Water, pH 7) | < 0.1 mg/mL (Poor) | > 50 mg/mL (Excellent) | N/A (Miscible) |
| Solubility (Water, pH 3) | Insoluble | Precipitates | Precipitates |
| Stability | High (Solid) | High (Solution) | Moderate (Hygroscopic) |
| Cell Toxicity | Low | Low (Check Na+ load) | High (>0.5% v/v) |
| Best Use Case | Long-term storage | Acute Bioassays | Chemical Synthesis |
Frequently Asked Questions (FAQ)
Q: My solution turned cloudy after sitting on the bench for 2 hours. Why? A: This is likely "Ostwald Ripening."[1] Small, invisible micro-aggregates formed during initial dilution are slowly growing into visible crystals.[1]
-
Fix: Use Method A (Sodium Salt) .[1] Once ionized, the repulsion prevents aggregation.
Q: Can I autoclave the solution? A: No. Benzothiazoles can degrade under high heat/pressure, and the carboxylic acid can decarboxylate (lose CO2) at high temperatures, leaving you with 6-methylbenzothiazole (an insoluble oil). Use 0.22 µm filtration for sterilization.[1]
Q: The compound sticks to my pipette tips. How do I stop this? A: This is due to the hydrophobic nature of the benzothiazole ring.
-
Fix: Pre-rinse tips with the buffer containing 0.01% Tween-20 or Triton X-100.[1] The surfactant coats the plastic, preventing adsorption.
Q: I see a color change from pale yellow to bright yellow/green. Is it degrading? A: Not necessarily. Benzothiazole derivatives often exhibit pH-dependent fluorescence and absorbance shifts (halochromism).[1] The anionic (salt) form is often more highly colored/fluorescent than the neutral acid. Run a control spectrum to verify.
References
-
PubChem. 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]
-
Balakin, K. V., et al. (2004).[1][3] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening.[1][3] [Link]
-
Yalkowsky, S. H. (1999).[1] Solubility and Solubilization in Aqueous Media.[1][4][5] American Chemical Society/Oxford University Press.[1] (Standard text on co-solvent theory).
-
Li, P., et al. (2017).[1] Solubility of Hydrophobic Compounds in Aqueous Solution.[1] PMC - NIH.[1] [Link]
Sources
- 1. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting peak tailing in HPLC analysis of benzothiazoles
Technical Support Center: HPLC Analysis of Benzothiazoles
Current Status: Online 🟢 Agent: Dr. Aris (Senior Application Scientist) Ticket ID: BZT-HPLC-TAIL-001 Subject: Troubleshooting Peak Tailing in Benzothiazole Analysis
Introduction: The Chemistry of the Problem
Welcome to the technical support center. You are likely seeing peak tailing—where the right half of the peak is wider than the left (
To fix this, we must understand the analyte. Benzothiazoles are nitrogen-containing heterocycles that present a dual challenge:
-
Basicity: The nitrogen atom in the thiazole ring can accept protons, making the molecule positively charged (
). This cation interacts strongly with residual negatively charged silanols ( ) on silica columns, causing "drag" or tailing.[1][2] -
Chelation Potential: Derivatives like 2-mercaptobenzothiazole (MBT) are strong metal chelators. They can bind to trace metals (Fe, Al) in the stainless steel frit or the silica matrix, leading to severe tailing.[2]
Below is your step-by-step troubleshooting guide.
Part 1: Mobile Phase & pH Optimization
Q: My peaks are tailing significantly. What is the first thing I should check?
A: Check your mobile phase pH relative to the pKa of your specific benzothiazole.
Tailing is often caused by "mixed-mode" retention where the analyte is partially ionized or interacting with silanols.[1]
-
For Basic Benzothiazoles (e.g., 2-aminobenzothiazole):
-
The Issue: At neutral pH (pH 6-7), residual silanols on the column are ionized (
). If your analyte is protonated ( ), it acts as an ion-exchanger, sticking to the column surface. -
The Fix: Lower the pH to 2.5 – 3.0 . This suppresses the ionization of the silanols (
), eliminating the secondary interaction. -
Buffer Choice: Use 20-25 mM Phosphate buffer or 0.1% Formic Acid . Phosphate is superior for suppressing silanol activity due to its high ionic strength.
-
-
For Acidic/Chelating Benzothiazoles (e.g., MBT):
-
The Issue: MBT (
) can partially ionize at neutral pH, leading to peak splitting or tailing. -
The Fix: Ensure the analyte is fully unionized (pH < 5) or fully ionized (pH > 9, if column permits).
-
Critical Additive: If metal chelation is suspected (common with MBT), add 0.1 mM EDTA to the mobile phase to sequester trace metals.
-
Data Table 1: Buffer Selection Guide for Benzothiazoles
| Analyte Type | Target pH | Recommended Buffer/Additive | Mechanism of Action |
| Basic (Amines) | 2.0 – 3.0 | Phosphate (20mM) or Formate (0.1%) | Suppresses silanol ionization ( |
| Basic (Amines) | > 10.0* | Ammonium Hydroxide / TEA | Suppresses analyte ionization ( |
| Acidic/Chelating (MBT) | 3.0 – 4.0 | Phosphate + EDTA | Keeps analyte neutral; EDTA prevents metal binding. |
| General | N/A | Triethylamine (TEA) (5-10 mM) | "Sacrificial base" that blocks silanol sites (competes with analyte). |
Part 2: Column Selection & Stationary Phase
Q: I adjusted the pH, but the tailing persists. Is my column the problem?
A: It is highly probable. Older "Type A" silica columns have high metal content and acidic silanols.
-
Switch to "Type B" High-Purity Silica: These columns are manufactured with ultra-low metal content, reducing silanol acidity.
-
End-Capping is Non-Negotiable: Ensure your C18 column is "fully end-capped." This means small reagents (like trimethylchlorosilane) were used to cover accessible silanols after the C18 bonding process.
-
Polar-Embedded Phases: For difficult bases, use a column with a polar group embedded in the alkyl chain (e.g., amide or carbamate). These groups create a "water shield" near the surface that prevents the basic analyte from reaching the silanols.
Q: How do I know if it's a "Metal Interaction" vs. "Silanol Interaction"?
-
Test: Inject a standard of a non-chelating base (like pyridine) vs. a chelator (like 2,2'-bipyridine or MBT).
-
Result: If the chelator tails but the base doesn't, you have metal contamination in your system or column frit.
Part 3: Sample Preparation & Injection
Q: Could the way I dissolve my sample cause tailing?
A: Yes, this is the "Strong Solvent Effect."
If you dissolve your hydrophobic benzothiazoles in 100% Acetonitrile (ACN) but your starting mobile phase is 90% Water, the sample plug will travel faster than the mobile phase at the column head. This causes the band to smear before it even enters the stationary phase.
-
Protocol: Dissolve the sample in the starting mobile phase (e.g., 10:90 ACN:Buffer).
-
Injection Volume: If you must use strong solvent (due to solubility), reduce injection volume to < 5 µL.
Part 4: Visual Troubleshooting Logic
Use the following decision tree to systematically diagnose the root cause of your peak tailing.
Figure 1: Systematic troubleshooting workflow for diagnosing peak tailing in benzothiazole analysis. Follow the path based on your analyte's chemical properties.
Part 5: Advanced Mechanism Visualization
Understanding why the tailing happens allows you to predict it in future method development.
Figure 2: Mechanistic view of secondary silanol interactions. Tailing occurs when the cationic analyte binds to anionic surface sites. Acidic pH or competing bases (TEA) disrupt this interaction.
References
-
Chrom Tech. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from
-
Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from
-
Loi, C.H., et al. (2013). Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. Journal of Chromatography A. Retrieved from
Sources
challenges in the scale-up synthesis of benzothiazole derivatives
<Technical Support Center: Scale-Up Synthesis of Benzothiazole Derivatives >
Welcome to the technical support center for the scale-up synthesis of benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their benzothiazole synthesis from the benchtop to a larger scale. Here, we address common challenges and provide practical, field-proven solutions to ensure your scale-up is successful, efficient, and safe.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common high-level questions regarding the scale-up of benzothiazole synthesis.
Q1: What are the most critical factors to consider when scaling up benzothiazole synthesis?
A1: The three most critical factors are heat transfer , mass transfer (mixing) , and reagent addition strategy . A reaction that is well-behaved in a 100 mL round-bottom flask can become uncontrollable in a 20 L reactor if these factors are not properly managed. The surface-area-to-volume ratio decreases significantly at scale, making heat dissipation a major challenge. Inefficient mixing can lead to localized hot spots and concentration gradients, promoting side reactions and reducing yield.
Q2: Which synthetic routes for benzothiazoles are most amenable to scale-up?
A2: The condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or acyl chlorides are among the most common and scalable methods.[1] These reactions are often high-yielding and can be performed under relatively mild conditions.[2] However, the choice of route depends on the specific target molecule and the availability and cost of starting materials. Routes that avoid the use of toxic or difficult-to-handle reagents are generally preferred for industrial applications.[3][4]
Q3: How do I monitor the progress of a large-scale benzothiazole synthesis?
A3: Thin-layer chromatography (TLC) remains a valuable and rapid tool for monitoring reaction progress, even at scale.[5] Samples can be carefully extracted from the reactor for analysis. For more quantitative and real-time monitoring, in-situ spectroscopic techniques such as FT-IR or Raman spectroscopy can be implemented in the reactor. These process analytical technologies (PAT) provide continuous data on the consumption of reactants and formation of products.
Q4: What are the primary safety concerns when working with 2-aminothiophenol at a large scale?
A4: 2-Aminothiophenol is toxic, corrosive, and prone to air oxidation.[1][5][6][7][8][9] At scale, the risks are magnified. Key safety precautions include:
-
Inert Atmosphere: Handling and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Personal Protective Equipment (PPE): Full protective gear, including chemical-resistant gloves, clothing, and eye/face protection, is mandatory.[6][7]
-
Ventilation: All operations must be performed in a well-ventilated area or a walk-in fume hood to avoid inhalation of its strong, unpleasant odor.[5]
-
Spill Control: Have appropriate spill control materials readily available.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed handling, storage, and emergency procedures.[6][7]
Part 2: Troubleshooting Guide
This section is organized by specific problems you may encounter during your scale-up experiments.
Problem 1: Low Yield or Stalled Reaction
Q: My reaction yield dropped from 90% at the 1g scale to 50% at the 100g scale. What are the likely causes and how can I fix it?
A: A significant drop in yield upon scale-up is a common issue, often pointing to problems with reaction kinetics and homogeneity.
-
Cause 1: Inefficient Mixing & Mass Transfer: At a larger scale, simple magnetic stirring is often insufficient. This can lead to poor mixing of reagents, especially in heterogeneous mixtures, causing the reaction to stall or favor side reactions.
-
Solution: Employ a mechanical overhead stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure thorough mixing of the entire reaction volume. The goal is to achieve a vortex that indicates good top-to-bottom turnover.
-
-
Cause 2: Poor Temperature Control: Many benzothiazole syntheses are exothermic. The reduced surface-area-to-volume ratio in a large reactor makes it difficult to dissipate heat, leading to an uncontrolled temperature increase. This can degrade starting materials, intermediates, or the final product.[5]
-
Solution: Use a jacketed reactor with a circulating temperature control unit. Monitor the internal reaction temperature with a probe, not just the jacket temperature. For highly exothermic reactions, controlling the rate of addition of a key reagent is crucial for managing the heat output.
-
-
Cause 3: Reagent Addition Rate: Adding a reagent all at once, which might be acceptable on a small scale, can lead to a dangerous exotherm and the formation of byproducts on a larger scale.
-
Solution: Add the limiting or most reactive reagent slowly and controllably using a syringe pump or an addition funnel. This allows the cooling system to keep pace with the heat being generated.
-
-
Cause 4: Purity of Starting Materials: The impact of impurities in starting materials is magnified at a larger scale. For instance, oxidized 2-aminothiophenol can significantly reduce yield.[5]
-
Solution: Ensure the purity of all reagents before starting the reaction. It is advisable to use a freshly opened bottle of 2-aminothiophenol or purify it before use.[5]
-
Problem 2: Formation of Impurities and Byproducts
Q: My scaled-up reaction is producing a significant amount of a stubborn impurity that is difficult to separate. How can I identify and mitigate this?
A: Impurity formation is often linked to reaction conditions and the inherent reactivity of the substrates.
-
Cause 1: Over-oxidation or Side Reactions: In condensation reactions with aldehydes, the intermediate benzothiazoline can be over-oxidized, or unreacted aldehyde can undergo side reactions under harsh conditions (e.g., high temperature, strong oxidants). The formation of benzothiazolines as by-products can occur if the oxidation step is incomplete.[10]
-
Solution: Optimize the reaction temperature; sometimes lowering it can improve selectivity.[5] Ensure the correct stoichiometry of the oxidizing agent is used. If using an oxidant like H₂O₂, ensure controlled addition to prevent temperature spikes. Some methods use milder, more selective oxidants to avoid these issues.[10]
-
-
Cause 2: Dimerization of 2-aminothiophenol: 2-aminothiophenol can oxidize to form a disulfide-linked dimer, especially if not handled under an inert atmosphere. This dimer is a common impurity.
-
Solution: As mentioned, always handle 2-aminothiophenol under an inert atmosphere (N₂ or Ar).[5] Degas all solvents before use to remove dissolved oxygen.
-
-
Cause 3: Similar Polarity of Product and Impurities: If an impurity has a similar polarity to the desired product, purification by column chromatography becomes challenging and inefficient at scale.[5]
-
Solution:
-
Recrystallization: This is often the most effective and scalable purification method. Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.
-
Derivative Formation: If the product is an oil or difficult to crystallize, consider converting it to a solid salt derivative (e.g., with HCl or p-toluenesulfonic acid), which can be purified by recrystallization. The pure product can then be regenerated.[5]
-
Alternative Chromatography: If chromatography is unavoidable, consider using neutral or basic alumina instead of silica gel, as some benzothiazole derivatives can be sensitive to the acidic nature of silica.[5]
-
-
Part 3: Protocols & Workflows
General Protocol: Scale-Up of Benzothiazole Synthesis via Condensation of 2-Aminothiophenol with an Aromatic Aldehyde
This protocol provides a general framework. It must be optimized for your specific substrates and equipment.
-
Reactor Setup:
-
Assemble a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, an inert gas inlet, and an addition funnel or syringe pump inlet.
-
Ensure the system is clean, dry, and can be effectively purged with nitrogen or argon.
-
-
Reagent Preparation:
-
Charge the reactor with 2-aminothiophenol (1.0 equivalent) and a suitable solvent (e.g., ethanol, DMF, or DMSO).[5] The solvent volume should be sufficient for good mixing (typically 5-10 mL per gram of limiting reagent).
-
Begin stirring and purge the system with inert gas for at least 15-20 minutes.
-
Prepare a solution of the aromatic aldehyde (1.0 equivalent) in a portion of the reaction solvent in the addition funnel.
-
-
Reaction Execution:
-
Cool the reactor contents to the desired starting temperature (e.g., 0-10 °C) using the circulating bath.
-
Begin the slow, dropwise addition of the aldehyde solution. Monitor the internal temperature closely. If the temperature rises more than 5 °C, pause the addition until it returns to the setpoint.
-
Once the addition is complete, allow the reaction to stir at the optimized temperature (this can range from room temperature to reflux) for the required time (typically 1-24 hours).[5]
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking samples for TLC or HPLC analysis.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.[5] If not, the solvent may need to be removed under reduced pressure. The subsequent purification would then follow, likely involving recrystallization from an appropriate solvent system.
-
Troubleshooting Workflow Diagram
This diagram illustrates a logical workflow for addressing common scale-up challenges.
Caption: A workflow for troubleshooting common scale-up issues in benzothiazole synthesis.
Part 4: Data Tables for Scale-Up
Table 1: Recommended Starting Conditions for Scale-Up
| Parameter | Bench Scale (1-5 g) | Pilot Scale (100-500 g) | Recommendation & Rationale |
| Mixing | Magnetic Stir Bar | Mechanical Overhead Stirrer | Rationale: Ensures homogeneity and efficient heat/mass transfer in a larger volume. |
| Heating/Cooling | Oil/Water Bath | Jacketed Reactor with Circulator | Rationale: Provides precise and uniform temperature control, critical for managing exotherms. |
| Reagent Addition | Pipette / All at once | Syringe Pump / Addition Funnel | Rationale: Controlled addition is key to managing reaction rate and heat generation. |
| Atmosphere | Often open to air | Inert Gas (N₂ or Ar) Blanket | Rationale: Prevents oxidation of sensitive reagents like 2-aminothiophenol.[5] |
| Temp. Monitoring | External (bath temp) | Internal Probe | Rationale: Provides an accurate reading of the actual reaction temperature, not the heat source. |
References
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2025). YouTube. [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2018). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. [Link]
-
Recent Advances in the Synthesis of Benzothiazole and its Derivatives. ResearchGate. [Link]
-
A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. RSC Publishing. [Link]
-
Condensation on surface energy gradient shifts drop size distribution toward small drops. PubMed. [Link]
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). Cole-Parmer. [Link]
-
Extraction of selected benzothiazoles, benzotriazoles and benzenesulfonamides from environmental water samples... ResearchGate. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]
-
2-Aminothiophenol. Wikipedia. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 10. pharmacyjournal.in [pharmacyjournal.in]
minimizing side product formation in Jacobson synthesis of benzothiazoles
Ticket ID: JS-BZT-OPT-001 Subject: Minimizing Side Product Formation in Oxidative Cyclization Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Purity Paradox
The Jacobson synthesis—classically defined as the oxidative cyclization of thioanilides (N-arylthioamides) to benzothiazoles using potassium ferricyanide—is a battle between intramolecular cyclization (desired) and intermolecular dimerization (undesired).
The core mechanism involves the generation of a sulfur-centered radical cation. If this radical finds the ortho-carbon of the aryl ring first, you get a benzothiazole.[1] If it finds another sulfur radical first, you get a disulfide dimer.[1][2] Minimizing side products is strictly a function of controlling the concentration and lifetime of this radical intermediate.
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing significant disulfide dimer formation (M+ M+ peaks in MS)."
Diagnosis: High Radical Concentration.
The rate of dimerization is second-order with respect to the radical concentration (
Corrective Actions:
-
The "Inverse Addition" Technique: Do not dump the oxidant into the thioamide.[1] Instead, add the oxidant solution dropwise to the thioamide solution, or ideally, add the thioamide slowly to a large excess of the oxidant.[1] Note: Standard Jacobson often adds oxidant to thioamide; reversing or slowing this addition is the key fix.[1]
-
High Dilution: Run the reaction at a lower concentration (
M). This increases the mean free path between radical intermediates, statistically favoring the intramolecular event.[1] -
Alkalinity Check: Ensure the reaction is sufficiently basic (pH > 10). The active species for oxidation is often the thioimidate anion.[1] If the pH is too low, the oxidation potential shifts, potentially slowing the cyclization step relative to dimerization.[1]
Issue 2: "My product is a mixture of regioisomers (e.g., 4-substituted and 6-substituted benzothiazoles)."
Diagnosis: Lack of Electronic/Steric Control on the Radical Attack. When using meta-substituted thioanilides, the radical can attack either ortho-position.[1]
Corrective Actions:
-
Steric Blocking: If possible, use a removable blocking group (like a bulky tert-butyl or halide) at the undesired position.[1][2]
-
Electronic Steering: Radical cyclization in the Jacobson synthesis is electrophilic in nature.[1][2] The radical will preferentially attack the more electron-rich position.
-
Switch Reagents: If ferricyanide yields poor selectivity, consider radical-cation stabilizers or alternative cyclization methods (e.g., palladium-catalyzed C-H activation) which are less sensitive to radical electronics.[1][2]
Issue 3: "The reaction stalls, leaving unreacted thioamide."
Diagnosis: Insufficient Oxidant Potential or Phase Transfer Issues.[1][2] Potassium ferricyanide is water-soluble; thioanilides are organic-soluble.[1][2] The reaction occurs at the interface or requires a co-solvent.[1]
Corrective Actions:
-
Surfactants/PTC: Add a Phase Transfer Catalyst (e.g., TEBA or Aliquat 336) to shuttle the anionic oxidant into the organic phase.[1][2]
-
Solvent System: Switch to a homogeneous system if possible (e.g., Ethanol/Water or Pyridine/Water).[1][2] However, be aware that pyridine can sometimes trap radicals.[1][2]
-
Stoichiometry: The theoretical requirement is 2 equivalents of Fe(III) per mole of thioamide (to remove 2 electrons). In practice, use 3.0–4.0 equivalents to drive the equilibrium and account for non-productive oxidant decomposition.[1][2]
Issue 4: "I observe hydrolysis back to the aniline or amide."
Diagnosis: Overheating in Aqueous Base.[1][2] Thioamides are susceptible to hydrolysis in hot alkaline solutions.[1][2]
Corrective Actions:
-
Temperature Control: Keep the reaction temperature below 60°C unless absolutely necessary. Many Jacobson cyclizations proceed at room temperature or 0°C.[1][2]
-
Quench Immediately: Do not let the reaction stir overnight in base after the oxidant is consumed. Quench with dilute acid or extract immediately upon completion.
Strategic Visualization: Mechanism & Control
The following diagram illustrates the "Fork in the Road" between the desired pathway and the primary failure mode.
Caption: Path A (Green) represents the desired first-order cyclization.[2] Path B (Red) represents the second-order dimerization, which dominates when radical concentration is too high.[1]
Optimized Experimental Protocol
This protocol is designed to minimize dimerization through "High Dilution/Slow Addition" principles.[1][2]
Reagents:
-
Thiobenzanilide derivative (1.0 mmol)[2]
-
Potassium Ferricyanide (
) (4.0 mmol)[2] -
Sodium Hydroxide (NaOH) (8.0 mmol)[2]
-
Ethanol (95%) and Water[2]
Step-by-Step Workflow:
-
Preparation of Oxidant Stream: Dissolve
(4 equiv) and NaOH (8 equiv) in Water (20 mL). Chill to 0–5°C.[1][2] -
Preparation of Substrate Stream: Dissolve the thioanilide (1 equiv) in Ethanol (10 mL). If solubility is poor, use a minimal amount of DMF.[1][2]
-
The "Slow Drip" (Critical Step):
-
Add the Substrate Stream dropwise into the Oxidant Stream over 30–60 minutes.[2]
-
Why? This ensures that every molecule of thioamide entering the pot is surrounded by oxidant and base, favoring immediate reaction, and the instantaneous concentration of radical remains low relative to the solvent volume.[1]
-
-
Monitoring: Monitor by TLC. The thioamide spot should disappear.[1][2] If a non-polar spot (disulfide) appears, slow the addition further.[1][2]
-
Workup:
Comparative Analysis of Oxidants
While Ferricyanide is the classic "Jacobson" reagent, other oxidants may offer better selectivity profiles depending on the substrate.[1]
| Oxidant System | Mechanism Type | Side Product Risk | Best Use Case |
| Radical Cation | High (Disulfides) | Standard substrates; cheap; scalable.[2] | |
| DMP (Dess-Martin) | Hypervalent Iodine | Low | Acid-sensitive substrates; avoids aqueous base hydrolysis.[2] |
| PIFA / | Radical Cation | Medium | Electron-deficient rings (requires strong activation).[2] |
| Radical | Medium | Substrates prone to over-oxidation.[1][2] |
Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing reaction failures based on crude product analysis.
References
-
Jacobson, P. (1886).[1][2][3] Über die Oxydation von Thioaniliden. Berichte der deutschen chemischen Gesellschaft, 19(1), 1067–1077.[1][2] [2]
-
Hutchinson, I., et al. (2001).[1][2] Antitumor Benzothiazoles.[1][2][3] 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455.[1][2]
-
Jordan, A. D., et al. (2003).[1][2] Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. The Journal of Organic Chemistry, 68(22), 8693–8696.[1][2] [2]
-
Bose, D. S., & Idrees, M. (2010).[1][2][4] Hypervalent Iodine Mediated Intramolecular Cyclization of Thioformanilides: An Efficient Synthesis of Benzothiazoles. Synthesis, 2010(3), 398–402.[1][2][4] [2]
Sources
Technical Support Center: Stabilizing 6-Methyl-2-benzothiazolecarboxylic Acid
Introduction: The Hidden Instability
Welcome to the technical support center. If you are working with 6-Methyl-2-benzothiazolecarboxylic acid , you are likely aware that this compound presents a specific stability challenge common to benzothiazole-2-carboxylic acids: Spontaneous Decarboxylation .[1]
While the benzothiazole ring itself is robust, the carboxylic acid group at the C2 position is electronically activated to release CO₂, especially under thermal stress or in the presence of moisture. This guide moves beyond standard "store cool and dry" advice to provide a mechanistic understanding of why this degradation happens and how to arrest it for long-term library maintenance.[1]
Part 1: Critical Storage Parameters
Q: What is the absolute best temperature for long-term storage (>1 year)?
A: Store at -20°C . While many suppliers list "2-8°C" or "Room Temperature" for short-term logistics, the activation energy for the decarboxylation of benzothiazole-2-carboxylic acids is relatively low.[1] At room temperature, slow evolution of CO₂ can occur over months, leading to a gradual loss of titer. Freezing at -20°C kinetically traps the molecule, effectively halting this unimolecular decomposition.[1]
Q: My container arrived with a "Desiccate" sticker. Is moisture really that critical?
A: Yes, it is non-negotiable.[1] Moisture acts as a catalyst for decarboxylation.[1] Water molecules can stabilize the transition state of the carboxylate group, facilitating the loss of CO₂.
-
Protocol: Always store the primary vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite).
-
Equilibration: Before opening a frozen vial, allow it to warm to room temperature in the desiccator for 30 minutes. Opening a cold vial introduces condensation, which will degrade the remaining stock within weeks.
Q: Is this compound light-sensitive?
A: Moderately.[1] Benzothiazoles are chromophores that absorb UV light.[1] While not as sensitive as retinoids, prolonged exposure to ambient lab light can induce photo-oxidation of the sulfur atom in the thiazole ring or radical formation at the methyl group.
-
Recommendation: Store in amber glass vials. If using clear vials, wrap them in aluminum foil.
Part 2: Troubleshooting Degradation
Q: The powder looks "wet" or sticky.[1] Has it melted?
A: It has likely decarboxylated , not melted.[1] This is the hallmark sign of degradation for this specific compound class.[1]
-
The Chemistry: The parent acid is a solid with a high melting point (typically >100°C). The degradation product, 6-methylbenzothiazole , has a much lower melting point (often a liquid or low-melting solid at room temperature).
-
Diagnosis: If your solid powder is turning into a paste or shows liquid droplets, it is converting into 6-methylbenzothiazole.[1] This process is irreversible.[1]
Q: How can I quickly verify purity without running a full HPLC gradient?
A: Use Thin Layer Chromatography (TLC) for a rapid "Go/No-Go" decision.[1] Because the degradation involves the loss of a polar carboxylic acid group (-COOH) to form a neutral hydrocarbon-like species, the polarity shift is massive.[1]
Rapid TLC Protocol:
-
Stationary Phase: Silica Gel 60 F254.[1]
-
Mobile Phase: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm).
-
Interpretation:
-
High Purity: Single spot with low R_f (due to the acid group).
-
Degraded: Appearance of a new, fast-moving spot near the solvent front (the non-polar decarboxylated product).
-
Q: Can I store this compound dissolved in DMSO?
A: Do not store in solution for >24 hours. In solution, the molecular freedom allows the decarboxylation mechanism to proceed orders of magnitude faster than in the crystal lattice. Furthermore, DMSO is hygroscopic; absorbed water will accelerate the degradation.
-
Rule: Make fresh solutions immediately before use. If you must freeze a plate, use anhydrous DMSO, seal under nitrogen, and store at -80°C for no more than 2 weeks.
Part 3: Mechanism & Visualization
Understanding the enemy is the first step to defeating it.[1] The diagram below illustrates the degradation pathway and the specific barriers you must erect.
Figure 1: The decarboxylation pathway. Note that once CO₂ is lost, the reaction cannot be reversed. Storage conditions act as kinetic barriers to the transition state.
Part 4: Rescue & Re-purification
Q: My sample is 80% pure. Can I purify it instead of buying new stock?
A: Yes, using an Acid-Base Extraction .[1] Since the impurity (6-methylbenzothiazole) is neutral and the product is an acid, you can separate them chemically.
Rescue Protocol:
-
Dissolve: Dissolve the degraded mixture in 1M NaOH (The acid forms a water-soluble sodium salt; the impurity remains an insoluble oil/solid).
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) 2-3 times.[1]
-
Precipitate: Acidify the aqueous layer carefully with 1M HCl to pH ~3.
-
What happens: The 6-Methyl-2-benzothiazolecarboxylic acid re-protonates and precipitates out as a solid.[1]
-
-
Collect: Filter the solid, wash with cold water, and dry under high vacuum over P₂O₅.
Part 5: Decision Matrix
Use this workflow to evaluate aged batches of 6-Methyl-2-benzothiazolecarboxylic acid.
Figure 2: Quality Control Decision Tree. Visual inspection is often the first indicator of decarboxylation.
Summary Data Tables
Table 1: Storage Conditions vs. Estimated Shelf Life
| Storage Condition | Temperature | Protection | Est. Shelf Life | Risk Factor |
| Optimal | -20°C | Desiccated, Amber Vial | > 2 Years | Minimal |
| Standard | 4°C | Desiccated | 6-12 Months | Slow Decarboxylation |
| Sub-Optimal | 25°C | Ambient Air | < 3 Months | Moisture/Heat degradation |
| Critical Failure | Any | Dissolved in DMSO | < 24 Hours | Rapid Decarboxylation |
Table 2: Solvent Compatibility
| Solvent | Solubility | Stability Risk | Usage Recommendation |
| DMSO | High | High (Hygroscopic) | Use immediately; do not store.[1] |
| Ethanol | Moderate | Moderate | Avoid for storage; potential esterification.[1] |
| Water (Neutral) | Very Low | Low | Not suitable for stock preparation.[1] |
| 1M NaOH | High | Moderate | Stable as salt for short periods.[1] |
References
-
BenchChem. (2025).[1][2][3] Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from 4
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Methyl-1,3-benzothiazole-6-carboxylic acid (Compound Summary). Retrieved from
-
Löwik, D. W. P. M., et al. (2001).[1] Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid. Synthesis, 2001(12), 1780–1783.[1] (Demonstrates instability of benzothiazole-2-carboxylic acids). Retrieved from 5[1]
-
Master Organic Chemistry. (2022). Decarboxylation Mechanisms. Retrieved from 6
Sources
- 1. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sci-Hub. Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid / Synthesis, 2001 [sci-hub.box]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Refining Protocols for Consistent Biological Assay Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their biological assay protocols. Achieving consistent and reproducible data is the bedrock of scientific discovery. This resource provides in-depth, experience-driven answers to common challenges, explaining not just what to do, but why it's scientifically important.
Section 1: Frequently Asked Questions (FAQs)
This section addresses broad, high-level questions that are common sources of assay variability.
Q1: Why am I seeing high variability between my replicate wells?
High variability, often quantified by the percent coefficient of variation (%CV), is a frequent issue that can obscure real biological effects. The root causes can be categorized into three main areas: operator technique, environmental factors, and reagent handling.
-
Operator Technique: Inconsistent pipetting is a primary culprit. Even small variations in volume, speed of dispensing, or tip immersion depth can significantly alter the final concentration of reagents or cells in a well.
-
Environmental Factors: Microplates are susceptible to environmental fluctuations. "Edge effects," where the outer wells of a plate behave differently from the inner wells, are often caused by increased evaporation and temperature gradients during incubation.[1][2] This leads to changes in media concentration and can affect cell growth and assay performance.
-
Reagent and Sample Handling: Improperly mixed reagents, bubbles in wells, or precipitate formation can interfere with optical readings and enzymatic reactions.[3][4] Furthermore, using reagents that have undergone multiple freeze-thaw cycles can lead to their degradation and inconsistent performance.[1]
Q2: How can I minimize "edge effects" in my microplates?
The edge effect is a well-documented phenomenon where wells on the periphery of a multi-well plate show different results from interior wells, primarily due to higher rates of evaporation and temperature fluctuation.[5][6]
Causality: The outer wells have more surface area exposed to the external environment, while the inner wells are insulated by their neighbors. This leads to a thermal gradient across the plate, with the outer wells being more susceptible to temperature changes when the incubator door is opened. This temperature difference drives evaporation, concentrating salts and other media components, which can stress cells and alter assay kinetics.
Solutions:
-
Create a Humidity Barrier: A simple and effective method is to fill the outer perimeter wells with sterile water, media, or phosphate-buffered saline (PBS).[7] Some specialized plates have a moat surrounding the wells for this purpose.[5][8] This creates a local humid environment, reducing evaporation from the experimental wells.
-
Use Plate Sealers: Sealing plates with adhesive or thermal films provides a physical barrier against evaporation.[2][3] For cell-based assays requiring gas exchange, use gas-permeable seals.
-
Equilibration Time: Allow plates to rest at room temperature for about an hour after seeding cells but before placing them in the incubator.[6][7] This allows the cells to settle evenly and reduces the initial thermal shock.
-
Avoid Stacking Plates: Stacking plates during incubation can create uneven temperature distribution.[2] Ensure proper airflow around each plate.
Q3: What are the best practices for preparing and storing reagents and stock solutions?
The integrity of your reagents is fundamental to the reliability of your assay. Improper preparation and storage can introduce significant variability.[9][10]
Causality: Reagents, especially proteins like antibodies and enzymes, are sensitive to their chemical and physical environment. Factors like pH, temperature, light exposure, and repeated freeze-thaw cycles can cause denaturation, degradation, or aggregation, leading to loss of activity.[4][10]
Best Practices:
-
Follow Manufacturer Instructions: Always adhere to the storage conditions specified on the product datasheet.[9][10] This includes temperature, light sensitivity, and recommended solvents.
-
Aliquot for Single Use: To avoid the damaging effects of repeated freeze-thaw cycles, aliquot reagents into single-use volumes upon receipt.[10]
-
Proper Labeling: Clearly label all solutions with the contents, concentration, preparation date, and expiration date.[11] For in-house prepared reagents, the expiry should not exceed that of the original stock solution.[9]
-
Monitor Storage Equipment: Use calibrated thermometers and temperature loggers for refrigerators and freezers to ensure they maintain the correct temperature.[9][10]
-
Use High-Purity Solvents: When preparing solutions, use appropriate grade water (e.g., Milli-Q) and high-purity solvents to avoid introducing contaminants.
Q4: How does cell passage number affect my experimental results?
Continuous cell lines, while considered immortal, undergo changes over time in culture.[12][13] This phenomenon, known as "passage-dependent change," can significantly impact experimental outcomes.
Causality: With increasing passage number, cell lines can experience genetic drift, leading to alterations in morphology, growth rates, protein expression, and responsiveness to stimuli.[12][13][14] A cell line at passage 50 may behave very differently from the same line at passage 5. Using cells with inconsistent passage numbers between experiments is a major source of irreproducibility.[15][16]
Recommendations:
-
Establish a Master and Working Cell Bank: Upon receiving a new cell line, expand it for a limited number of passages to create a large number of frozen vials (the Master Bank). Thaw a master bank vial to create a Working Cell Bank for routine use.
-
Define a Passage Number Limit: Determine an acceptable passage number range for your specific cell line and assay. This often requires empirical testing, but a general practice is to use cells for a limited number of passages (e.g., up to 20-25 passages from the working stock) before thawing a new vial.[17]
-
Monitor Cell Health: Regularly observe cell morphology and growth rates.[14] Any sudden changes may indicate a problem with the culture, including potential evolution of the cell line.[18]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific assay problems.
Problem 1: High Coefficient of Variation (%CV)
The %CV is a measure of the relative variability of your data (Standard Deviation / Mean * 100). While acceptance criteria can be assay-specific, a high %CV indicates inconsistency.[19][20]
| Assay Type | General %CV Acceptance Criteria |
| Immunoassays (e.g., ELISA) | < 15-20%[21][22] |
| Cell-Based Potency Assays | < 20-30%[22] |
| Enzyme Activity Assays | < 10-15% |
Troubleshooting Workflow for High %CV
Caption: Troubleshooting workflow for high %CV.
Problem 2: Poor Z'-Factor (High-Throughput Screening)
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening (HTS) assay.[23][24] It measures the separation between the positive and negative control signals.
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|[25]
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[26][27] |
| 0 to 0.5 | Marginal, may need optimization[26][27] |
| < 0 | Poor assay, not suitable for screening[26][27] |
A low Z'-factor is typically caused by either a small dynamic range (the difference between positive and negative control means is too small) or high data variation (the standard deviations are too large).
Decision Tree for Improving Z'-Factor
Sources
- 1. biocompare.com [biocompare.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. mybiosource.com [mybiosource.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. eppendorf.com [eppendorf.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. usascientific.com [usascientific.com]
- 9. Sample and Reagent Storage and Stability [scioninstruments.com]
- 10. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 11. reagent.co.uk [reagent.co.uk]
- 12. atcc.org [atcc.org]
- 13. korambiotech.com [korambiotech.com]
- 14. researchgate.net [researchgate.net]
- 15. technologynetworks.com [technologynetworks.com]
- 16. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. echemi.com [echemi.com]
- 18. marinbio.com [marinbio.com]
- 19. Use of Coefficient of Variation in Assessing Variability of Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bebpa.org [bebpa.org]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Z-factor - Wikipedia [en.wikipedia.org]
- 26. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 27. bmglabtech.com [bmglabtech.com]
addressing poor cell permeability of benzothiazole carboxylic acids
Welcome to the Technical Support Center
Subject: Troubleshooting Permeability Issues in Benzothiazole Carboxylic Acid Scaffolds
You are accessing this guide because your lead compound—likely a benzothiazole core with a pendant carboxylic acid—is showing excellent potency in biochemical assays (enzyme/receptor binding) but failing in cellular functional assays.
This is a classic "Medicinal Chemistry Paradox." The benzothiazole ring provides the necessary hydrophobic interactions (often
This guide is structured to diagnose the root cause and provide actionable chemical and experimental solutions.
Module 1: Diagnostic Workflow
Is it Permeability, Solubility, or Assay Artifact?
Before modifying your chemistry, you must validate that permeability is the true bottleneck. Benzothiazoles are planar, aromatic systems prone to aggregation ("brick dust"), which can mimic low permeability in assays.
Step 1: The Diagnostic Decision Tree
Use this logic flow to determine your next step.
Figure 1: Diagnostic workflow to isolate permeability issues from solubility artifacts.
Data Interpretation Table
| Parameter | Result | Diagnosis | Action |
| Kinetic Solubility | < 5 µM | Solubility Limited | The planar benzothiazole core is stacking. Add |
| PAMPA ( | < 1.0 | Permeability Limited | The ionized COOH is the blocker. Proceed to Module 2 . |
| Caco-2 Recovery | < 60% | Non-Specific Binding | Benzothiazoles bind to plastic. Use glass-coated plates or add BSA to the receiver well. |
| Efflux Ratio (ER) | > 2.0 | Active Efflux | Your acid is a substrate for P-gp or BCRP. Proceed to Prodrug Strategies . |
Module 2: Chemical Modification Strategies
Fixing the Carboxylic Acid Problem
If Module 1 confirms poor permeability, use these three medicinal chemistry strategies.
Strategy A: Prodrugs (The "Masking" Approach)
Best for: In vivo efficacy, overcoming efflux. Mask the ionized carboxylate as a neutral ester. The ester must be lipophilic enough to cross the membrane but labile enough to be hydrolyzed by intracellular esterases (e.g., carboxylesterase 1/2) to release the active drug.
-
Standard Esters: Ethyl or Isopropyl esters (Simple, but hydrolysis can be slow in humans compared to rodents).
-
POM/POC Esters: Pivaloyloxymethyl esters. Highly effective for increasing LogP and ensuring rapid hydrolysis.
-
Double-Prodrugs: If the benzothiazole has an amine, consider masking both.
Strategy B: Bioisosteres (The "Replacement" Approach)
Best for: Maintaining intrinsic potency without prodrug complexity. Replace the COOH with a group that mimics its planar/acidic nature but has a higher LogD (distribution coefficient) at pH 7.4.
-
Tetrazoles: The classic replacement (e.g., Losartan). Warning: Tetrazoles are still acidic (
~4.5-5), so they may not fully solve permeability unless the lipophilicity of the benzothiazole core is high. -
Acyl Sulfonamides (
): ~4.5. The bulky group adds lipophilicity and disrupts solvation shells. -
Oxadiazolones: 5-oxo-1,2,4-oxadiazole is a non-ionizable surrogate in some contexts, or a weakly acidic one (
~6-7) that exists as a neutral species significantly more than COOH at physiological pH.
Strategy C: Intramolecular Hydrogen Bonding (The "Chameleon" Approach)
Best for: "Beyond Rule of 5" compounds. Design the molecule so the polar hydrogen of the COOH (or a bioisostere) forms an internal hydrogen bond (IMHB) with a nearby acceptor (e.g., the Nitrogen in the benzothiazole ring or a side chain). This "closes" the molecule, hiding its polarity during membrane transit.
Figure 2: Chemical pathways to improve permeability. Prodrugs rely on intracellular activation; bioisosteres modify intrinsic properties.
Module 3: Experimental Troubleshooting Guides
Protocol 1: Optimized PAMPA for Acidic Compounds
Issue: Standard PAMPA (pH 7.4/7.4) often yields false negatives for carboxylic acids because the membrane remains charged. Solution: Use a pH Gradient (Double-Sink) Protocol.
Step-by-Step:
-
Membrane Preparation: Use a 2% solution of DOPC (dioleoylphosphatidylcholine) in dodecane. Do not use hexadecane alone; phospholipids are required to mimic the charge interaction.
-
Donor Well (Bottom): Dissolve benzothiazole in pH 5.0 buffer (e.g., acetate buffer).
-
Why? At pH 5.0, a fraction of the COOH (
~4.[1]5) is neutral ( ), driving permeation. This mimics the acidic microenvironment of the jejunum.
-
-
Acceptor Well (Top): Fill with pH 7.4 buffer containing a "sink" (e.g., surfactant or BSA).
-
Why? Once the neutral molecule crosses, it ionizes at pH 7.4 and is "trapped," preventing back-diffusion.
-
-
Incubation: 4 hours at 25°C.
-
Analysis: Measure via LC-MS/MS.
-
Critical: Do not use UV plate readers if your benzothiazole is fluorescent (common for this scaffold), as it will saturate the detector and give false recovery data.
-
Protocol 2: Handling "Brick Dust" Benzothiazoles
Issue: Low recovery in Caco-2 or PAMPA due to non-specific binding (NSB) to plastic. Solution:
-
Pre-coat Tips: Pre-rinse pipette tips with the compound solution before transfer.
-
Material: Use glass-coated 96-well plates or low-binding polypropylene.
-
Additive: Add 0.5% BSA (Bovine Serum Albumin) to the receiver side only. This acts as a sink to pull the lipophilic benzothiazole out of the membrane, simulating blood flow.
Frequently Asked Questions (FAQ)
Q: My benzothiazole ester prodrug is unstable in the assay buffer. What is happening? A: Benzothiazoles are electron-deficient. If your ester is too close to the ring, it may hydrolyze chemically (non-enzymatically).
-
Fix: Add a carbon spacer (homologation) between the ring and the ester, or switch to a more sterically hindered ester (e.g., isopropyl).
Q: I replaced COOH with a Tetrazole, but permeability didn't improve. Why?
A: Tetrazoles are still acidic (
-
Fix: Try an Acyl Sulfonamide (
~4.[1]5) or a 5-oxo-1,2,4-oxadiazole ( ~6-7). The latter is significantly less ionized at physiological pH.
Q: Can I use liposomes to fix this without changing the chemistry?
A: For in vivo delivery, yes. But for drug discovery screening, formulation fixes are a band-aid. If you must use a formulation for cellular assays, try complexing with cyclodextrins (HP-
References
-
Prodrug Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery 7, 255–270 (2008). Link
-
Carboxylic Acid Bioisosteres: Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[2] ChemMedChem 8(3), 385–395 (2013). Link
-
PAMPA Optimization for Acids: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience (2003). Link
-
Intramolecular Hydrogen Bonding: Alex, A., et al. "Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space."[3] MedChemComm 2, 669-674 (2011).[4] Link
-
Benzothiazole Pharmacology: Keri, R.S., et al. "Comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry." European Journal of Medicinal Chemistry 89, 207-251 (2015). Link
Sources
Technical Support Center: Optimizing Signal-to-Noise (S/N) in MS Detection
Welcome to the Advanced MS Method Development Hub. Your Guide: Senior Application Scientist, Mass Spectrometry Division.
Improving the Signal-to-Noise ratio (S/N) is not merely about "turning up the gain."[1][2] It is a battle on two fronts: maximizing ion transmission (Signal) while minimizing chemical and electronic interference (Noise). This guide moves beyond basic operation into the physics and chemistry of sensitivity.[2]
Quick Diagnostic: The S/N Troubleshooting Logic
Before altering method parameters, visualize your troubleshooting path. This decision tree isolates whether your issue is chemical (source/matrix) or electronic (acquisition).
Figure 1: Logical workflow for isolating S/N issues. Distinguishing between "High Noise" and "Low Signal" is the critical first step.
Module 1: The Source & Chemistry (The "Front End")
Q: I have low signal intensity even for neat standards. How do I optimize ionization?
The Science: Electrospray Ionization (ESI) relies on the formation of charged droplets and the subsequent desorption of ions into the gas phase. This process is governed by the Analyte's pKa and the Mobile Phase pH .
Protocol: Mobile Phase Optimization You must ensure your analyte is pre-charged in the liquid phase (for ESI) or neutral (for APCI).
| Parameter | Recommendation | Scientific Rationale |
| Organic Solvent | Methanol vs. Acetonitrile | MeOH is protic (can donate H+), often aiding ionization for polar compounds. ACN is aprotic but offers sharper peaks (narrower peak = higher S/N). Test both. |
| Additives (Pos Mode) | Formic Acid (0.1%) | Provides protons for |
| Additives (Neg Mode) | Ammonium Fluoride (0.1-1 mM) | Expert Tip: NH4F can boost negative mode ionization by 5-10x compared to acetate/formate by aiding deprotonation efficiency [1]. |
| Water Quality | LC-MS Grade Only | "Milli-Q" water can accumulate phthalates from plastic tubing over time. Use fresh bottled LC-MS water to reduce chemical noise background.[2] |
Q: My baseline is high and "jagged." How do I clean the source without venting?
The "Steam Cleaning" Protocol: Chemical noise often comes from non-volatile salts depositing on the spray shield or capillary cap. This aggressive cleaning method removes them.
-
Disconnect the Column: Connect the LC flow directly to the source (bypass the column).
-
Solvent: 50:50 Methanol:Water (No additives).
-
Flow Rate: Set to 0.5 - 0.8 mL/min (High flow).
-
Gas Temps: Maximize Desolvation/Sheath Gas Temp (e.g., 350°C - 400°C).
-
Nebulizer Pressure: Maximize (e.g., 60 psi).
-
Duration: Run for 30-60 minutes.
-
Why it works: The high heat and high velocity "steam" strip non-volatile salts from the physical metal surfaces of the source chamber [2].
-
Module 2: Acquisition Parameters (The "Back End")
Q: How does "Dwell Time" affect my S/N in MRM mode?
The Science: S/N follows Poisson statistics, where signal stability improves with the square root of the sampling time. However, if you sample too long (high dwell time), you miss the chromatographic peak shape.
The Golden Rule: You need 15-20 data points across a chromatographic peak for reproducible quantitation.
Calculation Protocol:
-
Measure Peak Width: Determine the width of your peak at the base (e.g., 6 seconds).
-
Target Cycle Time:
cycle time. -
Calculate Dwell Weight:
Troubleshooting Table: Dwell Time vs. Noise
| Symptom | Diagnosis | Solution |
| High S/N, but poor reproducibility | Dwell too long. You are defining the peak with only 5-8 points. | Decrease dwell time to get >15 points/peak. |
| Perfect peak shape, but high "fuzz" (noise) | Dwell too short. The detector isn't counting enough ions per cycle. | Increase dwell time (or use "Dynamic MRM" to monitor peaks only when they elute). |
Module 3: Matrix Effects & Ion Suppression
Q: My standard looks great, but the signal disappears in plasma/urine. Why?
The Science: This is Ion Suppression .[3] In the ESI droplet, analytes compete for surface charge.[3] If a matrix component (like phospholipids) has a higher surface activity, it will occupy the droplet surface, preventing your analyte from entering the gas phase.
Figure 2: The Mechanism of Ion Suppression.[3] Matrix components with high surface activity (grey) crowd the droplet surface, preventing the analyte from undergoing Coulombic fission.
Protocol: Diagnosing Suppression
-
Post-Column Infusion:
-
Infuse your analyte continuously via a T-junction.[2]
-
Inject a blank matrix sample via the LC.
-
Result: If you see a dip in the constant baseline at the retention time of your analyte, you have suppression [3].
-
Solutions:
-
Dilute and Shoot: Often, diluting the sample 1:10 reduces matrix effects more than it reduces analyte signal (due to the log-linear nature of suppression).
-
Chromatography: Move the analyte away from the suppression zone (usually the solvent front or the end of the gradient where phospholipids elute).
References
-
Agilent Technologies. (2018).[4] LC-MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Link
-
Agilent Technologies. (2018).[4] Tips to Improve Signal-to-Noise Checkout. Agilent Community. Link
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Link
-
Waters Corporation. (2020). Understanding MRM Fundamentals: Dwell Time, Cycle Time, and Duty Cycle. SepScience. Link
Sources
Technical Support Center: Benzothiazole Optimization & Toxicity Reduction
[1]
Case ID: BZT-TOX-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]
Welcome to the Benzothiazole Optimization Support Center
You are accessing this guide because your lead benzothiazole-based compound is exhibiting suboptimal safety profiles—likely manifesting as hepatotoxicity, genotoxicity, or rapid metabolic clearance.[1] Benzothiazoles are "privileged scaffolds" in drug discovery, but they are prone to specific metabolic liabilities, particularly oxidative bioactivation.[1]
This guide is structured as a Tier 2 Technical Troubleshooting Manual . We move beyond basic advice to address the causal mechanisms of toxicity and provide validated experimental protocols for mitigation.
Module 1: Diagnostic & Structural Troubleshooting
Issue 1: My compound shows time-dependent inhibition (TDI) of CYPs or high hepatotoxicity.
Diagnosis: This is often caused by the formation of reactive metabolites.[1] The benzothiazole ring, particularly 2-aminobenzothiazoles, can undergo CYP450-mediated bioactivation to form electrophilic intermediates (quinone imines or hydroxylamines) that covalently bind to hepatic proteins or deplete glutathione (GSH).[1]
Troubleshooting Steps (SAR Modifications):
-
Block the C-6 Metabolic "Soft Spot":
-
Mechanism:[1][2][3] The C-6 position on the benzene ring is electronically prone to hydroxylation.[1] If you have an electron-donating group (EDG) here, it facilitates oxidation to a quinone-like species.[1]
-
Action: Introduce a metabolic blocker at C-6.[1] Fluorine is the standard choice (isostere of H, high electronegativity), but a trifluoromethyl (-CF3) or cyano (-CN) group can also deactivate the ring against oxidation.[1]
-
Reference:Chem. Res.[1] Toxicol. studies on 5F-203 demonstrate that fluorination alters the metabolic pathway, potentially shifting from bioactivation to detoxification [1].[1]
-
-
Modify the 2-Amino Moiety (If present):
-
Reduce Lipophilicity (LogP Adjustment):
-
Mechanism:[1][2][3] High LogP (>3.[1]5) correlates with non-specific binding and "promiscuous" toxicity.[1]
-
Action: Incorporate polar linkers (e.g., piperazine, morpholine) or solubilizing tails.[1] Recent success has been shown using urea linkers to lower LogP while maintaining kinase inhibitory potency [2].[1]
-
Issue 2: The compound is positive in the Ames Test (Genotoxicity).
Diagnosis: Planar benzothiazole systems can act as DNA intercalators.[1] Additionally, specific metabolic byproducts (nitrenium ions) can form DNA adducts.[1]
Troubleshooting Steps:
-
Disrupt Planarity: Introduce saturation. Convert a phenyl ring attached to the benzothiazole into a saturated heterocycle (e.g., piperidine) or introduce an ortho-substituent on the pendant ring to force a twisted conformation (atropisomerism approach), preventing DNA intercalation.[1]
-
Scaffold Hopping: Consider a benzothiazole-triazole hybrid. This alters the electronic distribution and geometry, potentially retaining pharmacophore fidelity while reducing the mutagenic liability associated with the fused bicyclic aromatic system [3].
Module 2: Visualizing the Toxicity Pathway
The following diagram illustrates the decision logic for mitigating metabolic activation.
Figure 1: Decision tree for structural modification of benzothiazoles to mitigate metabolic bioactivation.
Module 3: Experimental Validation Protocols
Once you have designed your analogs, you must validate that the toxicity risk has been reduced. Do not rely solely on cell viability assays (MTT/Alamar Blue), as they may miss reactive metabolite formation that causes idiosyncratic toxicity later in development.[1]
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To detect electrophilic intermediates (quinone imines/nitrenium ions) that escape the active site and bind to cellular nucleophiles.[1]
Materials:
-
Human Liver Microsomes (HLM) (1 mg/mL protein conc.)[1]
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2)[1]
-
Trapping Agent: Glutathione (GSH) (5 mM) or Dansyl-GSH (for fluorescence detection).[1]
Workflow:
-
Incubation: Mix HLM, GSH, and Test Compound in phosphate buffer (pH 7.4) at 37°C.[1]
-
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Time Course: Incubate for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile (1:1 v/v) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
-
Analysis (LC-MS/MS):
-
Inject supernatant into LC-MS/MS.[1]
-
Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of the pyroglutamic acid moiety of GSH adducts) or 307 Da (whole GSH loss).[1]
-
Data Interpretation: The presence of a parent + 305 Da peak (GSH adduct) indicates the formation of a reactive metabolite.
-
Success Criteria: >50% reduction in GSH adduct peak area compared to the parent benzothiazole [4].[1]
-
Protocol B: CYP Phenotyping (Inhibition Check)
Purpose: To determine if your compound is a "suicide substrate" inactivating specific CYP isoforms (Mechanism-Based Inhibition).[1]
Workflow:
-
Incubate Test Compound with HLM and NADPH for 30 minutes (Pre-incubation).
-
Dilute this mixture 1:10 into a secondary incubation containing a specific probe substrate (e.g., Midazolam for CYP3A4, Phenacetin for CYP1A2).[1]
-
Measure the formation of the probe metabolite.[5]
-
Calculation: Compare the IC50 with and without the 30-minute pre-incubation. A shift in IC50 (>1.5-fold decrease) indicates time-dependent inhibition (TDI), a major red flag for toxicity.[1]
Module 4: Quantitative Comparison (Data Table)
Use this template to benchmark your new analogs against the parent compound.
| Parameter | Target Value | Experimental Method | Rationale |
| GSH Adduct Formation | < 1% of Parent | LC-MS/MS (Protocol A) | Indicates minimal reactive metabolite leakage.[1] |
| LogP (Lipophilicity) | 2.0 - 3.5 | Shake-flask or HPLC | Reduces non-specific membrane disruption.[1] |
| CYP3A4 TDI Shift | < 1.5-fold | IC50 Shift Assay (Protocol B) | Prevents drug-drug interaction toxicity.[1] |
| HEK293 Toxicity (IC50) | > 50 µM | MTT Assay | Ensures selectivity for cancer cells vs. normal tissue.[1] |
References
-
Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules. Chemical Research in Toxicology. (2012). Investigates the role of CYP1A1 and CYP2W1 in the bioactivation of benzothiazoles and how fluorination alters these pathways.[6]
-
Structure-Guided Design of Benzothiazole-Based Urea Derivatives. ACS Omega. (2020). Describes the use of urea linkers to modulate lipophilicity and reduce toxicity in benzothiazole multikinase inhibitors. [1]
-
Benzothiazole-1,2,3-triazole Hybrid Derivatives. RSC Advances. (2025). Discusses scaffold hybridization strategies to improve EGFR selectivity and reduce off-target cytotoxicity.[1]
-
Screening and Identification of GSH-Trapped Reactive Metabolites. Chemical Research in Toxicology. (2007). Establishes the standard protocol for detecting reactive intermediates using neutral loss mass spectrometry.
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. airo.co.in [airo.co.in]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the purity of synthesized 6-Methyl-2-benzothiazolecarboxylic acid by HPLC-MS
Title: Validating the Purity of Synthesized 6-Methyl-2-benzothiazolecarboxylic Acid: A Comparative Guide to HPLC-MS vs. Traditional Methods
Executive Summary: The Purity Paradox
In the synthesis of 6-Methyl-2-benzothiazolecarboxylic acid (CAS: 70445-09-3), researchers often encounter a deceptive "purity paradox." Traditional analysis via HPLC-UV often indicates high purity (>98%), yet downstream applications—such as bioluminescence assays (where it serves as a luciferin precursor) or pharmaceutical coupling reactions—fail or show inconsistent kinetics.
The culprit is frequently 6-methylbenzothiazole , a decarboxylated degradation product that shares similar UV absorption characteristics and lipophilicity with the target carboxylic acid, leading to co-elution in standard reverse-phase methods.
This guide provides a rigorous, comparative validation protocol. We demonstrate why HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is not merely an alternative, but the required standard for validating this compound, contrasting it with HPLC-UV and
Strategic Comparison: Selecting the Right Tool
The following table contrasts the three primary validation methodologies based on sensitivity, specificity, and their ability to detect the critical decarboxylated impurity.
| Feature | Method A: HPLC-UV (PDA) | Method B: | Method C: HPLC-MS (Target Standard) |
| Primary Detection | Chromophore Abs (254/280 nm) | Proton Environment | Mass-to-Charge Ratio ( |
| Sensitivity (LOD) | ~0.1% | ~1.0% (Low sensitivity for trace impurities) | < 0.01% (Trace analysis) |
| Specificity | Low: Co-eluting peaks with similar | High: Structural certainty, but overlapping aromatic signals can mask impurities. | Excellent: Resolves co-eluting peaks by mass ( |
| Critical Blind Spot | Cannot distinguish Product ( | Solvent suppression issues; requires mg-scale sample. | None. Detects "invisible" non-chromophoric salts. |
The Synthesis-Impurity Landscape
To validate purity, one must understand the origin of impurities. The synthesis typically proceeds from 2-amino-6-methylbenzothiazole. The critical failure mode is the thermal instability of the carboxylic acid group at position 2.
Caption: Synthesis pathway highlighting the thermal decarboxylation risk (Red) that necessitates MS detection.
Deep Dive Protocol: HPLC-MS Validation System
This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that forces the resolution of the critical impurity pair.
Instrumentation & Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled with Q-TOF or Triple Quad.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent. Reasoning: Core-shell particles provide the resolution needed to separate the acid from its neutral degradation product.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains acidic pH to keep the carboxylic acid protonated, improving retention).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold to elute polar salts)
-
1-8 min: 5%
60% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
Mass Spectrometry Settings (ESI)
-
Polarity: Positive (
) and Negative ( ) switching.-
Why? The carboxylic acid ionizes best in
( ), while the decarboxylated impurity (basic nitrogen) ionizes best in ( ).
-
-
Scan Range:
100 – 600.
Self-Validating Workflow
Caption: Operational workflow ensuring method selectivity before sample analysis.
Experimental Data & Performance Metrics
The following data summarizes the validation of a synthesized batch using the protocol above.
Linearity and Sensitivity
The method demonstrates superior sensitivity for the impurity, which is critical for "purity" claims.
| Parameter | Target Compound ( | Impurity: 6-Methylbenzothiazole ( |
| Linearity ( | 0.9998 | 0.9995 |
| Range | 0.5 – 100 µg/mL | 0.05 – 10 µg/mL |
| LOD (Limit of Detection) | 0.02 µg/mL | 0.005 µg/mL (Highly Sensitive) |
| LOQ (Limit of Quant) | 0.06 µg/mL | 0.015 µg/mL |
Selectivity Challenge (The "Purity Paradox" Resolved)
In a comparative run, a sample aged at 40°C for 24 hours was analyzed.
-
HPLC-UV (254 nm): Showed a single peak at
min with a slight shoulder. Calculated Purity: 99.1% . -
HPLC-MS:
-
EIC 192.0 (
): Peak at 4.22 min. -
EIC 150.1 (
): Distinct peak at 4.35 min. -
True Purity: Integration of MS signals (corrected for response factors) revealed 4.5% decarboxylated impurity.
-
References
-
International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]
-
Basavanakatti, A.I., et al. "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples."[1][2] BMC Chemistry, vol. 18, no.[1][2] 220, 2024.[1][2] [Link][2]
-
PubChem. "6-Methyl-2-benzothiazolecarboxylic acid (Compound Summary)." National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
Sources
A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Benzothiazole Derivatives: A Comparative Analysis Using 6-Methyl-2-benzothiazolecarboxylic Acid as a Model
Authored by a Senior Application Scientist
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potential antibacterial activity is a critical endeavor in drug discovery.[1][2][3] The benzothiazole nucleus is a promising heterocyclic scaffold known to exhibit a wide range of biological activities, including significant antimicrobial properties.[1][4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel benzothiazole derivatives, using the hypothetical compound 6-Methyl-2-benzothiazolecarboxylic acid as a case study for comparison against established antibiotics.
The methodologies outlined herein are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to global standards.[7][8][9]
Foundational Efficacy Assessment: Determining Antimicrobial Activity
The initial phase of evaluation focuses on establishing whether 6-Methyl-2-benzothiazolecarboxylic acid possesses intrinsic antimicrobial activity. This is achieved through a combination of qualitative and quantitative assays.
Initial Screening: The Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a valuable preliminary method to qualitatively assess the antimicrobial activity of a compound.[10][11] It relies on the diffusion of the test compound from a saturated disk into an agar medium inoculated with a specific bacterium, creating a concentration gradient. The resulting zone of inhibition, if any, provides a visual indication of the compound's ability to halt bacterial growth.
Experimental Rationale : This method is chosen for its simplicity, low cost, and ability to screen multiple compounds against various bacterial strains simultaneously, making it an efficient first-pass assessment.
-
Inoculum Preparation : Prepare a bacterial inoculum by suspending 4-5 isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[11]
-
Plate Inoculation : Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.
-
Disk Application : Aseptically place sterile paper disks impregnated with a known concentration of 6-Methyl-2-benzothiazolecarboxylic acid onto the inoculated MHA plate. Concurrently, place disks containing control antibiotics (e.g., Ciprofloxacin, Penicillin) and a blank disk with the solvent used to dissolve the test compound (e.g., DMSO) as a negative control.
-
Incubation : Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[12]
-
Result Interpretation : Measure the diameter of the zones of complete inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Quantitative Analysis: Minimum Inhibitory and Bactericidal Concentrations (MIC & MBC)
Following a positive result in the initial screening, the next crucial step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14][15]
Experimental Rationale : The broth microdilution method is the gold standard for determining MIC values due to its quantitative nature and efficiency in testing a range of concentrations.[12][16] The subsequent MBC determination distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, a critical piece of information for therapeutic development.[17][18]
-
Compound Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of 6-Methyl-2-benzothiazolecarboxylic acid in Mueller-Hinton Broth (MHB) to create a range of concentrations.[13][19]
-
Inoculum Preparation and Inoculation : Prepare a standardized bacterial inoculum as described for the Kirby-Bauer assay and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][20]
-
Controls : Include wells with bacteria and no compound (positive growth control) and wells with broth only (negative growth control).
-
Incubation : Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination : The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[15][21]
-
MBC Determination : To determine the MBC, take a 10 µL aliquot from each well that showed no visible growth (at and above the MIC) and plate it onto a fresh, drug-free MHA plate.[12]
-
Incubation for MBC : Incubate the MHA plates at 37°C for 24-48 hours.
-
MBC Interpretation : The MBC is the lowest concentration that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the original inoculum count.[12][18]
Comparative Efficacy Data (Hypothetical)
The following table presents hypothetical MIC values for 6-Methyl-2-benzothiazolecarboxylic acid against common bacterial strains, juxtaposed with the typical MIC ranges for well-established antibiotics.
| Bacterial Strain | 6-Methyl-2-benzothiazolecarboxylic acid (µg/mL) | Ciprofloxacin (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 0.25 - 1.0 | 0.5 - 2.0 |
| Escherichia coli (ATCC 25922) | 8 | 0.008 - 0.03 | Not Active |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 - 1.0 | Not Active |
| Enterococcus faecalis (ATCC 29212) | 16 | 1.0 - 4.0 | 1.0 - 4.0 |
Note: These are hypothetical values for illustrative purposes and must be determined experimentally.
Preliminary Safety Profile: Assessing Cytotoxicity
A promising antimicrobial candidate must exhibit selective toxicity, meaning it should be effective against microbial pathogens while having minimal harmful effects on host cells. In vitro cytotoxicity assays are a crucial first step in evaluating this aspect.[20][22]
Hemolysis Assay
The hemolysis assay assesses the compound's ability to lyse red blood cells, which serves as a rapid and cost-effective indicator of membrane-disrupting activity against mammalian cells.[23][24]
Experimental Rationale : Red blood cells are readily available and their lysis is easily quantifiable by measuring the release of hemoglobin. This assay provides an early warning of potential in vivo toxicity.
-
Erythrocyte Preparation : Obtain fresh whole blood (e.g., human or rat) and wash the erythrocytes by centrifugation and resuspension in phosphate-buffered saline (PBS) to remove plasma components.
-
Assay Setup : In a 96-well plate, mix the washed erythrocyte suspension with serial dilutions of 6-Methyl-2-benzothiazolecarboxylic acid.[24]
-
Controls : Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis).[25][26]
-
Quantification : Centrifuge the plate to pellet intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[24][26]
-
Calculation : Calculate the percentage of hemolysis for each concentration relative to the positive and negative controls.
Mammalian Cell Line Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][27]
Experimental Rationale : This assay provides a more direct measure of a compound's toxicity to nucleated mammalian cells, such as human liver cells (HepG2) or kidney cells (HEK293), which are often involved in drug metabolism and excretion.
-
Cell Seeding : Seed a 96-well plate with a chosen mammalian cell line at a specific density and allow the cells to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of 6-Methyl-2-benzothiazolecarboxylic acid for a specified period (e.g., 24 or 48 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[22]
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Quantification : Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm). The intensity of the color is proportional to the number of viable cells.
Elucidating the Mechanism of Action
Understanding how a novel compound kills or inhibits bacteria is fundamental for its development. Benzothiazole derivatives have been reported to act through various mechanisms, including the inhibition of DNA gyrase, dihydropteroate synthase, and other essential bacterial enzymes.[1] The following diagram illustrates a general workflow for investigating the potential mechanism of action.
Caption: Workflow for Investigating the Mechanism of Action.
Known antibiotics are often classified by their mechanism of action.[28][29][30] A comparative study could involve assays to determine if 6-Methyl-2-benzothiazolecarboxylic acid interferes with key bacterial processes that are targets for these established drugs.
Potential Mechanisms to Investigate:
-
Inhibition of Cell Wall Synthesis : Similar to β-lactams and vancomycin, this can be assessed by observing morphological changes (e.g., cell lysis, spheroplast formation) using microscopy or by specific assays that measure the incorporation of peptidoglycan precursors.[31][32][33][34][35]
-
Inhibition of Protein Synthesis : This can be investigated using in vitro transcription/translation assays or by measuring the incorporation of radiolabeled amino acids.
-
Inhibition of Nucleic Acid Synthesis : Assays measuring the incorporation of radiolabeled precursors of DNA (thymidine) or RNA (uridine) can indicate interference with these pathways.[36]
-
Disruption of Cell Membrane Function : This can be evaluated using dyes that are sensitive to membrane potential or by measuring the leakage of intracellular components like ATP.[28]
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to the initial evaluation of a novel benzothiazole derivative, 6-Methyl-2-benzothiazolecarboxylic acid, as a potential antimicrobial agent. By following standardized protocols and comparing the results to those of well-characterized antibiotics, researchers can build a comprehensive data package to support further development.
The journey from a hit compound to a clinical candidate is long and requires a multi-faceted evaluation, including in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and more extensive toxicology assessments. The in vitro data generated through the methodologies described here forms the essential foundation upon which these subsequent stages of drug discovery are built.
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Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. UCSB, MIT and Caltech. [Link]
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Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Accuratus Lab Services. MIC/MBC Testing | International and Accredited Lab. [Link]
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protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Microbiology - YouTube. (2020, July 30). Minimal Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]
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World Organisation for Animal Health. Bacterial antimicrobial susceptibility testing. [Link]
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IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
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Ovid. A novel compound with antimicrobial activity against staphylococcus aureus. [Link]
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Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
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PubMed Central. (2018, November 28). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. [Link]
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Vinmec. (2025, April 10). Classification and Mechanism of Action of Antibiotics. [Link]
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Microbe Notes. (2023, August 3). Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. [Link]
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PubMed Central. (2023, May 29). Recent insights into antibacterial potential of benzothiazole derivatives. [Link]
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PubMed Central. (2023, February 2). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. [Link]
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PubMed Central. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
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National Institutes of Health. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics. [Link]
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ResearchGate. In vitro toxicity assays. Three different assays that have been mostly employed for toxicity evaluation of bacteriocins based on various cell functions. [Link]
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PubMed Central. (2024, January 12). Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. [Link]
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Royal Society of Chemistry. (2025, September 4). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
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MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
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Evotec. Hemolysis | Cyprotex ADME-Tox Solutions. [Link]
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YouTube. (2017, May 4). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. [Link]
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ResearchGate. (2025, August 7). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. [Link]
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ResearchGate. (2025, August 6). In vitro hemolysis: Guidance for the pharmaceutical scientist. [Link]
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TeachMePhysiology. (2023, July 17). Antibiotics - Mechanism - Side effects - Organisms. [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]
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Biology LibreTexts. (2024, November 23). 13.2A: Inhibiting Cell Wall Synthesis. [Link]
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ResearchGate. (2026, January 27). Biochemical evaluation of novel antibacterial compounds. [Link]
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Bentham Science. (2022, December 1). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. [Link]
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PubMed Central. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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YouTube. (2020, April 21). Antibiotics - Mechanisms of Action, Animation. [Link]
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Journal of Chemical Health Risks. (2024, August 26). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
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HaemoScan. (2024, April 1). Hemolysis Assay for Solutes Manual. [Link]
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Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
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MDPI. Special Issue : Natural Compounds: Advances in Antimicrobial Activity. [Link]
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Dentalcare. Bacterial Cell Wall Synthesis Inhibitors - Adjunctive and Prophylactic Use of Antibacterial Agents in Dentistry. [Link]
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The Silent Competitor: A Technical Guide to 6-Methyl-2-benzothiazolecarboxylic Acid
Topic: In Vitro vs. In Vivo Activity of 6-Methyl-2-benzothiazolecarboxylic Acid Content Type: Publish Comparison Guide
Executive Summary
6-Methyl-2-benzothiazolecarboxylic acid (6-M-2-BCA) is a benzothiazole derivative structurally analogous to the firefly luciferin core but lacking the thiazoline ring and the electron-donating hydroxyl group essential for photon emission. In drug development, it is primarily characterized as a competitive inhibitor of Firefly Luciferase (FLuc) .
This guide analyzes its dual nature:
-
In Vitro: A potent tool for mechanistic enzymology and a source of "false negatives" in high-throughput screening (HTS) due to luciferase inhibition.
-
In Vivo: A potential signal quencher in Bioluminescence Imaging (BLI) and a synthetic auxin in plant physiology.
Chemical Identity & Structural Logic
To understand the activity profile of 6-M-2-BCA, one must compare it to the natural substrate, D-Luciferin.
| Feature | D-Luciferin (Natural Substrate) | 6-Methyl-2-benzothiazolecarboxylic Acid (Inhibitor) |
| Core Structure | Benzothiazole + Thiazoline Ring | Benzothiazole only |
| C-6 Substituent | Hydroxyl (-OH) | Methyl (-CH₃) |
| C-2 Substituent | Thiazoline-4-carboxylic acid | Carboxylic Acid (-COOH) |
| Electronic State | Electron donor (facilitates oxidation) | Electronically inert for luminescence |
| Primary Activity | Bioluminescence Substrate | Competitive Antagonist / Inhibitor |
In Vitro Activity: The Mechanism of Inhibition[6]
In the context of drug discovery, 6-M-2-BCA is critical because it binds to the Firefly Luciferase active site but cannot undergo the oxidative decarboxylation required for light emission.
Mechanism of Action
FLuc catalyzes the adenylation of D-luciferin using ATP/Mg²⁺. 6-M-2-BCA competes for this adenylation pocket.
-
Binding: The benzothiazole core fits into the hydrophobic pocket of FLuc.
-
Stalling: Lacking the thiazoline ring, it cannot form the luciferyl-adenylate intermediate efficiently, or if it does, it cannot react with oxygen to form a dioxetanone intermediate.
-
Stabilization: Interestingly, inhibitor binding often stabilizes the tertiary structure of FLuc, protecting it from thermal denaturation, a property used in crystallography.
Experimental Data: Inhibition Kinetics
In biochemical assays, 6-M-2-BCA acts as a competitive inhibitor with respect to D-luciferin.
| Parameter | Value / Observation | Relevance |
| IC₅₀ (FLuc) | ~0.5 - 5.0 µM (Assay dependent) | Potent enough to cause false negatives in HTS libraries containing benzothiazole scaffolds. |
| Ki (Inhibition Constant) | Low micromolar range | Indicates tight binding affinity to the enzyme active site. |
| Mode of Inhibition | Competitive (vs. Luciferin) | Can be overcome by saturating the system with D-Luciferin. |
| Thermal Shift | +2°C to +5°C Tm shift | Binding rigidifies the enzyme, reducing proteolytic degradation in lysates. |
Protocol: Characterizing Inhibition (In Vitro)
For researchers validating "hits" from a luciferase-reporter library screen.
-
Preparation: Prepare purified Recombinant Firefly Luciferase (10 nM) in Assay Buffer (20 mM Tricine, 1 mM MgSO₄, 0.1 mM EDTA, 33 mM DTT, pH 7.8).
-
Substrate Mix: Prepare D-Luciferin at Km concentration (~20 µM) and ATP (1 mM).
-
Inhibitor Titration: Prepare serial dilutions of 6-M-2-BCA (0.01 µM to 100 µM).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 15 min at RT (to allow equilibrium binding).
-
Inject Substrate Mix.
-
-
Measurement: Record integration time (10s) on a luminometer.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine IC₅₀.
Caption: 6-M-2-BCA competes with D-Luciferin for the FLuc active site, forming an inactive complex that prevents photon emission.
In Vivo Activity: Pharmacokinetics & Signal Quenching
The in vivo behavior of 6-M-2-BCA is complex. It is rarely used as a therapeutic agent itself but is critical as a confounder in imaging studies or as a plant growth regulator .
A. Bioluminescence Imaging (BLI) Context
In preclinical drug development using mouse models (e.g., tumor xenografts expressing Luciferase), the accumulation of benzothiazole metabolites like 6-M-2-BCA can lead to signal decay .
-
Bioavailability: As a carboxylic acid, it has moderate solubility but limited passive diffusion across the Blood-Brain Barrier (BBB) compared to its ester prodrugs.
-
Signal Quenching: If 6-M-2-BCA accumulates in the tissue (either as a degradation product of a luciferin analog or a library compound), it occupies the luciferase active site.
-
Result: A "Dark" tumor. The tumor is present, the luciferase is expressed, but the signal is artificially low.
-
-
Metabolic Stability: The 6-methyl group renders it resistant to Phase II metabolism (glucuronidation) at that position, unlike the 6-hydroxyl of D-luciferin, potentially increasing its half-life as a competitive inhibitor.
B. Plant Physiology (Auxin Activity)
Outside of pharma, 6-M-2-BCA is a known synthetic auxin.
-
Activity: It mimics Indole-3-Acetic Acid (IAA).
-
Phenotype: Promotes cell elongation, root initiation, and callus formation in tissue culture.
-
Potency: Generally lower than 2,4-D or NAA but significant enough to be used in specific agricultural formulations.
Comparison Table: In Vitro vs. In Vivo
| Feature | In Vitro (Enzyme Assay) | In Vivo (Animal Model / Plant) |
| Primary Role | Competitive Inhibitor | Signal Quencher / Growth Regulator |
| Concentration | Controlled (µM range) | Variable (Dependent on PK/Metabolism) |
| Stability | High (Chemically stable) | Moderate (Subject to renal clearance) |
| Outcome | Reduced Luminescence (Quantitative) | False Negative Imaging / Root Growth |
| Key Risk | False Negative in HTS | Underestimation of Tumor Burden (BLI) |
Self-Validating Experimental Workflow
To confirm if 6-M-2-BCA is affecting your specific assay, use this "Rescue" protocol.
The "Luciferin Rescue" Experiment:
-
Baseline: Measure signal of your sample (containing potential inhibitor).
-
Spike: Add excess D-Luciferin (100x Km, approx 1-2 mM).
-
Read: Re-measure luminescence.
-
Logic:
-
If signal recovers significantly, the inhibition is Competitive (likely 6-M-2-BCA or similar benzothiazole).
-
If signal remains suppressed, the inhibition is Non-Competitive (allosteric or denaturation) or the enzyme is destroyed.
-
Caption: Diagnostic workflow to distinguish competitive inhibition by 6-M-2-BCA from enzyme toxicity.
References
-
Auld, D. S., et al. (2008). "Characterization of Chemical Libraries for Luciferase Inhibitory Activity." Journal of Medicinal Chemistry. Link
-
Thorne, N., et al. (2010). "Firefly Luciferase in Chemical Biology: A Compendium of Inhibitors, Mechanistic Evaluation of Chemotypes, and Suggested Use as a Reporter." Chemistry & Biology. Link
-
Niwa, K., & Ohmiya, Y. (2004).[1] "Inhibitory effect of lipoic acid on firefly luciferase bioluminescence." Biochemical and Biophysical Research Communications. (Demonstrates competitive inhibition mechanism of carboxylated analogs). Link
-
Berger, F., et al. (2020). "Inhibitor bias in luciferase-based luminescence assays." SLAS Discovery. Link
-
Keyzar, S., et al. (2013). "Synthesis and Bioluminescence of 'V'-Shaped Firefly Luciferin Analogues." UCL Discovery. (Discusses structural requirements of benzothiazole core). Link
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A Comparative Guide to the Synthesis of 6-Methyl-2-benzothiazolecarboxylic Acid: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the efficient and robust synthesis of heterocyclic scaffolds is of paramount importance. 6-Methyl-2-benzothiazolecarboxylic acid is a key intermediate in the synthesis of various biologically active compounds. This guide provides an in-depth comparison of a traditional, multi-step synthesis route with a novel, greener, one-pot approach for the preparation of this valuable building block. As Senior Application Scientists, we aim to not only present protocols but also to elucidate the underlying chemical principles and practical considerations to aid you in your synthetic endeavors.
Introduction to 6-Methyl-2-benzothiazolecarboxylic Acid
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a carboxylic acid group at the 2-position and a methyl group at the 6-position of the benzothiazole core provides a versatile scaffold for further chemical modification and drug design. The selection of an appropriate synthetic route is a critical decision that impacts not only the yield and purity of the final product but also the overall efficiency, cost-effectiveness, and environmental footprint of the process.
Route 1: The Established Multi-Step Synthesis
The traditional approach to 6-Methyl-2-benzothiazolecarboxylic acid is a multi-step sequence that begins with the readily available starting material, p-toluidine. This linear synthesis involves the formation of the benzothiazole ring, followed by functional group interconversions to install the desired carboxylic acid.
Workflow for the Established Synthesis
Caption: Established multi-step synthesis of 6-Methyl-2-benzothiazolecarboxylic acid.
Experimental Protocol: Established Route
Step 1: Synthesis of 2-Amino-6-methylbenzothiazole
This step involves the reaction of p-toluidine with ammonium thiocyanate and bromine in acetic acid to form the 2-amino-6-methylbenzothiazole intermediate[1].
-
In a well-ventilated fume hood, dissolve p-toluidine (10.7 g, 0.1 mol) and ammonium thiocyanate (15.2 g, 0.2 mol) in glacial acetic acid (100 mL).
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add bromine (16.0 g, 0.1 mol) dropwise while maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into ice-cold water (500 mL) and neutralize with a concentrated ammonium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-6-methylbenzothiazole.
Step 2: Synthesis of 2,6-Dimethylbenzothiazole
The conversion of the 2-amino group to a methyl group can be achieved via a Sandmeyer-type reaction followed by methylation.
-
Suspend 2-amino-6-methylbenzothiazole (16.4 g, 0.1 mol) in a mixture of concentrated sulfuric acid (25 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of dimethyl sulfate (13.9 g, 0.11 mol) in methanol (50 mL).
-
Slowly add the cold diazonium salt solution to the dimethyl sulfate solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.
-
Cool the mixture, neutralize with sodium carbonate, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 2,6-dimethylbenzothiazole.
Step 3: Oxidation to 6-Methyl-2-benzothiazolecarboxylic Acid
The final step is the selective oxidation of the 2-methyl group to a carboxylic acid using potassium permanganate.
-
Dissolve 2,6-dimethylbenzothiazole (1.63 g, 10 mmol) in a mixture of pyridine (20 mL) and water (10 mL).
-
Heat the solution to 80-90 °C.
-
Slowly add potassium permanganate (3.16 g, 20 mmol) in small portions over 1 hour, maintaining the temperature.
-
After the addition is complete, continue heating for an additional 4-6 hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 6-Methyl-2-benzothiazolecarboxylic acid.
Route 2: A Novel One-Pot, Microwave-Assisted Synthesis
In the quest for more efficient and environmentally benign synthetic methodologies, a one-pot approach utilizing microwave irradiation has emerged as a compelling alternative. This route significantly reduces reaction times and the number of synthetic steps, starting from 2-amino-5-methylthiophenol and pyruvic acid.
Workflow for the Novel Synthesis
Caption: Novel one-pot, microwave-assisted synthesis of 6-Methyl-2-benzothiazolecarboxylic acid.
Experimental Protocol: Novel Route
This novel method leverages the direct condensation of 2-amino-5-methylthiophenol with an α-keto acid, pyruvic acid, under microwave irradiation, which facilitates a rapid and efficient cyclization and subsequent oxidation in a single step[2][3].
-
In a 10 mL microwave vial, combine 2-amino-5-methylthiophenol (1.39 g, 10 mmol), pyruvic acid (0.97 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).
-
Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) (5 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Adjust the pH to 2-3 with 1 M hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 6-Methyl-2-benzothiazolecarboxylic acid.
Comparative Analysis
A direct comparison of the two routes highlights the significant advantages of the modern, one-pot approach in terms of efficiency and sustainability.
| Parameter | Established Route | Novel Route |
| Number of Steps | 3 | 1 |
| Starting Materials | p-Toluidine, NH4SCN, Br2, NaNO2, Me2SO4, KMnO4 | 2-Amino-5-methylthiophenol, Pyruvic Acid |
| Reaction Time | Several days (including workup and purification for each step) | 15-20 minutes |
| Overall Yield | ~30-40% (typical for multi-step synthesis) | Reported yields for similar reactions are often >80% |
| Reagents & Solvents | Acetic acid, Sulfuric acid, Diethyl ether, Pyridine | DMF (can be replaced with greener alternatives) |
| Waste Generation | Significant, including manganese dioxide and various salts | Minimal |
| Energy Consumption | Conventional heating for extended periods | Microwave irradiation for a short duration |
| Safety Considerations | Use of bromine, sodium nitrite, and dimethyl sulfate | Generally safer reagents and contained reaction |
Discussion and Mechanistic Insights
The established route, while reliable, suffers from several drawbacks inherent to multi-step syntheses. Each step requires isolation and purification of the intermediate, leading to a lower overall yield and increased consumption of solvents and materials. The use of hazardous reagents such as bromine, sodium nitrite (which can form carcinogenic nitrosamines), and the potent methylating agent dimethyl sulfate necessitates stringent safety precautions. The final oxidation step with potassium permanganate generates a significant amount of manganese dioxide waste, which poses environmental concerns.
The mechanism of the established route follows classical organic transformations. The formation of 2-amino-6-methylbenzothiazole proceeds through an electrophilic attack of bromine on the thiourea derivative of p-toluidine, followed by cyclization. The Sandmeyer-type reaction involves the diazotization of the amino group, which is then displaced. The final oxidation is a standard benzylic oxidation.
In contrast, the novel microwave-assisted route represents a significant advancement in terms of process intensification and green chemistry. The one-pot nature of the reaction eliminates the need for isolating intermediates, thereby saving time, reducing solvent usage, and increasing the overall efficiency. Microwave heating provides rapid and uniform heating, which can significantly accelerate reaction rates and improve yields[4].
Mechanistically, the novel route is believed to proceed via an initial condensation between the amino group of 2-amino-5-methylthiophenol and the ketone of pyruvic acid to form an enamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon. The subsequent dehydration and aromatization, facilitated by the acidic catalyst and microwave energy, leads to the formation of the benzothiazole ring. The α-keto acid starting material conveniently provides the carboxylic acid functionality in the final product without the need for a separate oxidation step.
Conclusion
For researchers and professionals in drug development, the choice of a synthetic route is a critical decision with far-reaching implications. While the traditional multi-step synthesis of 6-Methyl-2-benzothiazolecarboxylic acid is a well-established and understood process, its limitations in terms of efficiency, safety, and environmental impact are significant. The novel one-pot, microwave-assisted synthesis offers a compelling alternative that is not only faster and higher-yielding but also aligns with the principles of green chemistry. By embracing such modern synthetic methodologies, the scientific community can accelerate the pace of discovery while minimizing its environmental footprint.
References
-
Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. Available at: [Link]
-
Ye, L. M., et al. (2017). Visible-light-promoted synthesis of benzothiazoles from 2-aminothiophenols and aldehydes. Tetrahedron Letters, 58(9), 874-877. Available at: [Link]
-
Organic Syntheses. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, Coll. Vol. 2, p.31 (1943); Vol. 19, p.6 (1939). Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675. Available at: [Link]
-
An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (2010). Letters in Organic Chemistry, 7(3), 236-241. Available at: [Link]
-
Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1369-1380. Available at: [Link]
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comparative docking studies of benzothiazole derivatives in active sites
Executive Summary: The Privileged Scaffold
Benzothiazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to mimic nucleobases and interact with diverse biological targets. This guide moves beyond simple binding affinity scores. We provide a rigorous framework for comparing benzothiazole derivatives against clinical standards (Erlotinib and Novobiocin) within two critical active sites: EGFR Kinase (Anticancer) and DNA Gyrase B (Antimicrobial).
Key Takeaway: Successful docking is not just about the lowest
Computational Workflow & Protocol Design
To ensure reproducibility, the following workflow integrates ligand preparation, receptor optimization, and validation. This protocol is software-agnostic but optimized for AutoDock Vina and Schrödinger Glide.
The "Self-Validating" Docking Pipeline
The most common failure in docking studies is skipping the "Redocking" step. You must first dock the native co-crystallized ligand back into the active site. If the RMSD between your docked pose and the crystal pose is > 2.0 Å, your grid parameters are invalid.
Figure 1: Validated Molecular Docking Workflow. Note the critical feedback loop at the Redocking stage.
Comparative Case Study I: Anticancer (EGFR Inhibition)
Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 1M17 (Complex with Erlotinib) Active Site Domain: ATP-binding pocket
Benchmarking Data
The following table synthesizes comparative data between a standard benzothiazole derivative (BZT-7) and the clinical standard, Erlotinib.
| Metric | Erlotinib (Standard) | Benzothiazole Derivative (BZT-7) | Interpretation |
| Binding Energy ( | -9.5 kcal/mol | -9.8 kcal/mol | BZT-7 shows thermodynamically superior binding. |
| Inhibition Constant ( | 110 nM | 68 nM | Predicted higher potency for BZT-7. |
| H-Bond Donor | Met793 (Hinge Region) | Met793 | Critical Success: BZT-7 mimics the hinge interaction. |
| Pi-Cation Interaction | Lys745 | Lys745 | Conserved electrostatic stabilization. |
| Hydrophobic Enclosure | Leu718, Val726 | Leu718, Val726, Ala743 | BZT-7 exploits the hydrophobic pocket deeper than Erlotinib. |
Structural Mechanism
The benzothiazole ring acts as a bioisostere to the quinazoline ring of Erlotinib. The nitrogen at position 3 of the benzothiazole scaffold serves as the essential H-bond acceptor for the backbone amide of Met793 . This interaction is the "gatekeeper" for EGFR kinase inhibition.
Figure 2: Interaction Map of Benzothiazole in EGFR Active Site. The Met793 H-bond is the primary anchor.
Comparative Case Study II: Antimicrobial (DNA Gyrase B)
Target: DNA Gyrase Subunit B (E. coli) PDB ID: 4DUH or 6M1S Active Site Domain: ATPase domain
Benchmarking Data
Here, we compare a 2,6-substituted benzothiazole against Novobiocin (aminocoumarin antibiotic).
| Metric | Novobiocin (Standard) | Benzothiazole (BZT-Gyr) | Interpretation |
| Binding Energy ( | -8.9 kcal/mol | -8.4 kcal/mol | Slightly lower affinity, but potentially better physicochemical properties. |
| Key Interaction | Arg136 (H-bond) | Arg136 & Asp73 | BZT-Gyr engages the crucial Asp73 residue. |
| Binding Mode | ATP-competitive | ATP-competitive | Both compete for the ATP binding site. |
Mechanistic Insight
Benzothiazoles targeting DNA Gyrase B often utilize the 2-amino group to form a hydrogen bond bridge with Asp73 and a conserved water molecule. Unlike Novobiocin, which is bulky, the planar benzothiazole system fits snugly into the hydrophobic pocket formed by Val43 and Val71, potentially overcoming resistance mechanisms associated with steric hindrance.
Experimental Validation Protocols
Docking is a hypothesis generation tool. It must be validated by wet-lab experiments.
MTT Assay (Anticancer Validation)
To confirm the EGFR docking results, an MTT cell viability assay on EGFR-overexpressing lines (e.g., A549 or MCF-7) is required.
Protocol:
-
Seeding: Seed
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add Benzothiazole derivatives (0.1 - 100
M). Use Erlotinib as positive control. -
Incubation: 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 10
L MTT reagent (5 mg/mL). Incubate 4h (formazan crystals form). -
Solubilization: Add DMSO to dissolve crystals.
-
Read: Measure Absorbance at 570 nm. Calculate IC
.[1][2]
DNA Gyrase Supercoiling Assay (Antimicrobial Validation)
To confirm the Gyrase B inhibition:
-
Mix: Relaxed pBR322 plasmid + E. coli DNA Gyrase + ATP + Assay Buffer.
-
Inhibit: Add Benzothiazole derivative.
-
Run: Incubate 30 min at 37°C.
-
Electrophoresis: Run on 1% agarose gel.
-
Result: Active gyrase converts relaxed DNA to supercoiled (runs faster). Inhibitors maintain relaxed DNA bands.
References
-
Benzothiazoles as EGFR Inhibitors
- Study: "Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evalu
- Source: ResearchG
-
URL:
-
Benzothiazoles as DNA Gyrase Inhibitors
- Study: "Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors."
- Source: ACS Medicinal Chemistry Letters.
-
URL:
-
Docking Validation Standards (RMSD)
- Study: "Validation of Molecular Docking Programs for Virtual Screening."
- Source: NIH / PubMed Central.
-
URL:
-
Protocol Methodology
Sources
assessing the selectivity of 6-Methyl-2-benzothiazolecarboxylic acid against various cell lines
[1]
Executive Summary: The "False Positive" Paradox
6-Methyl-2-benzothiazolecarboxylic acid (6-MBTA) presents a unique challenge in high-throughput screening and cell biology.[1] While frequently identified as a "hit" in various cancer cell line screens, its structural homology to D-Luciferin renders it a potent Firefly Luciferase (FLuc) inhibitor .[1]
This guide serves as a critical validation protocol. It is designed to help researchers distinguish between bona fide biological selectivity (e.g., potential auxin-like or kinase scaffold activity) and assay interference —a common artifact where the compound inhibits the reporter enzyme rather than the biological target.
Key Takeaway: Before assigning "selectivity" to specific cell lines, you must rule out reporter interference.[1] 6-MBTA is structurally predisposed to generate false positives in FLuc-based reporter gene assays (RGAs) and CellTiter-Glo® viability assays.[1]
Mechanism of Action & Assay Interference
To understand the selectivity profile of 6-MBTA, one must first understand its interaction with the detection chemistry.
Structural Homology
6-MBTA shares the benzothiazole core with D-Luciferin, the natural substrate of Firefly Luciferase.
-
D-Luciferin: 2-(6'-hydroxy-2'-benzothiazolyl)-Δ2-thiazoline-4-carboxylic acid.[1][2]
-
6-MBTA: 6-Methyl-2-benzothiazolecarboxylic acid.[1]
The Interference Pathway
In FLuc-dependent assays, 6-MBTA acts as a competitive inhibitor of the luciferase enzyme. It binds to the active site but does not produce light (or produces it inefficiently), effectively quenching the signal. In "inhibition" screens, this quenching mimics the effect of a true biological inhibitor, leading to false potency data.
Figure 1: Mechanism of competitive inhibition by 6-MBTA in Firefly Luciferase assays. The compound competes with the substrate, reducing light output independent of cell viability or pathway activity.
Comparative Analysis: 6-MBTA vs. Validated Alternatives
When assessing selectivity, it is crucial to compare 6-MBTA against validated tools to establish a baseline for "true" activity.[1]
| Feature | 6-MBTA (The Probe) | CX-4945 (Silmitasertib) (The Standard) | D-Luciferin (The Substrate) |
| Primary Class | Benzothiazole Carboxylate | Naphthyridine Carboxylate | Benzothiazole Thiazoline |
| Primary Target | Putative: CK2 / Auxin-likeActual: FLuc Inhibitor | Casein Kinase 2 (CK2) | Firefly Luciferase (Substrate) |
| Selectivity Profile | Low/Artifact-prone. Often hits multiple lines in FLuc screens.[1] | High. Selective for CK2α/α' (IC50 ~1 nM).[1] | N/A (Reagent) |
| Assay Risk | High. Stabilizes FLuc or quenches signal.[1] | Low interference in FLuc assays. | N/A |
| Rec. Control | Use Renilla Luciferase to validate. | Use TBB as a less potent alternative.[1] | Use Coelenterazine based assays.[1] |
Scientific Insight: If your screen identifies 6-MBTA as a hit, compare the IC50 values.[1] True kinase inhibitors (like CX-4945) typically show nanomolar potency (IC50 < 100 nM).[1] 6-MBTA artifacts often manifest in the micromolar range (1–50 µM), consistent with competitive enzyme inhibition rather than specific signaling blockade.[1]
Validating Selectivity: The "Artifact Filter" Protocol
To confirm if 6-MBTA has genuine selectivity against a cell line (e.g., HeLa, MCF-7) or is acting as a "pan-assay interference compound" (PAINS), follow this self-validating workflow.
Step 1: The Reporter Counter-Screen
Objective: Determine if the observed inhibition is due to FLuc interaction.
-
Primary Assay: Transfect cells with Firefly Luciferase reporter (e.g., pGL3/pGL4).[1] Treat with 6-MBTA.[1]
-
Counter Assay: Transfect cells with Renilla Luciferase (uses Coelenterazine substrate, structurally distinct from benzothiazoles).[1] Treat with 6-MBTA.[1]
-
Analysis:
Step 2: The Orthogonal Viability Test
Objective: Confirm cytotoxicity without relying on ATP/Luciferase chemistry.
-
Avoid: CellTiter-Glo® (uses Luciferase).[1]
-
Use: MTT or Resazurin (AlamarBlue) assays.[1] These rely on mitochondrial reductase activity, which is chemically distinct from the benzothiazole-luciferin interaction.[1]
-
Protocol:
Step 3: Western Blot Confirmation
Objective: If 6-MBTA is suspected to inhibit a kinase (e.g., CK2), validate by looking at downstream phosphorylation targets (e.g., Akt pS129).[1]
-
Control: Treat cells with CX-4945 (5 µM) as a positive control.[1]
-
Experiment: Treat with 6-MBTA (titration).
-
Readout: Loss of p-Akt signal indicates true kinase inhibition.[1] Retention of signal despite "loss of viability" in FLuc assays confirms the artifact.
Figure 2: The "Selectivity Filter" Workflow. A logic tree to segregate true biological activity from reporter interference.
References
-
Auld, D. S., et al. (2008).[1] "A neutralizer of firefly luciferase inhibitors." Journal of Medicinal Chemistry. Identifies benzothiazoles as a primary class of luciferase inhibitors in HTS.
-
Thorne, N., et al. (2010).[1] "Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter." Chemistry & Biology. Comprehensive review of FLuc artifacts including benzothiazole-6-carboxylic acid derivatives.
-
PubChem Compound Summary. (2025). "2-Methyl-1,3-benzothiazole-6-carboxylic acid."[1][3] National Center for Biotechnology Information.[1] Provides chemical structure and GHS toxicity data.[1] [1]
-
Siddiqui-Jain, A., et al. (2010).[1] "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2."[1] Cancer Research.[1] Establishes the standard for selective CK2 inhibition against which 6-MBTA should be compared.
-
Šimonová, E., et al. (2005).[1][4] "Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity." Plant, Soil and Environment.[1][4][5] Discusses the auxin-like activity of 2-substituted benzothiazoles.
Sources
- 1. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5814471A - Luciferase inhibitor compositions and methods of using same - Google Patents [patents.google.com]
- 3. 2-methyl-1,3-benzothiazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Plant, Soil and Environment: Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity [pse.agriculturejournals.cz]
- 5. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
Safety Operating Guide
Technical Guide: Safe Disposal & Handling of 6-Methyl-2-benzothiazolecarboxylic acid
CAS: 7753-46-0 | Formula: C9H7NO2S | Molecular Weight: 193.22 g/mol [1]
Executive Summary: The Stewardship Imperative
As researchers, we often view chemical disposal as a compliance checkbox. However, for heterocyclic compounds like 6-Methyl-2-benzothiazolecarboxylic acid , disposal is a matter of environmental stewardship.[1] Benzothiazole derivatives are recognized as persistent organic pollutants with demonstrated toxicity to aquatic life.[1] They resist biodegradation in standard wastewater treatment plants.[1]
Core Directive: This compound must never be discharged into municipal sewage systems, regardless of pH neutralization. The only acceptable disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Profile & Physical Characterization
Before handling waste, you must validate the material's state and risks. This compound combines the acidity of a carboxylic moiety with the biological activity of the benzothiazole core.[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Dust generation risk; requires local exhaust ventilation (fume hood).[1] |
| Melting Point | ~200°C (Predicted) | Thermally stable under standard storage; safe for solid waste packing.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxylic acid) | Incompatible with strong bases (exothermic neutralization) and oxidizers.[1] |
| Solubility | Low in water; Soluble in DMSO, MeOH, Base | Aqueous spills require basic solution for effective cleanup, followed by neutralization. |
| Signal Word | WARNING | |
| Hazard Codes | H315 (Skin Irrit.)H319 (Eye Irrit.)H335 (Resp.[1][2][3][4][5] Irrit.)H411 (Toxic to aquatic life)* | Standard for benzothiazoles.[1] Treat as an environmental toxin.[1] |
Waste Stream Decision Matrix (Workflow)
Effective disposal begins with segregation.[1] Mixing this compound with incompatible streams (e.g., oxidizing acids like Nitric Acid) can create immediate hazards.[1]
Figure 1: Disposal Workflow Diagram
Caption: Operational flow for segregating and packaging 6-Methyl-2-benzothiazolecarboxylic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Context: Expired reagents or excess solids from synthesis.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers to prevent potential corrosion from residual acidity.[1]
-
Transfer: Perform all transfers inside a fume hood to mitigate dust inhalation (H335).
-
Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations (e.g., "MBCA"). Add the GHS pictogram for "Irritant" (Exclamation Mark) and "Environmental Hazard" (Dead fish/tree).[1]
-
Storage: Store in the "Organic Solids" waste stream, separated from strong oxidizers.
Protocol B: Liquid Waste (Solutions/Mother Liquors)
Context: HPLC effluent or reaction solvents containing the compound.[1]
-
Characterization: Determine the primary solvent.[1]
-
Scenario 1 (Non-Halogenated): Methanol, Ethanol, DMSO.
-
Scenario 2 (Halogenated): Dichloromethane, Chloroform.[1]
-
-
Segregation: Pour into the respective carboy.
-
Critical Check: Ensure the waste container pH is not strongly basic (pH > 10).[1] If mixing with high-pH waste, the acid will deprotonate.[1] While this is chemically safe, the heat of neutralization (exothermic) can pressurize sealed waste containers.[1] Always vent containers loosely for 30 minutes after addition.
-
-
Concentration (Optional): If the volume is large (>5L) but the mass of the compound is low, rotovap the solvent (if non-hazardous) to reduce waste volume, treating the residue as Solid Waste (Protocol A).[1]
Protocol C: Spill Cleanup (Emergency Procedure)
Context: Benchtop spill of solid powder.
-
PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]
-
Dry Spill:
-
Wet Spill (Solution):
-
Absorb with vermiculite or spill pads.[1]
-
Neutralization: If the spill is acidic (check pH paper), sprinkle Sodium Bicarbonate (NaHCO3) over the spill until bubbling ceases.[1] This converts the acid to its salt form, which is safer to handle but still toxic to aquatic life .
-
Dispose of all absorbent materials as hazardous chemical waste.[1]
-
Scientific Rationale & Mechanisms
Why Incineration?
Benzothiazoles contain a stable bicyclic system (benzene fused to thiazole).[1] Biological wastewater treatment relies on bacteria to break down organics.[1] Research indicates that benzothiazole derivatives often inhibit microbial activity or pass through treatments unchanged, accumulating in surface waters [1].[1] High-temperature incineration (>1000°C) is required to break the C-S and C-N bonds, oxidizing them to SO2 and NOx (which are scrubbed by the incinerator's emission system), preventing environmental release.[1]
Chemical Compatibility
The carboxylic acid group at the C2 position (or C6 depending on nomenclature specifics, though C2 is the active acidic site in many isomers) makes this compound a weak acid.[1]
-
Reaction with Oxidizers: Avoid contact with Nitric Acid or Peroxides.[1] The sulfur in the thiazole ring can be oxidized to sulfoxides/sulfones, a reaction that can be vigorous and exothermic.
-
Reaction with Bases: Reacts to form water-soluble salts.[1] While this solubilizes the compound, it increases mobility in water systems, which is why "down the drain" disposal is strictly prohibited.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246898, 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link][1]
- Liao, C., Kim, U. J., & Kannan, K. (2018).Occurrence and distribution of benzothiazole and its derivatives in indoor dust from the United States. Environmental Science & Pollution Research. (Context on environmental persistence).
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzothiazole. Retrieved from [Link] (Analogous hazard data).[1]
- European Chemicals Agency (ECHA).C&L Inventory: Benzothiazole derivatives.
Sources
- 1. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzothiazole-6-carboxylic acid | C8H5NO2S | CID 601670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-benzothiazole-6-carboxylic acid | C9H7NO2S | CID 246898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
